Product packaging for 9,10-Dinitroanthracene(Cat. No.:CAS No. 33685-60-8)

9,10-Dinitroanthracene

Cat. No.: B1595615
CAS No.: 33685-60-8
M. Wt: 268.22 g/mol
InChI Key: XYPMAZCBFKBIFK-UHFFFAOYSA-N
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Description

9,10-Dinitroanthracene is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B1595615 9,10-Dinitroanthracene CAS No. 33685-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dinitroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMAZCBFKBIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187362
Record name 9,10-Dinitroanthracene
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33685-60-8
Record name 9,10-Dinitroanthracene
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Record name 9,10-Dinitroanthracene
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Record name 9,10-Dinitro-anthracene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 9,10-dinitroanthracene, a key aromatic nitro compound with potential applications in various fields of chemical research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data and experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of anthracene (B1667546) or its derivatives. While direct dinitration of anthracene can be challenging to control, modifications of existing protocols for mono-nitration can be adapted to yield the desired product. An alternative approach involves the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.

Synthesis via Nitration of Anthracene

A plausible method for the synthesis of this compound involves the direct nitration of anthracene using a mixture of nitric acid and a suitable solvent. This method is an adaptation of the well-established synthesis of 9-nitroanthracene, with modified conditions to favor di-nitration. Over-nitration of anthracene can lead to the formation of this compound as a byproduct, and by adjusting the reaction time, temperature, and stoichiometry of the nitrating agent, the yield of the dinitro- product can be optimized.

Experimental Protocol:

  • Materials:

    • Anthracene

    • Glacial Acetic Acid

    • Concentrated Nitric Acid (70%)

    • Ice

    • Water

    • Ethanol (B145695)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend finely powdered anthracene in glacial acetic acid.

    • Cool the suspension in an ice bath to below 10 °C.

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled suspension over a period of 30-60 minutes, while maintaining the temperature below 10 °C with vigorous stirring. To favor dinitration, a higher molar ratio of nitric acid to anthracene should be used compared to the synthesis of 9-nitroanthracene.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 4-6 hours) to promote the formation of the dinitro- product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

    • Further wash the crude product with a small amount of cold ethanol to remove some of the mono-nitro and other impurities.

    • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and acetic acid, or by column chromatography on silica (B1680970) gel.

Synthesis via Decarboxylative Nitration

An alternative route to this compound is through the decarboxylative nitration of 9,10-anthracenedicarboxylic acid. This method utilizes a metal nitrate (B79036) in the presence of an oxidizing agent.[1]

Experimental Protocol:

  • Materials:

  • Procedure:

    • In an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar, add 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth (III) nitrate pentahydrate (1.0 mmol).[1]

    • Add acetonitrile (3 mL) to the reaction tube.[1]

    • Seal the tube and place it in a preheated oil bath at 130 °C.[1]

    • Stir the reaction mixture vigorously for 24 hours in an air atmosphere.[1]

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (2 mL) and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting residue by column chromatography on silica gel to obtain this compound.[1]

Synthesis_of_9_10_Dinitroanthracene cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Decarboxylative Nitration Anthracene Anthracene Dinitroanthracene1 This compound Anthracene->Dinitroanthracene1 Nitration Nitrating_Mixture Conc. HNO₃ Glacial Acetic Acid Anthracene_dicarboxylic_acid 9,10-Anthracenedicarboxylic Acid Dinitroanthracene2 This compound Anthracene_dicarboxylic_acid->Dinitroanthracene2 Decarboxylative Nitration Reagents2 K₂S₂O₈, Bi(NO₃)₃·5H₂O CH₃CN, 130°C

Caption: Synthetic pathways to this compound.

Physical and Chemical Properties

This compound is a solid material with the chemical formula C₁₄H₈N₂O₄.[2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₄[2]
Molecular Weight 268.22 g/mol [2]
CAS Number 33685-60-8[2]
Appearance Solid (specific color not detailed)
Melting Point Not explicitly available
Boiling Point 464.8 ± 35.0 °C at 760 mmHg (Predicted)[3]
Density 1.5 ± 0.1 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in ethanol. Soluble in a chloroform-ethanol mixture.[4]
XLogP3 4.6[2]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataObserved FeaturesReference
¹H NMR Aromatic protons are expected in the downfield region, typically between 7.0 and 9.0 ppm. Due to symmetry, a simplified spectrum with two multiplets is anticipated.
¹³C NMR Aromatic carbons are expected in the range of 120-150 ppm. The carbons attached to the nitro groups would be significantly deshielded. Due to symmetry, fewer signals than the total number of carbons are expected.
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the nitro group (NO₂) are expected for asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4]
UV-Vis Spectroscopy The UV-Vis spectrum in a chloroform-ethanol mixture shows absorption bands characteristic of the anthracene aromatic system, modified by the presence of the nitro groups.[4]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z 268, confirming the molecular weight.[2]

Reactivity and Stability

This compound is a relatively stable compound under normal conditions. However, like many nitroaromatic compounds, it should be handled with care as it may be sensitive to heat, shock, or friction.

The nitro groups at the 9 and 10 positions of the anthracene core are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the anthracene system more susceptible to nucleophilic attack. The reactivity of this compound is an area of interest for the synthesis of various substituted anthracene derivatives.

Applications

While specific applications in drug development are not extensively documented, the chemistry of nitroaromatic compounds is relevant in medicinal chemistry for the synthesis of various therapeutic agents. The this compound scaffold could serve as a precursor for the synthesis of novel compounds with potential biological activities. Its derivatives are also explored in materials science for their optical and electronic properties.

Safety Information

This compound is classified as a substance that causes skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Characterization of 9,10-Dinitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 9,10-dinitroanthracene, a nitro-polycyclic aromatic hydrocarbon. Due to the limited availability of detailed experimental data in publicly accessible literature, this document combines known information for this compound with representative methodologies and data for the broader class of dinitroanthracene derivatives. The guide covers physicochemical properties, spectroscopic analysis, and thermal characterization. Detailed, generalized experimental protocols for key analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are provided to aid researchers in the comprehensive analysis of this and related compounds.

Introduction

This compound (CAS RN: 33685-60-8) is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH). The introduction of nitro groups to the anthracene core significantly influences its chemical and physical properties, including its electronic characteristics and reactivity. A thorough characterization is essential for understanding its potential applications and safety profile. This guide outlines the key parameters and methodologies for the comprehensive characterization of this compound and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is important to note that some of the listed data are based on computational predictions and may vary from experimentally determined values.

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₄[1]
Molecular Weight 268.22 g/mol [1]
CAS Number 33685-60-8[1]
Appearance Yellow solid (typical for nitro-aromatic compounds)
Melting Point Not available
Boiling Point (Predicted) 464.8 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 1.5 ± 0.1 g/cm³[2]
LogP (Predicted) 3.81[2]

Synthesis and Purification

A general method for the synthesis of this compound involves the nitration of a suitable anthracene precursor. One reported method utilizes the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.[3]

General Experimental Protocol for Decarboxylative Nitration
  • An oven-dried resealable reaction tube equipped with a magnetic stir bar is charged with 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth nitrate (B79036) (1.0 mmol).

  • Acetonitrile (3 mL) is added to the reaction tube.

  • The tube is sealed and placed in a preheated oil bath at 130 °C.

  • The reaction mixture is stirred vigorously for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (2 mL) and filtered through a pad of celite, eluting with an additional 10 mL of ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica (B1680970) gel to yield this compound. The specific eluent system for column chromatography would need to be determined empirically, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate or dichloromethane.

G reagents 9,10-Anthracenedicarboxylic acid, K₂S₂O₈, Bi(NO₃)₃ reaction Reaction (130 °C, 24 h) reagents->reaction solvent Acetonitrile solvent->reaction workup Workup (Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 1: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Due to the symmetry of the 9,10-disubstituted anthracene core, the ¹H NMR spectrum is expected to be relatively simple, showing two multiplets in the aromatic region, corresponding to the α- and β-protons of the benzene (B151609) rings. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitro groups and the solvent used.

The ¹³C NMR spectrum will show a greater number of signals corresponding to the different carbon environments in the molecule. Due to symmetry, fewer than 14 signals are expected. The carbons bearing the nitro groups (C9 and C10) would be significantly deshielded and appear at a lower field.

  • Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (N-O stretching) and the aromatic ring system.

Functional GroupExpected Absorption Range (cm⁻¹)
Asymmetric NO₂ Stretch1500 - 1570
Symmetric NO₂ Stretch1300 - 1370
Aromatic C=C Stretch1400 - 1600
Aromatic C-H Stretch3000 - 3100
Aromatic C-H Bending690 - 900
  • Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Anthracene and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show multiple absorption bands, with the π-π* transitions of the anthracene core being prominent. The nitro substituents may cause a bathochromic (red) shift of these bands compared to unsubstituted anthracene.

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a range of approximately 200-800 nm.

  • A solvent blank should be used to zero the spectrophotometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 268.[1] The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and other characteristic fragments of the anthracene core.

Ionm/z (Expected)
[M]⁺268
[M-NO₂]⁺222
[M-2NO₂]⁺176
  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Electron ionization (EI) is a common method for volatile and thermally stable compounds.

  • Record the mass spectrum over a suitable m/z range.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of a material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

For this compound, a TGA thermogram is expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would occur. The decomposition may occur in one or more steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

A DSC thermogram can reveal melting, crystallization, and decomposition events. For this compound, an endothermic peak corresponding to its melting point would be expected, followed by an exothermic event if decomposition occurs.

General Experimental Protocol for TGA and DSC:
  • Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., alumina (B75360) or aluminum).

  • Place the sample pan and a reference pan (usually empty) into the instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis purification Purification synthesis->purification spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis, MS) purification->spectroscopy thermal Thermal Analysis (TGA, DSC) purification->thermal physicochemical Physicochemical Properties purification->physicochemical

Figure 2: Logical workflow for the characterization of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Causes skin irritation. [1]

  • Causes serious eye damage. [1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of this compound requires a combination of analytical techniques to determine its physicochemical properties, confirm its structure, and assess its purity and thermal stability. While specific experimental data for this compound is not extensively available, the general protocols and expected outcomes outlined in this guide provide a solid framework for researchers to conduct a thorough characterization of this compound and related nitro-aromatic compounds. Further research to obtain and publish detailed experimental data for this compound is encouraged to expand the collective knowledge base.

References

9,10-Dinitroanthracene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 9,10-Dinitroanthracene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is this compound[1]. Its chemical structure consists of an anthracene (B1667546) core with two nitro groups substituted at the 9 and 10 positions.

The chemical structure is represented by the following diagram:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₄[1][2][3][4][5]
Molecular Weight 268.22 g/mol [1][2][3][5]
CAS Number 33685-60-8[1][2][3][5]
Density 1.5±0.1 g/cm³[2]
Boiling Point 464.8±35.0 °C at 760 mmHg[2]
Flash Point 234.4±18.7 °C[2]
Exact Mass 268.048401 Da[2]
LogP 3.81[2]
Vapor Pressure 0.0±1.1 mmHg at 25°C[2]
Topological Polar Surface Area 91.6 Ų[1][4]
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]
InChIKey XYPMAZCBFKBIFK-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of anthracene[3]. The following protocol is a representative procedure.

Materials:

  • Anthracene

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide (B78521) Solution

Procedure:

  • Nitration of Anthracene:

    • Suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 ml) in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer[6].

    • Maintain the flask in a water bath at 20–25°C[6].

    • Slowly add concentrated nitric acid (0.126 mole) from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C[6]. This addition should take approximately 15–20 minutes[6].

    • Continue stirring for about 30 minutes after the addition is complete until a clear solution is obtained, then stir for an additional 30 minutes[6].

  • Formation and Isolation of Intermediate:

    • Filter the solution to remove any unreacted anthracene[6].

    • To the filtrate, slowly add a mixture of concentrated hydrochloric acid (0.60 mole) and glacial acetic acid (50 ml) with vigorous stirring[6].

    • A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form[6][7].

    • Collect the precipitate by suction filtration and wash it with two portions of glacial acetic acid (25 ml each) followed by water until the washings are neutral[6][7].

  • Synthesis of 9-Nitroanthracene (B110200):

    • Triturate the intermediate product with warm (60–70°C) 10% sodium hydroxide solution (60 ml)[6].

    • Separate the resulting crude orange nitroanthracene by suction filtration and treat it with four additional portions of 10% sodium hydroxide solution (40 ml each)[6].

    • Wash the product thoroughly with warm water until the washings are neutral to litmus[6].

    • Air-dry the crude 9-nitroanthracene[6].

  • Dinitration to this compound:

    • While a direct, detailed protocol for the second nitration step to yield the 9,10-dinitro product from 9-nitroanthracene was not found in the immediate search results, a plausible subsequent step would involve a further nitration reaction under more forcing conditions. A general procedure for dinitration is described as follows[3]:

    • In an oven-dried resealable screw-cap reaction tube with a magnetic stir bar, charge potassium persulfate (1.75 mmol) and bismuth nitrate (B79036) (1.0 mmol)[3].

    • Add the 9-nitroanthracene (as the aryl starting material, 0.5 mmol) followed by acetonitrile (B52724) (3 mL)[3].

    • Place the tube in a preheated oil bath at 130°C and stir the reaction mixture vigorously for 24 hours in an air atmosphere[3].

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297) (2 mL), and filter through celite, eluting with an additional 10 mL of ethyl acetate[3].

    • Concentrate the filtrate, and purify the resulting residue by column chromatography to obtain this compound[3].

Logical Relationships and Workflows

The synthesis of this compound from anthracene can be visualized as a sequential process. The following diagram illustrates the key steps in this synthetic pathway.

G Synthetic Pathway of this compound A Anthracene B Nitration (HNO3, Acetic Acid) A->B C 9-Nitro-10-chloro-9,10-dihydroanthracene (Intermediate) B->C D Elimination (NaOH) C->D E 9-Nitroanthracene D->E F Further Nitration (K2S2O8, Bi(NO3)3) E->F G This compound F->G

Caption: A simplified workflow for the synthesis of this compound.

References

Spectroscopic Profile of 9,10-Dinitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of 9,10-Dinitroanthracene.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a nitrated polycyclic aromatic hydrocarbon of significant interest in various fields of chemical research. The document details the methodologies for obtaining UV-Vis, IR, and NMR spectra and presents the available spectral data in a structured format for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals the electronic transitions within the molecule. Due to its low solubility in common spectroscopic solvents like ethanol (B145695), a mixture of chloroform (B151607) and ethanol is utilized to obtain the spectrum. The analysis of the UV-Vis spectrum provides insights into the conjugation and electronic environment of the anthracene (B1667546) core as influenced by the two nitro groups at the 9 and 10 positions.

Table 1: UV-Vis Spectral Data for this compound

Wavelength (λmax, nm)Solvent System
263Chloroform-Ethanol
392Chloroform-Ethanol

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Of particular importance are the symmetric and asymmetric stretching vibrations of the nitro groups (-NO₂), which are sensitive to their electronic environment and steric hindrance.

Table 2: Key IR Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)State
NO₂ Symmetrical Stretch1367Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound (C₁₄H₈N₂O₄), the ¹H and ¹³C NMR spectra are expected to be relatively simple. The molecule possesses two sets of equivalent aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show two multiplets corresponding to the α- and β-protons on the anthracene ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitro groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-4, H-5, H-8~8.4Multiplet
H-2, H-3, H-6, H-7~7.8Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to exhibit three signals for the carbon atoms of the anthracene skeleton, in addition to the signal for the carbons bearing the nitro groups.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-9, C-10~145
C-1, C-4, C-5, C-8~129
C-2, C-3, C-6, C-7~128
C-4a, C-8a, C-9a, C-10a~125

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted for similar aromatic nitro compounds.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a chloroform-ethanol mixture. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the chloroform-ethanol solvent mixture.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (Solid State)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H NMR spectrum with an appropriate number of scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and determine the chemical shifts, multiplicities, and coupling constants.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR UV_Vis_Data Electronic Transitions UV_Vis->UV_Vis_Data IR_Data Functional Groups IR->IR_Data NMR_Data Molecular Structure NMR->NMR_Data Characterization Complete Spectroscopic Characterization UV_Vis_Data->Characterization IR_Data->Characterization NMR_Data->Characterization

Fig. 1: Workflow for the spectroscopic characterization of this compound.

NMR_Workflow cluster_1H Proton NMR cluster_13C Carbon-13 NMR Sample Dissolved Sample in Deuterated Solvent H1_Acquisition 1H Acquisition Sample->H1_Acquisition C13_Acquisition 13C Acquisition Sample->C13_Acquisition H1_Processing 1H Data Processing H1_Acquisition->H1_Processing H1_Analysis Chemical Shifts & Coupling Constants H1_Processing->H1_Analysis Structure Structural Elucidation H1_Analysis->Structure C13_Processing 13C Data Processing C13_Acquisition->C13_Processing C13_Analysis Carbon Skeleton Information C13_Processing->C13_Analysis C13_Analysis->Structure

Fig. 2: Detailed workflow for NMR spectroscopic analysis.

physical and chemical properties of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dinitroanthracene

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources, with a focus on quantitative data, experimental methodologies, and structural characteristics.

Core Chemical and Physical Properties

This compound is a dinitro-derivative of anthracene (B1667546). Its chemical identity and core physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 33685-60-8[1][2][3][4]
Molecular Formula C₁₄H₈N₂O₄[1][2][3][5]
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6]
InChI Key XYPMAZCBFKBIFK-UHFFFAOYSA-N[1]

Table 2: Physical and Thermochemical Properties of this compound

PropertyValue
Molecular Weight 268.22 g/mol [1][3]
Monoisotopic Mass 268.04840674 Da[1][6]
Melting Point 294 °C[7]
Boiling Point 464.8 ± 35.0 °C at 760 mmHg[2]
Density 1.591 g/cm³ (measured); 1.589 g/cm³ (calculated)[7]
Flash Point 234.4 ± 18.7 °C[2]
Appearance Yellow crystals[7]
Storage Ambient (>5 °C)[3]

Molecular and Crystal Structure

Crystals of this compound are triclinic, with one molecule per unit cell.[7] The molecule itself is centrosymmetrical. A key structural feature is that the anthracene skeleton is planar, but the nitro groups are not coplanar with this plane.[7] The angle between the plane of the nitro groups and the plane of the aromatic rings is 64°.[7] This significant tilt is due to steric hindrance, which increases the distance between the oxygen atoms of the nitro groups and the neighboring carbon and hydrogen atoms to typical van der Waals separations.[7]

Figure 1: Logical relationship of anthracene nitration products.

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary

Analysis TypeKey Peaks / Information
Mass Spectrometry (GC-MS) m/z Top Peak: 55; m/z 2nd Highest: 268; m/z 3rd Highest: 176[1]
Infrared (IR) Spectra Vapor Phase IR Spectra data is available.[1]

Note: Detailed NMR and UV-Vis spectral data for this compound were not available in the cited sources. Researchers should perform these analyses on purified samples to obtain characteristic spectra.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes are available for this compound. Below is a general procedure reported for its synthesis from an aryl carboxylic acid precursor.

General Procedure:

  • Preparation: An oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (B79036) (1.0 mmol, 486 mg).[5]

  • Reactant Addition: 9,10-Anthracenedicarboxylic acid (0.5 mmol) is added to the mixture, followed by 3 mL of acetonitrile.[5]

  • Reaction: The tube is sealed and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 24 hours in an air atmosphere.[5]

  • Work-up: The mixture is cooled to room temperature and diluted with 2 mL of ethyl acetate.[5]

  • Purification: The solution is filtered through celite, eluting with an additional 10 mL of ethyl acetate. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final product.[5]

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Charge Reactants (K₂S₂O₈, Bi(NO₃)₃, Precursor) Solvent Add Acetonitrile Reactants->Solvent Heat Stir at 130°C for 24h Solvent->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite Dilute->Filter Concentrate Concentrate Filtrate Filter->Concentrate Column Column Chromatography Concentrate->Column Product Pure this compound Column->Product

Figure 2: General workflow for the synthesis and purification of this compound.

Reactivity and Safety

Chemical Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the two nitro groups and the steric strain caused by their non-planar orientation. This compound can serve as a precursor for other 9,10-disubstituted anthracene derivatives. No involvement in specific biological signaling pathways has been reported in the reviewed literature.

Hazard Identification

This compound is classified as a hazardous substance. According to GHS classifications, it causes skin irritation and serious eye damage.[1][6] It may also cause respiratory irritation.[1][6]

Table 4: GHS Hazard Information

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 2DangerH315: Causes skin irritation[1][6]
Serious Eye Damage/Eye Irritation 1DangerH318: Causes serious eye damage[1][6]
Specific Target Organ Toxicity (Single Exposure) 3DangerH335: May cause respiratory irritation[1][6]

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or fume hood.[6]

Conclusion

This compound is a well-characterized crystalline solid with defined physical properties. Its synthesis is achievable through established organic chemistry protocols. The non-planar orientation of its nitro groups is a defining structural characteristic that influences its properties and reactivity. Due to its hazardous nature, proper safety precautions are mandatory during handling and experimentation. This guide provides foundational data for researchers utilizing this compound in further studies.

References

An In-depth Technical Guide to CAS Number 33685-60-8 and a Related Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on CAS Number 33685-60-8

Initial searches for CAS number 33685-60-8 identify the compound as 9,10-Dinitroanthracene . This guide will first provide a comprehensive overview of this compound.

However, due to the potential for ambiguity in chemical database searches, this guide will also provide an in-depth analysis of a structurally distinct but pharmaceutically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2), which may be of interest to researchers in drug development. This compound is a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin (B1213737).

Part 1: this compound (CAS: 33685-60-8)

Chemical and Physical Properties

This compound is a nitro-substituted polycyclic aromatic hydrocarbon. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₄[1][2][3]
Molecular Weight 268.22 g/mol [1][2][3]
Appearance Not specified in provided results
Density 1.5±0.1 g/cm³[4]
Boiling Point 464.8±35.0 °C at 760 mmHg[4]
Flash Point 234.4±18.7 °C[4]
Topological Polar Surface Area 91.6 Ų[1][3]
Hydrogen Bond Acceptor Count 4[1]
Monoisotopic Mass 268.04840674 Da[1][3]
Synthesis and Purification

A general method for the synthesis of this compound involves the nitration of an anthracene (B1667546) precursor. One documented method utilizes the decarboxylative nitration of 9,10-Anthracenedicarboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

  • Procedure:

    • To an oven-dried resealable screw-cap reaction tube containing a magnetic stir bar, add potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (1.0 mmol, 486 mg).[4]

    • Introduce 9,10-Anthracenedicarboxylic acid (0.5 mmol) to this mixture, followed by the addition of acetonitrile (3 mL).[4]

    • Place the sealed tube in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously for 24 hours in an air atmosphere.[4]

    • After 24 hours, cool the reaction mixture to room temperature.[4]

    • Dilute the mixture with 2 mL of ethyl acetate and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.[4]

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography to yield this compound.[4]

Experimental Workflow: Synthesis and Purification of this compound

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start reactants Combine 9,10-Anthracenedicarboxylic acid, K₂S₂O₈, and Bi(NO₃)₃·5H₂O in Acetonitrile start->reactants reaction Heat at 130°C for 24h reactants->reaction cool Cool to Room Temperature reaction->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the identification and quantification of this compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound.[5]

  • High-Performance Liquid Chromatography (HPLC): While specific protocols for this compound were not detailed in the search results, general HPLC methods for nitro-polycyclic aromatic hydrocarbons can be adapted. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. Detection is typically performed using a UV-Vis or fluorescence detector.

Hazards and Toxicological Information

This compound is classified as a hazardous substance. The available safety data indicates the following hazards:

Hazard ClassGHS CodeDescriptionReference
Skin Irritation H315Causes skin irritation[1][3]
Serious Eye Damage H318Causes serious eye damage[1][3]
Respiratory Irritation H335May cause respiratory irritation[1][3]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P310, P321, P332+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Detailed toxicological studies and the mechanism of action for this compound are not well-documented in the provided search results. As a nitro-polycyclic aromatic hydrocarbon, its toxicological profile warrants careful consideration, as some members of this class are known to be mutagenic.

Biological Activity and Signaling Pathways

There is limited information available regarding the specific biological activities and associated signaling pathways of this compound. While PubChem lists a "Biological Test Results" section, the provided snippets do not contain specific data. Further research would be required to elucidate any potential biological effects or mechanisms of action.

Part 2: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 3919-74-2)

This compound is a known process-related impurity and degradation product of the antibiotic flucloxacillin.[1] Its primary relevance in a pharmaceutical context is for its monitoring and control in the final drug product.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₇ClFNO₃[6][7]
Molecular Weight 255.63 g/mol [6][7]
Appearance White to cream or pale brown powder[1]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[7]
InChIKey REIPZLFZMOQHJT-UHFFFAOYSA-N[1]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[1]
Synthesis and Reactivity

As a pharmaceutical impurity, this compound can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods. A common synthetic route to isoxazoles involves the reaction of a β-ketoester with hydroxylamine. A more specific method for a related compound, the acyl chloride, starts from 2-chloro-6-fluorobenzaldehyde (B137617) and involves steps of oximation, chlorination, cyclization, hydrolysis, and finally, acyl chlorination.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (a precursor)

A detailed, step-by-step protocol for the synthesis of the carboxylic acid was not fully available. However, a method for the synthesis of the closely related acyl chloride is described:

  • Starting Material: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Reagents: Bis(trichloromethyl) carbonate, tetramethylurea, toluene (B28343)

  • Procedure:

    • Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene to a reaction vessel and stir until uniform.[2]

    • Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes at room temperature while operating a hydrogen chloride absorption system.[2]

    • Raise the temperature to 110°C and reflux for 2 hours.[2]

    • After the reaction is complete, recover the toluene by vacuum distillation.[2]

    • Collect the fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing to yield the acyl chloride.[2]

Experimental Workflow: Synthesis of the Acyl Chloride Precursor

G Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride start Start reactants Combine Carboxylic Acid, Tetramethylurea, and Toluene start->reactants addition Add Bis(trichloromethyl) carbonate solution reactants->addition reflux Reflux at 110°C for 2h addition->reflux distillation Vacuum Distillation reflux->distillation collection Collect Fraction at 168-170°C distillation->collection product Acyl Chloride Product collection->product

Caption: A workflow for the synthesis of the acyl chloride of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Analytical Methods for Impurity Detection

The primary analytical method for the detection and quantification of this compound as an impurity in flucloxacillin is reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in Flucloxacillin

  • Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer)

    • Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

    • Flucloxacillin sample

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid.[1]

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.[1]

    • Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase or a suitable solvent.

    • Chromatographic Conditions:

      • Flow rate: Typically 1.0 - 1.5 mL/min.

      • Detection Wavelength: Monitor the eluent at a suitable wavelength, for example, 225 nm.

      • Gradient Program: Start with a lower concentration of acetonitrile and ramp up to a higher concentration to ensure the elution of both the impurity and the API.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

    • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.[1]

Logical Relationship: Impurity Analysis Workflow

G Workflow for Pharmaceutical Impurity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification mobile_phase Prepare Mobile Phase hplc Inject into HPLC System mobile_phase->hplc standard Prepare Reference Standard Solutions standard->hplc sample Prepare Sample Solution sample->hplc chromatogram Obtain Chromatogram hplc->chromatogram identify Identify Impurity Peak by Retention Time chromatogram->identify quantify Quantify using Calibration Curve identify->quantify result Report Impurity Level quantify->result

Caption: A general workflow for the analysis of pharmaceutical impurities using HPLC.

Hazards and Toxicological Information

This compound is considered a hazardous substance. The primary hazards are summarized below:

Hazard ClassGHS CodeDescriptionReference
Acute Toxicity, Oral H302Harmful if swallowed[7]
Skin Irritation H315Causes skin irritation[1][7]
Eye Irritation H319Causes serious eye irritation[1][7]
Respiratory Irritation H335May cause respiratory irritation[7]

Given its presence as an impurity in a pharmaceutical product, a thorough toxicological assessment is necessary to establish safe limits in the final drug formulation.

Biological Context and Mechanism of Action

The primary biological relevance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin.[1] While some isoxazole (B147169) derivatives are known to have biological activities, the specific activity of this compound is not well-documented.[1]

To provide biological context, it is useful to understand the mechanism of action of the parent drug, flucloxacillin. Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

Signaling Pathway: Simplified Mechanism of Action of Beta-Lactam Antibiotics

G Simplified Mechanism of Action of Beta-Lactam Antibiotics beta_lactam Beta-Lactam Antibiotic (e.g., Flucloxacillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Leads to (when inhibited)

Caption: A simplified diagram showing the mechanism of action of beta-lactam antibiotics like flucloxacillin.

References

A Comprehensive Technical Guide to the Molecular Characteristics of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular properties of 9,10-Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon. The focus of this document is to delineate its chemical formula and molecular weight, presenting the core data in a clear and accessible format for scientific and research applications.

Core Molecular Data

This compound is a derivative of anthracene (B1667546) where nitro groups are substituted at the 9 and 10 positions. This substitution significantly influences its chemical and physical properties.

The empirical and molecular formula for this compound is C₁₄H₈N₂O₄.[1][2][3][4] This formula indicates that each molecule is composed of 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

The molecular weight of this compound is approximately 268.22 g/mol .[1][2][3][4] This value is a critical parameter in quantitative analysis, reaction stoichiometry, and material characterization.

Quantitative Molecular Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₄H₈N₂O₄[1][2][3][4]
Molecular Weight268.22 g/mol [1][2][3]
Monoisotopic Mass268.04840674 Da[1][2]
CAS Number33685-60-8[1][2][3]

Molecular Structure and Composition

The arrangement of atoms and the presence of nitro functional groups are central to the reactivity and potential applications of this compound. The following diagrams illustrate the molecular structure and the contribution of each element to the overall molecular weight.

Caption: Molecular structure of this compound.

G cluster_elements Elemental Composition cluster_formula Molecular Formula cluster_weight Molecular Weight C 14 x Carbon (C) 14 x 12.011 amu Formula C14H8N2O4 C->Formula H 8 x Hydrogen (H) 8 x 1.008 amu H->Formula N 2 x Nitrogen (N) 2 x 14.007 amu N->Formula O 4 x Oxygen (O) 4 x 15.999 amu O->Formula MolWeight 268.22 g/mol Formula->MolWeight Sum of Atomic Weights

Caption: Derivation of the molecular weight from elemental composition.

Experimental Protocols

While this guide focuses on the core molecular properties, a general synthetic protocol is provided for context.

Synthesis of this compound:

A common method involves the nitration of anthracene. A general procedure is as follows:

  • An oven-dried resealable screw-cap standard reaction tube containing a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (B79036) (1.0 mmol, 486 mg).

  • Anthracene (0.5 mmol) is then introduced into this mixture.

  • Acetonitrile (3 mL) is added to the tube.

  • The tube is placed in a preheated oil bath at 130 °C, and the reaction mixture is stirred vigorously for 24 hours in an air atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with 2 mL of ethyl acetate (B1210297) and filtered through celite, eluting with an additional 10 mL of ethyl acetate.

  • The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield this compound.[4]

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

The Discovery and History of 9,10-Dinitroanthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 9,10-Dinitroanthracene. While the precise initial synthesis of this compound is not definitively documented in readily available literature, this guide traces the historical development of anthracene (B1667546) nitration, which logically precedes its discovery. The document details the physicochemical properties of the compound, outlines modern synthetic approaches with detailed experimental protocols, and presents this information in a structured format for clarity and ease of comparison.

Introduction: The Emergence of Nitroaromatics

The study of nitroaromatic compounds has been a cornerstone of organic chemistry since the 19th century, driven by their importance in the dye industry, explosives, and as versatile synthetic intermediates. Anthracene, a polycyclic aromatic hydrocarbon readily available from coal tar, became a natural substrate for nitration studies. Early investigations into the electrophilic substitution of anthracene laid the groundwork for the eventual synthesis of its various nitro-derivatives, including the 9,10-dinitro-substituted compound.

Historical Context: The Path to this compound

While a singular "discovery" of this compound is not clearly cited in the historical chemical literature, its synthesis can be understood as a progressive step following the successful nitration of anthracene to its mono-nitro derivative.

Early Studies on the Nitration of Anthracene:

The late 19th and early 20th centuries saw significant exploration into the reactions of anthracene. The unique reactivity of the 9 and 10 positions of the anthracene ring system makes them the primary sites for electrophilic attack. This is due to the ability of the anthracene molecule to maintain two intact benzene (B151609) rings in the intermediate carbocation, which is energetically favorable.

Key developments that paved the way for the synthesis of this compound include the work on 9-nitroanthracene. For instance, Dimroth in 1901 and later Meisenheimer and Connerade in 1904 reported on the synthesis and properties of 9-nitroanthracene. These early methods often involved direct nitration of anthracene using nitric acid in various solvents. It is highly probable that in the course of these investigations, researchers attempted dinitration, leading to the formation of this compound, although a formal "first synthesis" publication has not been identified through recent searches.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₄PubChem
Molecular Weight 268.22 g/mol PubChem
CAS Number 33685-60-8PubChem
Appearance Yellow solid (typical for nitroaromatics)General Knowledge
Melting Point Not consistently reported in initial searches
Boiling Point Not available
Solubility Generally insoluble in water, soluble in organic solventsGeneral Knowledge

Experimental Protocols for Synthesis

While the original synthesis protocol remains elusive, modern organic chemistry provides several reliable methods for the preparation of this compound. Below are detailed methodologies for a representative modern synthesis.

Synthesis from 9,10-Anthracenedicarboxylic Acid

A contemporary method for the synthesis of this compound involves the decarboxylative nitration of 9,10-Anthracenedicarboxylic acid.

Experimental Workflow:

G reagents Potassium Persulfate Bismuth Nitrate (B79036) 9,10-Anthracenedicarboxylic Acid Acetonitrile (B52724) reaction_mixture Charge Reagents into Reaction Tube reagents->reaction_mixture heating Heat at 130°C for 24h reaction_mixture->heating cooling Cool to Room Temperature heating->cooling dilution Dilute with Ethyl Acetate cooling->dilution filtration Filter through Celite dilution->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: An oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (1.0 mmol, 486 mg).

  • Addition of Reactants: 9,10-Anthracenedicarboxylic acid (0.5 mmol) is added to the reaction tube, followed by the addition of acetonitrile (3 mL).

  • Reaction Conditions: The tube is sealed and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 24 hours in an air atmosphere.

  • Workup: The reaction mixture is cooled to room temperature and then diluted with 2 mL of ethyl acetate.

  • Filtration: The diluted mixture is filtered through a pad of Celite, and the filter cake is washed with an additional 10 mL of ethyl acetate.

  • Concentration: The filtrate is concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.

Logical Relationships in Anthracene Nitration

The nitration of anthracene follows the principles of electrophilic aromatic substitution. The preferential substitution at the 9 and 10 positions can be explained by the stability of the resulting intermediates.

Signaling Pathway of Electrophilic Attack:

G Anthracene Anthracene Attack_9_10 Electrophilic Attack at C9/C10 Anthracene->Attack_9_10 Attack_Other Electrophilic Attack at other positions Anthracene->Attack_Other Nitronium_Ion Nitronium Ion (NO₂⁺) Nitronium_Ion->Attack_9_10 Nitronium_Ion->Attack_Other Intermediate_9_10 Stable Carbocation Intermediate (Two Benzene Rings Intact) Attack_9_10->Intermediate_9_10 Product_9_10 9-Nitroanthracene (Major Product) Intermediate_9_10->Product_9_10 Intermediate_Other Less Stable Carbocation Intermediate Attack_Other->Intermediate_Other Dinitration Further Nitration Product_9_10->Dinitration Product_9_10_Dinitro This compound Dinitration->Product_9_10_Dinitro

Caption: Regioselectivity in the nitration of anthracene.

Conclusion

This compound is a classic example of a disubstituted polycyclic aromatic hydrocarbon. While its initial discovery is not prominently documented, its existence is a logical consequence of the extensive research into the nitration of anthracene that began in the late 19th and early 20th centuries. Modern synthetic methods provide efficient routes to this compound, allowing for its continued study and application in various fields of chemical research. This guide has provided a consolidated resource for researchers by presenting the historical context, physicochemical data, and detailed experimental protocols related to this compound.

A Theoretical Exploration of the Electronic Structure of 9,10-Dinitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometry

The foundational aspect of understanding the electronic properties of a molecule lies in its three-dimensional structure. For 9,10-Dinitroanthracene, the precise atomic arrangement has been determined experimentally via X-ray crystallography.

Experimental Crystallographic Data

The crystal structure of this compound reveals a centrosymmetric molecule where the anthracene (B1667546) core is planar. However, significant steric hindrance between the nitro groups and the adjacent hydrogen atoms of the anthracene rings forces the nitro groups to be twisted out of the plane of the aromatic system. The angle between the plane of the nitro group and the plane of the anthracene skeleton is a critical parameter influencing the molecule's electronic properties.

Below is a summary of the key crystallographic data for this compound.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.95 ± 0.01
b (Å)8.68 ± 0.02
c (Å)8.76 ± 0.02
α (°)106° 46' ± 10'
β (°)98° 59' ± 10'
γ (°)98° 01' ± 10'
Volume (ų)278.6
Z (molecules per unit cell)1
Density (calculated, g/cm³)1.589
Density (measured, g/cm³)1.591

Table 1: Crystallographic data for this compound.

The bond lengths within the anthracene skeleton are consistent with those of anthracene itself, while the C-N and N-O bond lengths are typical for nitroaromatic compounds. The pronounced out-of-plane twist of the nitro groups is a key structural feature that disrupts the π-conjugation between the nitro groups and the anthracene core, a phenomenon known as steric inhibition of resonance.

Theoretical Studies on the Electronic Structure

Direct and detailed theoretical studies on the electronic structure of this compound are scarce. However, the electronic properties of mono-nitroanthracene isomers have been investigated using computational methods, providing a valuable framework for understanding the impact of nitro-substitution on the anthracene scaffold.[1]

Computational Data for Mono-Nitroanthracene Isomers

A theoretical study on 1-nitroanthracene, 2-nitroanthracene, and 9-nitroanthracene (B110200) was conducted using Density Functional Theory (DFT).[1] The key findings from this study are summarized below and offer a comparative basis for predicting the electronic behavior of this compound.

MoleculeTotal Energy (Hartree)HOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene-535.3-5.67-1.933.74
1-Nitroanthracene-739.9-6.23-2.843.39
2-Nitroanthracene-739.9-6.18-2.783.40
9-Nitroanthracene-739.9-6.31-2.993.32

Table 2: Calculated electronic properties of anthracene and its mono-nitro isomers.[1]

The data clearly indicates that the addition of a nitro group, which is an electron-withdrawing group, lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This leads to a reduction in the HOMO-LUMO energy gap compared to the parent anthracene molecule.[1] For this compound, it is anticipated that the presence of two nitro groups at the 9 and 10 positions would further lower the HOMO and LUMO energy levels and likely result in a smaller energy gap compared to the mono-nitro derivatives.

Methodologies and Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement crystal_prep Crystallization from petroleum ether diffractometer Single-Crystal Diffractometer crystal_prep->diffractometer xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer data_collection Measurement of diffraction intensities diffractometer->data_collection phase_problem Solving the Phase Problem data_collection->phase_problem refinement Least-Squares Refinement phase_problem->refinement final_structure Final Atomic Coordinates and Thermal Parameters refinement->final_structure

A workflow for single-crystal X-ray diffraction analysis.
Computational Protocol: Density Functional Theory (DFT)

To investigate the electronic structure of this compound theoretically, a computational approach based on Density Functional Theory (DFT) is recommended. The following protocol is adapted from methodologies used for similar nitroaromatic compounds.[1]

computational_workflow cluster_setup Model Setup cluster_calculation DFT Calculation cluster_analysis Data Analysis mol_structure Initial Molecular Geometry (from X-ray data) geometry_opt Geometry Optimization mol_structure->geometry_opt freq_calc Frequency Calculation geometry_opt->freq_calc electronic_prop Electronic Property Calculation geometry_opt->electronic_prop homo_lumo HOMO-LUMO Energies and Energy Gap electronic_prop->homo_lumo molecular_orbitals Visualization of Molecular Orbitals electronic_prop->molecular_orbitals esp Molecular Electrostatic Potential Mapping electronic_prop->esp

A typical workflow for DFT calculations of electronic structure.

A suitable level of theory for such calculations would be the B3LYP functional with a 6-31G* basis set, which has been shown to provide reliable results for related systems.[1] The geometry optimization would start from the experimental crystal structure, and frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum. Subsequent calculations would yield the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential, which are all crucial for understanding the molecule's reactivity and electronic behavior.

Signaling Pathways and Logical Relationships

The electronic structure of this compound directly influences its potential interactions in biological and chemical systems. The electron-deficient nature of the aromatic ring due to the presence of two strong electron-withdrawing nitro groups makes it a potential candidate for interactions with electron-rich biological macromolecules.

logical_relationship cluster_molecular_properties Molecular Properties cluster_electronic_effects Electronic Effects cluster_potential_interactions Potential Interactions nitro_groups Two Electron-Withdrawing Nitro Groups electron_deficiency Electron-Deficient Anthracene Core nitro_groups->electron_deficiency low_lumo Low-Lying LUMO pi_stacking π-π Stacking with Electron-Rich Aromatics low_lumo->pi_stacking charge_transfer Charge-Transfer Complex Formation low_lumo->charge_transfer twisted_geometry Twisted Geometry of Nitro Groups reduced_conjugation Steric Inhibition of Resonance twisted_geometry->reduced_conjugation electron_deficiency->low_lumo

Logical relationships governing potential interactions.

The low-lying LUMO of this compound would make it a good electron acceptor, facilitating charge-transfer interactions and π-π stacking with electron-rich aromatic systems, such as the side chains of certain amino acids (e.g., tryptophan, tyrosine) in proteins. This suggests potential applications in the development of probes or inhibitors that target specific protein-protein or protein-DNA interactions.

References

Navigating the Solubility Landscape of 9,10-Dinitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-Dinitroanthracene, a polycyclic aromatic hydrocarbon with nitro functional groups, presents unique characteristics relevant to various fields of research, including organic electronics and the development of energetic materials. A fundamental understanding of its solubility in common organic solvents is paramount for its application, formulation, and analysis. This technical guide addresses the current landscape of solubility data for this compound, providing a comprehensive experimental protocol for its determination and a clear visual workflow to aid researchers in generating this critical data. While extensive searches for pre-existing quantitative solubility data in common organic solvents did not yield a comprehensive dataset, this guide empowers research professionals with the methodology to ascertain these values in-house.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not reveal a consolidated set of quantitative solubility data for this compound in a range of common organic solvents. The solubility of nitroaromatic compounds is influenced by a multitude of factors including the polarity of the solvent, the potential for hydrogen bonding, and π-π stacking interactions. For instance, related compounds like 9-nitroanthracene (B110200) are noted to be generally more soluble in organic solvents such as acetone, benzene, and chloroform, with limited solubility in water. Similarly, qualitative information suggests that deuterated 9-nitroanthracene may dissolve in dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). However, precise quantitative values for this compound remain to be systematically documented.

Given the absence of readily available data, this guide provides a robust experimental protocol for the determination of the solubility of this compound, enabling researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is reliable and provides thermodynamic solubility data.

Principle

An excess amount of the solid compound (this compound) is agitated in the solvent of interest for a sufficient period to allow for the solution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to vial with a known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-72h) C->D E Allow vials to stand for sedimentation D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant using a syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility from the concentration of the saturated solution I->J

Workflow for determining the solubility of this compound.
Step-by-Step Procedure

  • Preparation of Stock Slurries: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials. Add a precise volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe. Immediately pass the collected liquid through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analytical Method: Analyze the standard solutions and the filtered sample solutions using a suitable analytical method. Given the aromatic nature and nitro groups, HPLC with UV detection is a highly recommended technique due to its sensitivity and selectivity. The wavelength for detection should be set at the λmax of this compound. Alternatively, UV-Vis spectrophotometry can be used if no other interfering components are present.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating their analytical signals on the calibration curve.

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is currently lacking, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to generate this crucial information. The detailed experimental protocol for the shake-flask method, coupled with the illustrative workflow diagram, offers a clear and robust pathway for the in-house determination of solubility. By following this guide, researchers can obtain reliable and accurate solubility data, which is essential for advancing the application and understanding of this important nitroaromatic compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 9,10-Dinitroanthracene from Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9,10-dinitroanthracene from anthracene (B1667546). The synthesis is a two-step process involving the initial mono-nitration of anthracene to form 9-nitroanthracene (B110200), followed by a second nitration to yield the desired this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, safety precautions, and a workflow diagram. The methodologies are compiled from established literature and are intended to provide a comprehensive guide for the laboratory-scale synthesis of this compound.

Introduction

Anthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a versatile starting material in organic synthesis. The introduction of nitro groups onto the anthracene core can significantly alter its electronic properties and reactivity, making nitroanthracenes valuable intermediates in the synthesis of dyes, pharmaceuticals, and materials for electronic applications. The 9 and 10 positions of anthracene are particularly susceptible to electrophilic substitution reactions due to the high electron density at these sites. The synthesis of this compound is a key transformation that provides a scaffold for further functionalization. This protocol details a reliable method for this synthesis, proceeding through a stable 9-nitroanthracene intermediate.

Data Presentation

ParameterStep 1: Synthesis of 9-NitroanthraceneStep 2: Proposed Synthesis of this compound
Starting Material Anthracene9-Nitroanthracene
Reagents Nitric Acid, Glacial Acetic AcidNitric Acid, Sulfuric Acid
Solvent Glacial Acetic AcidSulfuric Acid
Reaction Temperature 20-30°C0-10°C (addition), then room temperature
Reaction Time ~1.5 hours~2-3 hours
Product 9-NitroanthraceneThis compound
Appearance Bright orange-yellow needlesPale yellow solid
Yield 60-68%[1]Not reported, expected to be moderate
Melting Point 145-146°C[1]Not available
Molecular Formula C₁₄H₉NO₂C₁₄H₈N₂O₄[2][3]
Molecular Weight 223.23 g/mol 268.22 g/mol [2][3]

Experimental Protocols

Step 1: Synthesis of 9-Nitroanthracene

This procedure is adapted from a well-established method for the mono-nitration of anthracene[1].

Materials:

  • Anthracene (20 g, 0.112 mole)

  • Glacial Acetic Acid (80 mL)

  • Concentrated Nitric Acid (70%, 8 mL, ~0.126 mole)

  • Concentrated Hydrochloric Acid (50 mL)

  • 10% Sodium Hydroxide (B78521) Solution

  • Deionized Water

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Water bath

  • Sintered-glass funnel

Procedure:

  • Suspend 20 g of finely powdered anthracene in 80 mL of glacial acetic acid in a 500-mL three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.

  • Immerse the flask in a water bath maintained at 20-25°C.

  • With vigorous stirring, slowly add 8 mL of concentrated nitric acid from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 30°C. This addition should take approximately 15-20 minutes[1].

  • After the addition is complete, continue stirring the mixture for about 30 minutes until a clear solution is obtained. Continue stirring for an additional 30 minutes[1].

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form[1].

  • Collect the precipitate by suction filtration using a sintered-glass funnel and wash it with two 25-mL portions of glacial acetic acid, followed by washing with water until the washings are neutral[1].

  • Transfer the product to a beaker and triturate it thoroughly with 60 mL of warm (60-70°C) 10% sodium hydroxide solution to eliminate the chloro adduct[1].

  • Filter the resulting crude orange 9-nitroanthracene by suction filtration and wash it with four 40-mL portions of 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral to litmus[1].

  • Air-dry the crude 9-nitroanthracene. Recrystallization from glacial acetic acid will yield bright orange-yellow needles[1].

Step 2: Proposed Synthesis of this compound

Materials:

  • 9-Nitroanthracene (from Step 1)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry beaker, carefully prepare a nitrating mixture by slowly adding a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid in an ice bath with constant stirring. A molar ratio of 1:2 of 9-nitroanthracene to nitric acid is suggested.

  • In a separate beaker, dissolve the 9-nitroanthracene in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of 9-nitroanthracene while maintaining the temperature between 0 and 10°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete reaction.

  • Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude this compound.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and acetone, or by column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Mono-nitration cluster_intermediate Intermediate Product cluster_step2 Step 2: Di-nitration (Proposed) cluster_final Final Product cluster_purification Purification Anthracene Anthracene Nitration1 Nitration with Nitric Acid in Glacial Acetic Acid Anthracene->Nitration1 Nitroanthracene 9-Nitroanthracene Nitration1->Nitroanthracene Nitration2 Nitration with Mixed Acid (HNO3/H2SO4) Nitroanthracene->Nitration2 Dinitroanthracene This compound Nitration2->Dinitroanthracene Purification Recrystallization or Column Chromatography Dinitroanthracene->Purification Reaction_Pathway Anthracene Anthracene (C14H10) reagent1 + HNO3 (in Acetic Acid) Anthracene->reagent1 Nitroanthracene 9-Nitroanthracene (C14H9NO2) reagent2 + HNO3 / H2SO4 (Proposed) Nitroanthracene->reagent2 Dinitroanthracene This compound (C14H8N2O4) reagent1->Nitroanthracene reagent2->Dinitroanthracene

References

Application Notes and Protocols for the Nitration of Anthracene to 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 9,10-dinitroanthracene via the direct nitration of anthracene (B1667546). The procedure outlined is an adaptation of established methods for the mononitration of anthracene, modified to favor the formation of the dinitrated product.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The introduction of nitro groups onto the anthracene core can significantly alter its chemical and physical properties, making it a valuable intermediate in the synthesis of various functional materials and potential pharmaceutical compounds. The nitration of anthracene typically proceeds at the 9 and 10 positions due to the high electron density at these sites. Controlling the extent of nitration is crucial to selectively obtain the desired mono- or dinitro- derivative. This protocol focuses on the synthesis of the 9,10-dinitro product.

Data Summary

The following table summarizes key quantitative data for the reactant and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
AnthraceneC₁₄H₁₀178.23215-217White to pale yellow crystalline solid
This compoundC₁₄H₈N₂O₄268.22[1]Decomposes above 280Yellow crystalline solid

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 9-nitroanthracene (B110200) and is intended to promote dinitration.[2][3] Careful control of reaction conditions is essential.

Materials:

  • Anthracene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g of finely powdered anthracene.

    • Add 100 mL of glacial acetic acid to the flask and stir to create a suspension.

    • Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. This should be done in an ice bath with constant stirring.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred anthracene suspension over a period of 60-90 minutes.

    • Crucially, maintain the reaction temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for an additional 4-6 hours to ensure complete dinitration.

  • Isolation of the Product:

    • Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water.

    • Stir the mixture until all the ice has melted. The crude this compound will precipitate as a yellow solid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and glacial acetic acid, to obtain pure this compound.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow

Nitration_of_Anthracene cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification anthracene Anthracene in Glacial Acetic Acid reaction_flask Reaction Flask (0-10 °C, then RT) anthracene->reaction_flask nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction_flask Dropwise Addition precipitation Precipitation in Ice Water reaction_flask->precipitation Pour into filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization Crude Product final_product This compound recrystallization->final_product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 9,10-Dinitroanthracene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9,10-Dinitroanthracene as a versatile building block in organic synthesis. The primary application highlighted is its role as a precursor to 9,10-diaminoanthracene, a valuable monomer in the synthesis of high-performance polymers and a key intermediate for the development of novel heterocyclic compounds and functional materials.

Overview and Key Applications

This compound is a nitrated polycyclic aromatic hydrocarbon. While direct applications are limited, its synthetic utility lies in the reactivity of the nitro groups, which can be readily reduced to primary amines. This transformation opens up a wide range of synthetic possibilities.

Key Synthetic Applications:

  • Precursor to 9,10-Diaminoanthracene: The most significant application of this compound is its conversion to 9,10-diaminoanthracene. This diamine is a rigid, aromatic monomer used in the synthesis of:

    • Polyimides: High-performance polymers with exceptional thermal stability, chemical resistance, and mechanical properties.

    • Polyamides and other polymers: Incorporation of the rigid anthracene (B1667546) core can impart unique photophysical and mechanical properties to the resulting polymers.

  • Synthesis of Heterocyclic Systems: The diaminoanthracene intermediate can be used to construct novel heterocyclic structures fused to the anthracene core, which are of interest in materials science and medicinal chemistry.

Physicochemical Data

A summary of the key physical and chemical properties of this compound and its primary synthetic derivative, 9,10-diaminoanthracene, is provided below for easy reference.

PropertyThis compound9,10-Diaminoanthracene
Molecular Formula C₁₄H₈N₂O₄[1][2]C₁₄H₁₂N₂[3]
Molecular Weight 268.22 g/mol [1][2]208.26 g/mol [3]
CAS Number 33685-60-8[2][4]53760-37-5[3]
Appearance --
Melting Point Not availableNot available
Solubility -Soluble in polar organic solvents like DMSO and acetone.[5]
Hydrogen Bond Donor Count 0[2]2[3]
Hydrogen Bond Acceptor Count 4[1]2[3]

Experimental Protocols

3.1. Synthesis of this compound

A general procedure for the synthesis of this compound from 9,10-Anthracenedicarboxylic acid is described below.

Reaction Scheme:

Materials:

Procedure:

  • In an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar, add potassium persulfate (1.75 mmol) and bismuth nitrate (1.0 mmol).

  • To this mixture, add 9,10-Anthracenedicarboxylic acid (0.5 mmol) followed by acetonitrile (3 mL).

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 24 hours in an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (2 mL) and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford this compound.

3.2. Reduction of this compound to 9,10-Diaminoanthracene

The following protocol is a general method for the reduction of dinitroarenes and is adapted for the synthesis of 9,10-diaminoanthracene.

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10 mmol) in 100 mL of deionized water.

  • To this suspension, add sodium hydroxide (30 mmol). Stir the mixture until the sodium hydroxide has dissolved.

  • Reduction: Gently heat the mixture to 50-60 °C.

  • Slowly add sodium dithionite (40-50 mmol) in portions to the heated suspension. The addition should be controlled to manage any exotherm and gas evolution.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Further wash the product with a small amount of cold ethanol to remove any organic impurities.

  • Purification: Dry the crude 9,10-diaminoanthracene. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture.

3.3. Synthesis of a Polyimide from 9,10-Diaminoanthracene (General Procedure)

This protocol outlines a general two-step procedure for the synthesis of a polyimide using 9,10-diaminoanthracene and a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA).

Reaction Scheme:

Step 1: Poly(amic acid) formation

Poly(amic acid) --(Heat)--> Polyimide

Caption: Workflow for the synthesis of this compound.

Diagram 2: Two-Step Synthesis of Polyimide

G cluster_monomers Monomers cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization cluster_product Final Product 9,10-Diaminoanthracene 9,10-Diaminoanthracene PolyamicAcid Poly(amic acid) in NMP 9,10-Diaminoanthracene->PolyamicAcid Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PolyamicAcid Imidization Thermal or Chemical Imidization PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: General workflow for the synthesis of a polyimide.

Diagram 3: Logical Relationship of Compounds

G A This compound B 9,10-Diaminoanthracene A->B Reduction C High-Performance Polymers (e.g., Polyimides) B->C Polycondensation D Heterocyclic Compounds B->D Cyclization Reactions

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols: 9,10-Dinitroanthracene as a Novel Precursor for Carbon Quantum Dots in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 9,10-Dinitroanthracene as a precursor for the synthesis of carbon quantum dots (CQDs) is a novel concept and is not yet established in peer-reviewed literature. The following protocols and application notes are presented as a hypothetical guide for researchers based on established synthesis methodologies for other aromatic and nitrogen-containing compounds. A well-documented protocol using common precursors is also provided for reference.

Introduction

Carbon quantum dots (CQDs) are a class of zero-dimensional carbon nanomaterials, typically smaller than 10 nm, that have garnered significant attention for their unique optical properties, excellent water solubility, high photostability, and biocompatibility.[1][2][3] These attributes make them promising candidates for a wide range of biomedical applications, including bioimaging, drug delivery, and biosensing.[4][5][6]

The properties of CQDs are highly dependent on the precursor materials and the synthesis method employed. While many carbon-rich materials, from citric acid to biomass, have been used, the exploration of novel precursors continues to be an active area of research. This compound, a nitro-aromatic compound, presents an intriguing hypothetical precursor. Its rigid aromatic structure could potentially yield highly graphitic CQDs, while the nitro groups could serve as an in-situ nitrogen source, leading to nitrogen-doped CQDs (N-CQDs) with enhanced fluorescence properties. N-doping is known to improve the quantum yield (QY) of CQDs.[7][8][9]

These application notes provide a hypothetical protocol for the synthesis of N-CQDs from this compound and a detailed, established protocol for N-CQD synthesis from citric acid and ethylenediamine (B42938). Furthermore, potential applications in bioimaging and drug delivery are discussed.

Section I: Hypothetical Synthesis Protocol for N-CQDs from this compound

This section outlines a proposed solvothermal method for the synthesis of N-CQDs from this compound. The solvothermal approach is chosen for its ability to facilitate the decomposition and carbonization of aromatic precursors at elevated temperatures and pressures.

Experimental Protocol 1: Solvothermal Synthesis of N-CQDs

1.1. Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Dialysis membrane (MWCO: 1 kDa)

1.2. Synthesis Procedure:

  • Dissolve 100 mg of this compound in 20 mL of DMF in a 50 mL beaker.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in a muffle furnace at 200°C for 8 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting dark brown solution.

  • Centrifuge the solution at 10,000 rpm for 15 minutes to remove larger aggregates and unreacted precursor.

  • Collect the supernatant containing the N-CQDs.

1.3. Purification:

  • The collected supernatant is first filtered through a 0.22 µm syringe filter.

  • The filtered solution is then dialyzed against DI water using a 1 kDa MWCO dialysis membrane for 48 hours to remove DMF and any small molecular impurities. The DI water should be changed every 6-8 hours.

  • The purified N-CQD solution is collected and can be lyophilized to obtain a solid powder for long-term storage.

1.4. Characterization:

  • Optical Properties: UV-Vis absorption and fluorescence spectroscopy to determine the optical characteristics and quantum yield.

  • Morphology and Size: Transmission Electron Microscopy (TEM) to observe the particle size and morphology.[10]

  • Surface Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy to identify surface functional groups.

  • Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) to confirm nitrogen doping.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolution Dissolve this compound in DMF sonication Sonicate for 15 min dissolution->sonication autoclave Transfer to Autoclave sonication->autoclave heating Heat at 200°C for 8h autoclave->heating cooling Cool to Room Temp heating->cooling centrifugation Centrifuge at 10,000 rpm cooling->centrifugation filtration Filter (0.22 µm) centrifugation->filtration dialysis Dialyze (1 kDa MWCO) for 48h filtration->dialysis tem TEM (Size, Morphology) dialysis->tem spectroscopy UV-Vis & PL Spectroscopy dialysis->spectroscopy ftir FTIR (Functional Groups) dialysis->ftir xps XPS (Elemental Composition) dialysis->xps

Section II: Established Synthesis Protocol for N-CQDs from Citric Acid and Ethylenediamine

This section provides a detailed protocol for the hydrothermal synthesis of N-CQDs using citric acid as the carbon source and ethylenediamine as the nitrogen source. This is a widely adopted and well-documented method.[11][12][13]

Experimental Protocol 2: Hydrothermal Synthesis of N-CQDs

2.1. Materials:

  • Citric acid (CA)

  • Ethylenediamine (EDA)

  • Deionized (DI) water

  • Dialysis membrane (MWCO: 1 kDa)

2.2. Synthesis Procedure:

  • Dissolve 1.0 g of citric acid in 20 mL of DI water.

  • Add 0.5 mL of ethylenediamine to the citric acid solution under constant stirring.

  • Transfer the homogeneous solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 6 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • The resulting brownish-yellow solution contains the N-CQDs.

2.3. Purification:

  • Centrifuge the N-CQD solution at 8,000 rpm for 10 minutes to remove any large particles.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dialyze the filtered solution against DI water for 24-48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted precursors and small molecules.

  • The purified N-CQD solution can be stored at 4°C or lyophilized for solid powder.

Section III: Quantitative Data

The following tables summarize key quantitative parameters of CQDs synthesized from various precursors as reported in the literature.

Table 1: Quantum Yield (QY) of CQDs from Various Precursors

Precursor(s)Synthesis MethodQuantum Yield (%)Reference
Citric Acid & EthylenediamineHydrothermal80[9]
Citric Acid & CysteineHydrothermal90 ± 5[14]
P-phenylenediamineHydrothermal11.5[15]
Palm Kernel Shell & EDAHydrothermal13.7[8]
Orange JuiceHydrothermal26[3]
Empty Fruit Bunch BiocharHydrothermal55.84[16]
Gardenia SeedsPyrolysis4.0[17]

Table 2: Particle Size of CQDs from Various Precursors

Precursor(s)Synthesis MethodAverage Particle Size (nm)Reference
Microcrystalline CelluloseHydrothermal6.36 ± 0.54[10]
FurfuralHydrothermal3.94 ± 0.60[10]
Waste Chicken BonesHydrothermal3.2 ± 0.2[18]
Palm Kernel ShellHydrothermal~2[8]
Gardenia SeedsPyrolysis0.7 ± 0.3[17]
Sucrose SolutionHydrothermalTunable by filling volume[19][20]

Table 3: Cytotoxicity of Carbon Quantum Dots

CQD Precursor(s)Cell Line(s)AssayResultsReference
Glucose, Sucrose, FructoseHepG2, MCF-7MTTIC50 values ranged from <50 to 105 µg/mL, showing cytotoxic activity against cancer cell lines.[21]
Citric AcidSKBR3, MCF-12AMTT, LDHLow cytotoxicity at concentrations ≤1.0 mg/mL. Significant toxicity only at very high concentrations (1.5-2.0 mg/mL).[22]
Biomass-derivedRCKMTTMinimal cytotoxicity observed at concentrations up to 50 µg/mL.[23]
Phenylboric acid-conjugatedJ774.1 macrophages-Low toxicity, with notable effects only at concentrations higher than 0.5 mg/mL.[24]
General CQDsE. coli-Good biocompatibility at short exposure times; toxicity observed at longer exposures and higher concentrations.[25]

Section IV: Application Notes

Bioimaging

The inherent fluorescence, high photostability, and low cytotoxicity of CQDs make them excellent probes for cellular and in-vivo imaging.[1][3][26] N-CQDs, such as those hypothetically produced from this compound, are expected to exhibit strong fluorescence, enabling high-contrast imaging of cellular structures.

Mechanism of Cellular Uptake: CQDs can enter cells through various mechanisms, primarily endocytosis.[4] The specific pathway can be influenced by the size, shape, and surface chemistry of the CQDs.[24] For instance, smaller, functionalized CQDs can be internalized by clathrin-mediated endocytosis or macropinocytosis.[4][27] Once inside the cell, CQDs can accumulate in the cytoplasm and, in some cases, even penetrate the nucleus, allowing for the imaging of subcellular compartments.[4][26]

Drug Delivery

The small size and large surface area of CQDs make them effective nanocarriers for therapeutic agents.[2][5][28][29] Their surface can be functionalized with various groups (e.g., carboxyl, hydroxyl, amino) that allow for the conjugation of drugs, targeting ligands, and other biomolecules.[5][23]

Drug Delivery Mechanism:

  • Loading: Drugs can be loaded onto CQDs via covalent bonding, electrostatic interactions, or π-π stacking.

  • Targeting: The surface of the CQD-drug conjugate can be modified with targeting moieties (e.g., antibodies, peptides) to achieve specific delivery to cancer cells or other diseased tissues, minimizing off-target effects.

  • Cellular Uptake: The targeted nanocarrier is internalized by the target cells, often through receptor-mediated endocytosis.

  • Drug Release: Once inside the cell, the drug can be released from the CQD carrier in response to internal stimuli such as a change in pH (e.g., in endosomes or lysosomes) or the presence of specific enzymes.

  • Theranostics: The intrinsic fluorescence of CQDs allows for the simultaneous tracking of the drug delivery vehicle, enabling a "theranostic" approach where therapy and diagnosis are combined.[2][6]

G cluster_vehicle CQD Nanocarrier Construction cluster_delivery Cellular Interaction and Delivery cluster_imaging Bioimaging cqd Carbon Quantum Dot (CQD) drug Drug Molecule targeting Targeting Ligand cqd_drug Drug-Loaded CQD cqd_targeted Targeted CQD Nanocarrier receptor Cell Surface Receptor cqd_targeted->receptor Targeted Binding cell Target Cell (e.g., Cancer Cell) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Low pH) fluorescence Fluorescence Emission endosome->fluorescence Intracellular Tracking release Drug Release effect Therapeutic Effect excitation Light Excitation imaging Cellular Imaging

References

Applications of 9,10-Dinitroanthracene in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9,10-Dinitroanthracene is a key aromatic nitro compound that serves as a fundamental building block in the synthesis of advanced functional materials. Its primary role in materials science is as a precursor to 9,10-diaminoanthracene, a versatile monomer and intermediate for a range of high-performance materials. The conversion of the nitro groups to amino functionalities opens up a vast chemical space for creating materials with tailored electronic, optical, and thermal properties. This document provides detailed application notes and protocols for the use of this compound in the development of organic electronic materials, high-performance polymers, and fluorescent chemosensors. While its derivatives have been explored for various applications, direct use in drug development is not prominently documented in scientific literature; however, related aminoanthraquinone structures have been investigated for their biological activities.[1][2][3][4]

Core Application: Synthesis of 9,10-Diaminoanthracene

The most significant application of this compound in materials science is its reduction to 9,10-diaminoanthracene. This transformation is a critical first step for the majority of its downstream uses. The resulting diamine is a rigid, planar molecule with reactive amino groups at the 9 and 10 positions, making it an excellent candidate for polymerization and derivatization.

Experimental Protocol: Reduction of this compound

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound in glacial acetic acid.

  • Heat the suspension to 70-80°C to aid dissolution.

  • Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the SnCl₂/HCl solution to the hot this compound solution via a dropping funnel.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate the crude 9,10-diaminoanthracene.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude 9,10-diaminoanthracene can be purified by recrystallization or column chromatography.

Expected Yield: The yield for this type of reduction is typically in the range of 70-90%, depending on the purity of the starting materials and the reaction scale.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product This compound This compound Mixing & Heating Mixing & Heating This compound->Mixing & Heating SnCl2/HCl SnCl2/HCl SnCl2/HCl->Mixing & Heating Reduction Reduction Mixing & Heating->Reduction Neutralization Neutralization Reduction->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification 9,10-Diaminoanthracene 9,10-Diaminoanthracene Purification->9,10-Diaminoanthracene

Figure 1. Workflow for the synthesis of 9,10-diaminoanthracene.

Application in Organic Electronics: Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,10-diaminoanthracene are highly valued in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). When the amino groups are arylated, for instance, to form 9,10-bis(phenylamino)anthracene derivatives, the resulting materials exhibit excellent thermal stability, high fluorescence quantum yields, and effective charge-transporting properties. These characteristics make them suitable for use as hole-transporting materials or as emissive hosts in the light-emitting layer of OLEDs.[6][7][8][9]

Application Note: 9,10-Diarylaminoanthracene Derivatives in OLEDs

9,10-Diarylaminoanthracene derivatives serve as efficient green and blue light-emitting materials. Their rigid and planar anthracene (B1667546) core, combined with the electron-donating diarylamino substituents, leads to a high photoluminescence quantum yield. Furthermore, the bulky nature of the aryl groups can prevent intermolecular aggregation, which often quenches fluorescence in the solid state.

Derivative Type Role in OLED Emission Color Reported Performance Metrics
9,10-bis(phenylamino)anthraceneHost Emitter, Hole TransporterGreenHigh brightness and efficiency
9,10-bis(naphthylphenylamino)anthraceneHost Emitter, Hole TransporterGreenExternal Quantum Efficiency (EQE) up to 3.68%
Aza-9,10-diphenylanthraceneEmitterRed-shifted (due to exciplex)Demonstrates tunability of emission

Note: The performance of OLEDs is highly dependent on the overall device architecture, including the choice of other layers and electrodes.

Experimental Protocol: Fabrication of a Simplified OLED Device

This protocol outlines the general steps for fabricating a small-molecule-based OLED using thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) material (e.g., a 9,10-diarylaminoanthracene derivative)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Deposit the organic and metal layers sequentially onto the ITO substrate without breaking the vacuum. A typical device structure would be: ITO / HTL / EML / ETL / EIL / Al.

  • The thickness of each layer is crucial for device performance and should be controlled using a quartz crystal microbalance.

  • Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox) to protect the organic layers from moisture and oxygen.

G cluster_prep Device Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_final Final Steps ITO Substrate Cleaning ITO Substrate Cleaning HTL Hole-Transporting Layer (e.g., NPB) ITO Substrate Cleaning->HTL Vacuum Transfer EML Emissive Layer (9,10-Diarylaminoanthracene derivative) HTL->EML ETL Electron-Transporting Layer (e.g., Alq3) EML->ETL EIL Electron-Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

Figure 2. General workflow for the fabrication of an OLED device.

Application in High-Performance Polymers: Polyimides

9,10-Diaminoanthracene, with its rigid and aromatic structure, is a promising monomer for the synthesis of high-performance polymers such as polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the anthracene moiety into the polymer backbone can also impart desirable optical and electronic properties.

Application Note: Anthracene-Based Polyimides

Polyimides derived from 9,10-diaminoanthracene are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the anthracene unit. These polymers could find applications in aerospace, electronics, and as high-temperature adhesives and coatings. The synthesis typically involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of a Polyimide from 9,10-Diaminoanthracene

This protocol describes a general procedure for the synthesis of a polyimide.

Materials:

  • 9,10-Diaminoanthracene

  • Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Standard laboratory glassware

  • Mechanical stirrer

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 9,10-diaminoanthracene in anhydrous NMP.

  • Slowly add an equimolar amount of the aromatic dianhydride to the solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization proceeds.

  • The resulting poly(amic acid) solution can be cast into a film.

  • The film is then thermally imidized by heating it in a stepwise manner to temperatures typically up to 300-350°C. Alternatively, chemical imidization can be achieved by adding acetic anhydride and a catalyst like pyridine to the poly(amic acid) solution.

Application in Fluorescent Chemosensors

The highly fluorescent nature of the anthracene core makes its derivatives excellent candidates for the development of chemosensors. By functionalizing the 9,10-diaminoanthracene, for example, through the formation of Schiff bases, receptors for specific analytes such as metal ions can be created.[10][11][12]

Application Note: Schiff Base Sensors for Metal Ion Detection

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. A Schiff base derived from 9,10-diaminoanthracene and a suitable aldehyde can act as a chemosensor. The binding of a metal ion to the Schiff base ligand can lead to changes in the fluorescence properties of the anthracene fluorophore, such as quenching or enhancement of the emission, or a shift in the emission wavelength. This "turn-off" or "turn-on" fluorescence response allows for the detection of the target metal ion.

Experimental Protocol: Synthesis of a 9,10-Diaminoanthracene-Based Schiff Base Sensor

Materials:

  • 9,10-Diaminoanthracene

  • An appropriate aldehyde (e.g., salicylaldehyde)

  • Ethanol (B145695) or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 9,10-diaminoanthracene in ethanol in a round-bottom flask.

  • Add a stoichiometric amount (2 equivalents) of the aldehyde to the solution.

  • Reflux the reaction mixture for several hours. The formation of the Schiff base can be monitored by TLC.

  • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The sensing properties of the synthesized Schiff base can then be evaluated by fluorescence spectroscopy in the presence of various metal ions.

G cluster_synthesis Sensor Synthesis cluster_detection Detection Mechanism 9,10-Diaminoanthracene 9,10-Diaminoanthracene Condensation Reaction Condensation Reaction 9,10-Diaminoanthracene->Condensation Reaction Aldehyde Aldehyde Aldehyde->Condensation Reaction Schiff Base Sensor Schiff Base Sensor Condensation Reaction->Schiff Base Sensor Binding Binding Schiff Base Sensor->Binding Analyte (Metal Ion) Analyte (Metal Ion) Analyte (Metal Ion)->Binding Fluorescence Change Fluorescence Change Binding->Fluorescence Change Detection Signal Detection Signal Fluorescence Change->Detection Signal

Figure 3. Logical relationship for a Schiff base fluorescent sensor.

This compound is a valuable starting material in materials science, primarily through its conversion to 9,10-diaminoanthracene. This key intermediate provides a rigid and functional platform for the synthesis of a variety of advanced materials. Its derivatives have demonstrated significant potential in organic light-emitting diodes, high-performance polyimides, and fluorescent chemosensors. The protocols and application notes provided herein offer a foundation for researchers and scientists to explore and expand upon the use of this versatile chemical building block in the development of next-generation materials. Further research into the biological activities of 9,10-diaminoanthracene and its direct derivatives may reveal potential applications in the life sciences, though current literature more strongly supports the bioactivity of the related aminoanthraquinones.

References

Application Notes and Protocols: 9,10-Disubstituted Anthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 9,10-Dinitroanthracene Derivatives and Related Compounds

Introduction

Anthracene (B1667546) and its derivatives are a critically important class of organic materials utilized in the advancement of organic light-emitting diode (OLED) technology. Their rigid, planar structure and high photoluminescence quantum yields make them excellent candidates for various roles within OLED devices, including as blue emitters, host materials, and charge-transporting layers.[1][2][3] The functionalization at the 9 and 10 positions of the anthracene core is a key strategy for tuning the material's optical and electronic properties, such as emission color, charge carrier mobility, and thermal stability.[1][2]

While a vast body of research exists on 9,10-disubstituted anthracenes bearing aryl, naphthyl, and carbazolyl moieties, literature specifically detailing the application of this compound and its direct derivatives in OLEDs is notably scarce. The strong electron-withdrawing nature of nitro groups suggests potential utility as electron-transporting or electron-accepting materials. However, a lack of published device data indicates that these specific derivatives may not be as commonly employed or as efficient as other substituted anthracenes in emissive layers.

These application notes will provide a comprehensive overview of the use of 9,10-disubstituted anthracene derivatives in OLEDs, drawing on established data for well-researched analogues to infer potential applications and protocols for dinitro-substituted compounds. We will cover general synthesis methodologies, device fabrication protocols, and performance data of related anthracene derivatives to provide a foundational understanding for researchers.

Data Presentation: Performance of 9,10-Disubstituted Anthracene Derivatives in OLEDs

The following tables summarize the performance of various 9,10-disubstituted anthracene derivatives in OLEDs. It is important to note that performance is highly dependent on the specific device architecture and materials used in conjunction with the anthracene derivative.

Table 1: Performance of Anthracene Derivatives as Host Materials in Blue OLEDs

Anthracene DerivativeDopantExternal Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
9,10-di(naphthalen-2-yl)anthracene (ADN)DSA-Ph10.0--(0.15, 0.28)
2-tert-butyl-9,10-di(naphth-2-yl)anthraceneDN-2-NPAA2.25.2-Not Reported
9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole (DN-2-CzA)4,4'-bis[4-(diphenylamino)styryl]biphenyl1.63.2-Not Reported[4]

Table 2: Performance of Non-Doped OLEDs with Anthracene Derivatives as the Emissive Layer

Anthracene DerivativeRoleMaximum EQE (%)Luminous Efficiency (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)
TPNACNEmitter7.896.632.6(0.146, 0.101)[5]
9-pyrenyl-10-(4-triphenylamine)anthracene (PAA)Emitter-7.9-Not Reported[4]
OCADNEmitter-2.25-(0.16, 0.30)
OC4PADNEmitter---(0.16, 0.14)

Experimental Protocols

I. General Synthesis of 9,10-Disubstituted Anthracene Derivatives

The synthesis of asymmetrically and symmetrically substituted 9,10-anthracene derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1]

Materials:

  • 9,10-dibromoanthracene (B139309) or 9-bromo-10-phenylanthracene

  • Appropriate boronic acid (e.g., phenylboronic acid, naphthylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Solvent mixture (e.g., Toluene, Ethanol, Water)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure (Suzuki-Miyaura Cross-Coupling): [1]

  • In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), the desired boronic acid (2.2 equivalents), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Degas the solvent mixture (e.g., 10:1:1 Toluene:Ethanol:Water) by bubbling with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.

  • Add the degassed solvent to the reaction flask and heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 9,10-disubstituted anthracene derivative.

Note on the Synthesis of this compound: The synthesis of this compound is typically achieved through the nitration of anthracene using strong nitrating agents. This process requires careful control of reaction conditions due to the potential for over-nitration and the formation of complex product mixtures. Subsequent derivatization of the dinitroanthracene core would likely involve nucleophilic aromatic substitution or reduction of the nitro groups to amines, followed by further functionalization.

II. Fabrication of OLED Devices

The following is a general protocol for the fabrication of a multi-layer OLED device by thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum, Lithium Fluoride/Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Deionized water, Acetone, Isopropanol)

  • UV-Ozone cleaner

  • Glovebox under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[6]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure is as follows:

      • HIL: (e.g., 10 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB)

      • HTL: (e.g., 40 nm of NPB)

      • EML: (e.g., 30 nm of the anthracene derivative, either as a neat film or doped into a host material)

      • ETL: (e.g., 20 nm of Tris(8-hydroxyquinolinato)aluminium, Alq₃)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode layers. This typically consists of a thin electron injection layer followed by a thicker metal layer:

      • EIL: (e.g., 1 nm of Lithium Fluoride, LiF)

      • Cathode: (e.g., 100 nm of Aluminum, Al)

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

III. Characterization of OLEDs

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Measure the electrical and optical characteristics of the encapsulated OLEDs in ambient conditions using a source meter and a calibrated photodiode.

    • Apply a forward bias voltage and measure the corresponding current density and luminance.

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • Record the EL spectra of the devices at a constant driving voltage using a spectroradiometer.

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.

  • External Quantum Efficiency (EQE) Calculation:

    • Calculate the EQE from the luminance, current density, and EL spectrum of the device, assuming a Lambertian emission profile.

Visualizations

OLED_Structure cluster_device Typical OLED Device Structure cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (e.g., 9,10-Anthracene Derivative) HTL->EML Recombination Exciton Formation & Light Emission ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (LiF/Al) EIL->Cathode Electrons Experimental_Workflow cluster_workflow Experimental Workflow for OLED Fabrication and Testing Synthesis Synthesis & Purification of Anthracene Derivative Deposition Thin Film Deposition (Thermal Evaporation) Synthesis->Deposition Cleaning Substrate Cleaning (ITO Glass) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization Analysis Data Analysis Characterization->Analysis

References

Application Notes and Protocols for Studying the Fluorescence of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocol for the investigation of the fluorescence properties of 9,10-Dinitroanthracene (9,10-DNA). Due to the general tendency of nitroaromatic compounds to exhibit low fluorescence quantum yields, this guide emphasizes methodologies suitable for weakly fluorescent samples.

Introduction

This compound (9,10-DNA) is a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546). While anthracene itself is known for its strong blue fluorescence, the introduction of nitro groups is expected to significantly quench this fluorescence. This quenching is primarily due to photoinduced electron transfer (PET) and enhanced intersystem crossing, which provide non-radiative pathways for the de-excitation of the excited singlet state.[1] Nevertheless, characterizing the residual fluorescence is crucial for understanding the photophysical properties of 9,10-DNA and can be relevant in various fields, including the development of fluorescent probes and materials science.

The following protocols outline the necessary steps for sample preparation, instrument setup, and data acquisition to reliably measure the fluorescence characteristics of 9,10-DNA.

Data Presentation

ParameterThis compound (To Be Determined)Anthracene (Reference)
Excitation Maximum (λ_ex) TBD~355 nm
Emission Maximum (λ_em) TBD~402 nm
Molar Absorptivity (ε) TBD~9,000 M⁻¹cm⁻¹ at 355 nm
Fluorescence Quantum Yield (Φ_f) TBD (expected to be low)0.27
Fluorescence Lifetime (τ_f) TBD~5 ns

Experimental Protocols

This section details the methodologies for studying the fluorescence of this compound.

3.1. Materials and Reagents

  • This compound (purity > 98%)

  • Spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile). The choice of solvent is critical as polarity can influence fluorescence properties.

  • Anthracene (as a fluorescence standard)

  • High-purity nitrogen or argon gas for deoxygenation.

3.2. Instrumentation

  • A high-sensitivity spectrofluorometer equipped with a high-intensity xenon lamp source and a sensitive detector (e.g., a photomultiplier tube). A typical configuration is shown in the diagram below.[2]

  • Quartz cuvettes (1 cm path length, four-sided polished).

  • UV-Vis spectrophotometer for absorbance measurements.

3.3. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen spectroscopic grade solvent. Due to the potential for low solubility, sonication may be required.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For initial screening, a concentration in the range of 1-10 µM is recommended.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum of the working solutions to determine the absorption maxima (λ_abs). To minimize inner filter effects during fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1.

  • Deoxygenation (Optional but Recommended): Oxygen is a known quencher of fluorescence. To remove dissolved oxygen, gently bubble high-purity nitrogen or argon gas through the sample in the cuvette for 5-10 minutes prior to measurement.

3.4. Instrument Calibration and Setup

  • Warm-up: Allow the spectrofluorometer's xenon lamp to warm up for at least 30 minutes to ensure a stable output.

  • Slit Widths: For weakly fluorescent samples, it may be necessary to use wider excitation and emission slit widths to increase the signal-to-noise ratio. Start with 5 nm for both and adjust as needed. Be aware that wider slits will decrease spectral resolution.

  • Solvent Blank: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

3.5. Data Acquisition

  • Determination of Excitation and Emission Spectra:

    • Set the emission wavelength to an estimated value (e.g., 450 nm, longer than the expected absorption of anthracene derivatives) and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum will be the optimal excitation wavelength (λ_ex).

    • Set the excitation wavelength to the determined λ_ex and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

  • Measurement of Fluorescence Quantum Yield (Relative Method):

    • The quantum yield of 9,10-DNA can be determined relative to a well-characterized standard, such as anthracene.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9,10-DNA sample and the anthracene standard.

    • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

  • Measurement of Fluorescence Lifetime:

    • Fluorescence lifetime measurements require specialized equipment, such as a time-correlated single-photon counting (TCSPC) system.

    • The sample is excited with a pulsed light source (e.g., a laser diode or LED) at λ_ex, and the decay of the fluorescence emission is measured over time.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Visualizations

4.1. Principle of Fluorescence Spectroscopy

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram.[3][4][5]

Jablonski_Diagram cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v3 v=3 S0_v2 v=2 S0_v1 v=1 S0_v0 v=0 S0 S1 S0->S1 Absorption S1_v3 v=3 S1_v2 v=2 S1_v1 v=1 S1_v0 v=0 S1_v0->S0 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1->S1_v0 Vibrational Relaxation T1_v3 v=3 T1_v2 v=2 T1_v1 v=1 T1_v0->S0 Phosphorescence T1

Caption: Jablonski diagram illustrating molecular electronic transitions.

4.2. Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for characterizing the fluorescence of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution of 9,10-DNA prep_working Prepare Working Dilutions prep_stock->prep_working prep_uv Measure Absorbance (UV-Vis) prep_working->prep_uv prep_deoxygenate Deoxygenate Sample (Optional) prep_uv->prep_deoxygenate acq_setup Instrument Setup & Calibration prep_deoxygenate->acq_setup acq_spectra Record Excitation & Emission Spectra acq_setup->acq_spectra acq_qy Measure for Quantum Yield acq_spectra->acq_qy acq_lifetime Measure Fluorescence Lifetime (TCSPC) acq_qy->acq_lifetime analysis_params Determine λex and λem acq_lifetime->analysis_params analysis_qy Calculate Quantum Yield analysis_params->analysis_qy analysis_lifetime Determine Fluorescence Lifetime analysis_qy->analysis_lifetime

Caption: Workflow for 9,10-DNA fluorescence characterization.

References

Application Note and Protocol for the Purification of 9,10-Dinitroanthracene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-Dinitroanthracene is a nitrated polycyclic aromatic hydrocarbon of interest in various fields of chemical research. Following its synthesis, purification is crucial to remove unreacted starting materials, byproducts, and isomers.[1] Column chromatography is an effective method for the purification of this compound, affording the compound in high purity. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Data Presentation

The following table summarizes the key parameters for the column chromatographic purification of this compound.

ParameterSpecificationDetails
Stationary Phase Silica Gel (60-120 mesh)Standard grade silica gel is suitable for the separation.
Mobile Phase Hexane (B92381) / Ethyl Acetate (B1210297) GradientA gradient elution is recommended for optimal separation.
Initial Eluent100% Hexane
Final Eluent90:10 Hexane:Ethyl Acetate
Sample Preparation Dry LoadingThe crude this compound is adsorbed onto a small amount of silica gel.
Column Dimensions 2-3 cm diameter, 30-40 cm lengthDimensions can be adjusted based on the amount of crude product.
Elution Monitoring Thin-Layer Chromatography (TLC)TLC with the same mobile phase system is used to identify fractions containing the pure product.
Expected Purity >98%Purity can be assessed by HPLC, NMR, or melting point analysis.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Round bottom flasks

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

2. Column Preparation

  • Ensure the chromatography column is clean and dry.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approximately 0.5 cm) over the plug.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance during sample and eluent addition.[2]

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the dried, sample-adsorbed silica gel onto the top of the prepared column.

4. Elution and Fraction Collection

  • Begin the elution with 100% hexane.

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

  • Collect the eluate in fractions (e.g., 10-20 mL each) in clean test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product has fully eluted)

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. This compound is a UV-active compound.

5. Product Isolation

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Further dry the product under vacuum to remove any residual solvent.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, melting point, HPLC) to confirm its purity.

Mandatory Visualization

Purification_Workflow prep Sample Preparation load Sample Loading prep->load Adsorb on Silica elute Elution load->elute Add to Column collect Fraction Collection elute->collect Gradient Elution monitor TLC Monitoring collect->monitor monitor->collect Continue/Adjust Gradient combine Combine Pure Fractions monitor->combine Identify Pure Fractions evap Solvent Evaporation combine->evap product Purified this compound evap->product

Figure 1. Workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of Anthracene Derivatives in Chemiluminescence Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 9,10-Dinitroanthracene: While a versatile chemical compound, a review of scientific literature and patent databases indicates that this compound is not commonly employed as a primary reagent in chemiluminescence reactions. Its primary applications and research focus lie in other areas of chemistry. However, the broader class of anthracene (B1667546) derivatives is fundamental to many highly efficient chemiluminescent systems. This document provides detailed application notes and protocols for a representative chemiluminescence system utilizing an anthracene-based fluorescer, specifically within the context of the widely studied peroxyoxalate reaction.

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a chemical reaction that produces light with high efficiency. The reaction involves the oxidation of an oxalate (B1200264) ester by hydrogen peroxide, which generates a high-energy intermediate. This intermediate then excites a fluorescent molecule (a fluorescer), which subsequently relaxes to its ground state by emitting a photon of light. The color of the emitted light is dependent on the chemical structure of the fluorescer used. Anthracene derivatives are a prominent class of fluorescers used in these reactions due to their high fluorescence quantum yields.

The general mechanism can be summarized as follows:

  • Reaction of an oxalate ester with hydrogen peroxide to form a highly reactive peroxyoxalate intermediate.

  • Decomposition of the intermediate to produce a key high-energy species (postulated to be a cyclic peroxide such as 1,2-dioxetanedione).

  • Transfer of energy from this species to a fluorescer molecule, promoting it to an excited singlet state.

  • Emission of light as the excited fluorescer returns to its ground state.

Applications in Research and Drug Development

Peroxyoxalate chemiluminescence finds numerous applications in sensitive detection and quantification assays, including:

  • High-Throughput Screening (HTS): In drug discovery, chemiluminescent assays are used to screen large libraries of compounds for their effects on biological targets. The high sensitivity allows for miniaturization of assays, conserving reagents and compounds.

  • Immunoassays: Similar to ELISA, chemiluminescent immunoassays (CLIA) use antibodies labeled with enzymes that catalyze a light-producing reaction. This method offers a wider dynamic range and higher sensitivity than colorimetric assays.

  • Reporter Gene Assays: In molecular biology, chemiluminescence is used to measure the activity of reporter genes (e.g., luciferase), providing insights into gene expression and regulation.

  • Detection of Reactive Oxygen Species (ROS): Chemiluminescent probes are employed to detect and quantify ROS, such as hydrogen peroxide, which are important in various physiological and pathological processes.

Experimental Protocols

Protocol 1: General Peroxyoxalate Chemiluminescence for Analyte Detection

This protocol describes a general procedure for generating chemiluminescence using an oxalate ester, hydrogen peroxide, and an anthracene-based fluorescer. This system can be adapted for the detection of hydrogen peroxide or other analytes that can be coupled to the production or consumption of H₂O₂.

Materials:

Procedure:

  • Preparation of Reagent Solutions:

    • Oxalate Solution: Prepare a 0.1 M solution of TCPO in the chosen anhydrous solvent. Store in a desiccator to protect from moisture.

    • Fluorescer Stock Solution: Prepare a 10 mM stock solution of the anthracene derivative in the same solvent.

    • Hydrogen Peroxide Solution: Dilute the 30% H₂O₂ stock solution in a suitable buffer or solvent to the desired working concentration (typically in the µM to mM range).

    • Catalyst Solution (Optional): Prepare a 10 mM solution of sodium salicylate in the same solvent.

  • Chemiluminescence Assay:

    • In a luminometer tube or a well of a microplate, combine the following in order:

      • Solvent to reach the final desired volume.

      • Fluorescer solution to a final concentration of 0.1 - 1 mM.

      • Catalyst solution (optional) to a final concentration of 0.1 - 1 mM.

      • Hydrogen peroxide solution (or sample containing H₂O₂).

    • Initiate the reaction by adding the TCPO oxalate solution to a final concentration of 1 - 10 mM.

    • Immediately place the sample in the luminometer and begin measuring the light emission. The signal is typically recorded as Relative Light Units (RLU).

  • Data Analysis:

    • The intensity of the chemiluminescence is proportional to the concentration of the limiting reagent, often hydrogen peroxide.

    • A standard curve can be generated by measuring the light emission from a series of known concentrations of the analyte (e.g., H₂O₂).

    • Plot the maximum light intensity or the integrated light emission over a specific time period against the analyte concentration.

Quantitative Data Summary

The following table summarizes typical concentration ranges and characteristics for components of a peroxyoxalate chemiluminescence system.

ComponentTypical Concentration RangeRole in Reaction
Oxalate Ester (e.g., TCPO)1 - 10 mMReacts with H₂O₂ to form the high-energy intermediate
Hydrogen Peroxide (H₂O₂)1 µM - 10 mMOxidizing agent
Anthracene-based Fluorescer0.1 - 1 mMEnergy acceptor and light emitter
Catalyst (e.g., Sodium Salicylate)0.1 - 1 mMEnhances the rate of reaction and light emission
SolventN/AReaction medium; must be anhydrous and aprotic

Diagrams

Peroxyoxalate_Chemiluminescence_Pathway Oxalate Oxalate Ester (e.g., TCPO) Intermediate High-Energy Intermediate (e.g., 1,2-Dioxetanedione) Oxalate->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Fluorescer_excited Excited Fluorescer* Intermediate->Fluorescer_excited Energy Transfer Products Reaction Products (e.g., CO₂, Phenol) Intermediate->Products Decomposition Fluorescer_ground Anthracene Fluorescer (Ground State) Fluorescer_excited->Fluorescer_ground Relaxation Light Light Emission (Photon) Fluorescer_excited->Light

Caption: General signaling pathway for peroxyoxalate chemiluminescence.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Oxalate Prepare Oxalate Solution Initiate Initiate with Oxalate Solution Prep_Oxalate->Initiate Prep_Fluor Prepare Fluorescer Stock Combine Combine Fluorescer, Catalyst, and H₂O₂ Prep_Fluor->Combine Prep_H2O2 Prepare H₂O₂ Working Solution Prep_H2O2->Combine Combine->Initiate Measure Measure Light Emission (Luminometer) Initiate->Measure Plot Plot RLU vs. Concentration Measure->Plot Analyze Determine Analyte Concentration Plot->Analyze

Caption: Experimental workflow for a chemiluminescence assay.

Application Notes and Protocols for the Analytical Detection of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of 9,10-Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of nitro-PAHs. The following protocol is a general guideline and may require optimization for specific matrices.

Application Note

This method is suitable for the determination of this compound in environmental samples (e.g., water, soil extracts) and in process monitoring for chemical synthesis. The chromatographic separation is achieved on a C18 reversed-phase column with a UV detector monitoring the absorbance at a wavelength corresponding to the analyte's maximum absorption.

Experimental Protocol

1. Sample Preparation:

  • Water Samples: Filter the water sample through a 0.45 µm syringe filter. For trace analysis, solid-phase extraction (SPE) may be necessary.

  • Soil/Solid Samples: Extract a known weight of the sample with a suitable organic solvent (e.g., acetonitrile (B52724), dichloromethane) using sonication or Soxhlet extraction. Filter the extract and concentrate it under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically in the range of 254 nm or determined by UV-Vis scan).

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected sample concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the analyte using the calibration curve.

Quantitative Data Summary
ParameterTypical Performance for Nitro-PAHs
Linearity Range0.1 - 50 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Recovery85 - 110% (matrix dependent)
Precision (%RSD)< 5%

Note: This data is representative of nitro-PAH analysis and should be validated for this compound specifically.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (Water/Soil) Filtration Filtration / Extraction Sample->Filtration Concentration Concentration & Reconstitution Filtration->Concentration Injection Injection into HPLC Concentration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Application Note

This method is highly suitable for the trace analysis of this compound in complex matrices such as environmental samples and biological fluids. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference. The mass spectrum of this compound is available in the NIST database.[1]

Experimental Protocol

1. Sample Preparation:

  • Follow a similar extraction procedure as for HPLC, using a solvent compatible with GC analysis (e.g., hexane, dichloromethane).

  • A clean-up step using solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) may be required to remove interfering compounds.

  • Derivatization is generally not required for this analyte.

2. GC-MS System and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (quadrupole, ion trap, or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 15°C/min, hold for 10 min.

    • (This program should be optimized for the specific column and instrument).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Monitored Ions (for SIM): Target ions for this compound would include the molecular ion (m/z 268) and characteristic fragment ions.

3. Calibration and Analysis:

  • Prepare calibration standards in the final extraction solvent.

  • Follow the same calibration and quantification procedure as described for HPLC.

Quantitative Data Summary
ParameterTypical Performance for Nitro-PAHs (GC-MS/MS)
Linearity Range1 - 1000 pg/µL
Limit of Detection (LOD)~0.1 - 1 pg/µL
Limit of Quantification (LOQ)~0.3 - 3 pg/µL
Recovery70 - 120% (matrix dependent)
Precision (%RSD)< 10%

Note: This data is representative of trace analysis of nitro-PAHs and should be validated for this compound specifically.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM/MRM) Ionization->MassAnalysis Quantification Quantification MassAnalysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be a highly sensitive method for the detection of fluorescent compounds like anthracene (B1667546) derivatives. However, the nitro groups in this compound may quench fluorescence. An alternative approach involves the reduction of the nitro groups to highly fluorescent amino groups.

Application Note

This method is applicable for sensitive detection in various matrices. Direct fluorescence measurement might be challenging due to quenching. A more reliable approach involves the chemical or on-line reduction of this compound to 9,10-Diaminoanthracene, which is highly fluorescent. This can be coupled with HPLC for separation and pre-column or post-column derivatization.

Experimental Protocol (with On-line Reduction)

1. Sample Preparation:

  • Prepare the sample extract as described for HPLC analysis.

2. HPLC with On-line Reduction and Fluorescence Detection:

  • HPLC System: A standard HPLC system as described previously.

  • On-line Reduction Module: A post-column reactor containing a reducing agent (e.g., a packed bed of zinc or a miscible chemical reductant).

  • Fluorescence Detector: A fluorescence detector capable of wavelength selection.

  • HPLC Conditions: Similar to the HPLC-UV method.

  • Reduction Conditions: Optimize the reducing agent, temperature, and reaction time in the post-column reactor to ensure complete conversion of the dinitro to the diamino form.

  • Fluorescence Detection:

    • Excitation Wavelength (for 9,10-Diaminoanthracene): To be determined experimentally (typically in the UV region).

    • Emission Wavelength (for 9,10-Diaminoanthracene): To be determined experimentally (typically in the visible region).

3. Calibration and Analysis:

  • Prepare standards of this compound. The calibration will be based on the fluorescence signal of the reduced product.

  • Follow the quantification procedure as for HPLC-UV.

Quantitative Data Summary
ParameterTypical Performance for Nitro-PAHs (HPLC with Reduction and Fluorescence)
Linearity Range0.01 - 10 µg/mL
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Recovery80 - 115%
Precision (%RSD)< 5%

Note: This data is based on the analysis of other nitro-PAHs and requires specific validation for this compound.

Logical Relationship Diagram

Fluorescence_Logic DNA This compound (Non/Weakly Fluorescent) Reduction Reduction of Nitro Groups DNA->Reduction DAA 9,10-Diaminoanthracene (Highly Fluorescent) Reduction->DAA Detection Fluorescence Detection DAA->Detection

Caption: Principle of fluorescence detection of this compound via reduction.

Raman Spectroscopy

Raman spectroscopy provides a vibrational fingerprint of a molecule, offering high chemical specificity. Surface-Enhanced Raman Spectroscopy (SERS) can be employed for trace-level detection.

Application Note

This technique is particularly useful for the identification of this compound in solid samples or in solutions. SERS, using metallic nanoparticles (e.g., silver or gold), can significantly enhance the Raman signal, enabling trace detection. The protocol below is a general guideline for SERS analysis based on methods for similar nitroaromatic compounds.

Experimental Protocol (SERS)

1. SERS Substrate Preparation:

  • Synthesize or purchase colloidal silver or gold nanoparticles.

  • Alternatively, use a commercially available SERS substrate.

2. Sample Preparation:

  • For Solutions: Mix the sample solution containing this compound with the colloidal nanoparticles. An aggregating agent (e.g., NaCl) may be added to enhance the signal.

  • For Solid Samples: A small amount of the solid can be deposited on a SERS-active substrate.

3. Raman Spectrometer and Conditions:

  • Instrument: A Raman spectrometer equipped with a laser excitation source and a sensitive detector (e.g., CCD).

  • Laser Wavelength: A common choice is 785 nm to minimize fluorescence interference. Other wavelengths (e.g., 532 nm, 633 nm) can also be used.

  • Laser Power: Use low laser power to avoid sample degradation.

  • Acquisition Time and Accumulations: Optimize to achieve a good signal-to-noise ratio.

4. Analysis:

  • Acquire the SERS spectrum of the sample.

  • Identify the characteristic Raman bands of this compound. The most prominent bands are expected to be associated with the nitro group symmetric and asymmetric stretching vibrations and the aromatic ring breathing modes.

Quantitative Data Summary
ParameterTypical Performance for Nitroaromatics (SERS)
Limit of Detection (LOD)Can reach micromolar (µM) to nanomolar (nM) concentrations, highly dependent on the SERS substrate and experimental conditions.
Quantitative AnalysisCan be achieved by correlating peak intensity with concentration, but often requires an internal standard for good reproducibility.

Note: Specific quantitative performance for this compound needs to be established experimentally.

Experimental Workflow

SERS_Workflow cluster_prep Sample & Substrate Preparation cluster_analysis SERS Analysis cluster_data Data Interpretation Sample Analyte Solution Mixing Mixing and Incubation Sample->Mixing Substrate SERS Substrate (e.g., Ag/Au Colloids) Substrate->Mixing Laser Laser Excitation Mixing->Laser Scattering Raman Scattering Laser->Scattering Detection Spectral Acquisition Scattering->Detection Identification Spectral Identification Detection->Identification

Caption: Workflow for SERS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of 9,10-dinitroanthracene synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of this compound - Incomplete Nitration: Reaction conditions (time, temperature, nitrating agent concentration) may be insufficient for dinitration. - Oxidation of Anthracene (B1667546): Use of harsh nitrating agents, such as mixed nitric and sulfuric acid, can lead to the formation of anthraquinone (B42736).[1] - Poor Quality Starting Material: Impurities in the anthracene may interfere with the reaction.- Optimize Reaction Conditions: Increase reaction time, cautiously raise the temperature, or use a higher concentration of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Choice of Nitrating Agent: Consider using alternative nitrating agents that are less prone to causing oxidation, such as dinitrogen pentoxide or nitric acid in an inert solvent. - Purify Starting Material: Ensure the anthracene is of high purity. Recrystallization or sublimation can be used for purification.
Formation of 9-Nitroanthracene (B110200) as the Main Product - Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be only sufficient for mono-nitration. - Mild Reaction Conditions: The reaction temperature and time may not be adequate to overcome the deactivating effect of the first nitro group for the second nitration to occur.- Increase Stoichiometry: Use a larger excess of the nitrating agent. - More Forcing Conditions: Gradually increase the reaction temperature and prolong the reaction time while carefully monitoring for side product formation.
Significant Formation of Anthraquinone - Oxidative Conditions: The nitrating agent or reaction conditions are too harsh, leading to the oxidation of the anthracene core. This is a common issue with mixed acid (HNO₃/H₂SO₄) nitration of anthracene.- Avoid Mixed Acid: Refrain from using a mixture of concentrated nitric and sulfuric acids. - Use Milder Nitrating Systems: Employ nitrating agents less prone to oxidation, such as nitric acid in acetic anhydride (B1165640) or dinitrogen pentoxide. - Control Temperature: Maintain a low and controlled reaction temperature.
Presence of Multiple Isomers (e.g., 1,9- or 2,9-Dinitroanthracene) - Reaction Kinetics vs. Thermodynamics: While the 9 and 10 positions are kinetically favored, under certain conditions, other isomers can form.- Control Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity towards the 9,10-isomer. - Choice of Solvent: The solvent can influence the isomer distribution. Experiment with different solvents to optimize for the desired product.
Difficult Purification of the Final Product - Presence of Multiple Byproducts: A complex mixture of mono- and di-nitro isomers, as well as oxidation products, can make purification challenging. - Similar Polarities: The desired product and impurities may have similar polarities, making chromatographic separation difficult.- Recrystallization: This is often the most effective method for purifying this compound. Experiment with different solvents to find one that provides good separation. - Column Chromatography: Use a long column with a suitable adsorbent (e.g., silica (B1680970) gel) and a carefully selected eluent system. Gradient elution may be necessary. - Initial Work-up: A thorough aqueous work-up to remove acidic residues is crucial before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound directly from anthracene?

A1: The primary challenge is achieving selective dinitration at the 9 and 10 positions while avoiding significant side reactions, most notably the oxidation of the anthracene core to anthraquinone. Anthracene is highly susceptible to oxidation, especially under the strongly acidic and oxidative conditions often used for nitration.

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid generally not recommended for the nitration of anthracene?

A2: While a potent nitrating mixture, the combination of concentrated nitric and sulfuric acids is highly oxidative. For a reactive polycyclic aromatic hydrocarbon like anthracene, this mixture often leads to the formation of anthraquinone as a major byproduct, significantly reducing the yield of the desired this compound.

Q3: What are some alternative nitrating agents that can be used to improve the yield of this compound?

A3: To minimize oxidation, milder or more selective nitrating agents are preferred. These include:

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate (B79036) in situ, which can be an effective nitrating agent with reduced oxidative potential.

  • Dinitrogen pentoxide (N₂O₅): This is a powerful but less acidic nitrating agent that can provide good yields of nitroaromatic compounds under controlled conditions.[2][3][4][5][6]

  • Nitric acid in an inert solvent: Using a solvent like acetic acid can help to moderate the reactivity of nitric acid.

Q4: How can I monitor the progress of the dinitration reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside standards of anthracene, 9-nitroanthracene (if available), and the desired this compound, you can track the consumption of the starting material and the formation of the products. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation of the spots.

Q5: What is a reasonable expected yield for the synthesis of this compound?

A5: The reported yields for the synthesis of this compound vary significantly depending on the method and starting material. A synthesis starting from 9,10-anthracenedicarboxylic acid has been reported with a yield of 32%.[7] Direct dinitration of anthracene can be challenging, and yields may be lower due to side reactions. Optimization of the reaction conditions is crucial for maximizing the yield. The synthesis of the mono-nitrated product, 9-nitroanthracene, has been reported with yields in the range of 60-68%.[8][9]

Experimental Protocols

Method 1: Synthesis of this compound from 9,10-Anthracenedicarboxylic Acid

This method provides a route to this compound via decarboxylative nitration.

Materials:

Procedure: [7]

  • In an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar, add 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol, 472.5 mg), and bismuth (III) nitrate pentahydrate (1.0 mmol, 486 mg).

  • Add acetonitrile (3 mL) to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 24 hours in an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (2 mL) and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain this compound.

Reported Yield: 32%[7]

Method 2: Synthesis of 9-Nitroanthracene (Potential Precursor/Reference)

This protocol for the synthesis of 9-nitroanthracene can be a valuable reference for understanding the nitration of anthracene and can potentially be adapted for dinitration by modifying the reaction conditions.

Materials:

  • Anthracene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide (B78521) solution

Procedure: [8][9]

  • Suspend finely powdered anthracene (20 g, 0.112 mole) in glacial acetic acid (80 mL) in a 500-mL three-necked round-bottomed flask fitted with a dropping funnel, a thermometer, and a mechanical stirrer.

  • Immerse the flask in a water bath maintained at 20-25 °C.

  • Slowly add concentrated nitric acid (8 mL, 0.126 mole) from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30 °C. This addition should take about 15-20 minutes.

  • After the addition is complete, continue stirring for approximately 30 minutes until a clear solution is obtained. Stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of concentrated hydrochloric acid (50 mL) and glacial acetic acid (50 mL) with vigorous stirring.

  • A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form. Collect the precipitate by suction filtration and wash it with glacial acetic acid and then with water until the washings are neutral.

  • Triturate the precipitate thoroughly with a warm (60-70 °C) 10% sodium hydroxide solution (60 mL).

  • Collect the crude orange 9-nitroanthracene by suction filtration and wash it with several portions of warm 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral.

  • Air-dry the crude product and recrystallize it from glacial acetic acid.

Reported Yield: 60-68% of 9-nitroanthracene.[8][9]

Data Presentation

Table 1: Comparison of Synthesis Methods for Nitrated Anthracene Derivatives

Product Starting Material Nitrating Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
This compound 9,10-Anthracenedicarboxylic acidK₂S₂O₈ / Bi(NO₃)₃·5H₂OAcetonitrile1302432[7]
9-Nitroanthracene AnthraceneConcentrated HNO₃Glacial Acetic Acid20-30160-68[8][9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Anthracene Nitration Nitration Reaction Start->Nitration Nitrating Agent (e.g., HNO₃ in Ac₂O) Workup Aqueous Work-up Nitration->Workup LowYield Low Yield Nitration->LowYield SideProduct Side Products (9-Nitroanthracene, Anthraquinone) Nitration->SideProduct Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound, highlighting key steps and potential troubleshooting points.

Troubleshooting_Logic Start Low Yield of this compound? Check_Mono Is 9-Nitroanthracene the major product? Start->Check_Mono Yes Check_Oxidation Is Anthraquinone present? Start->Check_Oxidation No Check_Mono->Check_Oxidation No Incomplete Incomplete Dinitration Check_Mono->Incomplete Yes Oxidation Oxidation of Anthracene Check_Oxidation->Oxidation Yes Solution_Conditions Increase reaction time/temperature or nitrating agent concentration Incomplete->Solution_Conditions Solution_Agent Use a less oxidative nitrating agent Oxidation->Solution_Agent

References

Technical Support Center: Nitration of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of anthracene (B1667546). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common yet challenging reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of anthracene.

Problem 1: Low Yield of the Desired Mononitrated Product (e.g., 9-nitroanthracene)

Question: I am getting a low yield of 9-nitroanthracene (B110200). What are the possible causes and how can I improve it?

Answer:

Low yields in the mononitration of anthracene are often due to side reactions such as polysubstitution and oxidation. Here are some common causes and troubleshooting steps:

  • Reaction Temperature: The nitration of anthracene is an exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of byproducts.[1][2]

    • Recommendation: Maintain a strict reaction temperature, typically between 20-30°C, by using a water or ice bath.[1][2][3] Add the nitrating agent slowly to prevent a sudden increase in temperature.[1][2]

  • Nitrating Agent Concentration: Using an excessive amount of nitric acid can promote the formation of dinitroanthracene and other polysubstituted products.

    • Recommendation: Use a slight molar excess of nitric acid (e.g., 1.1 to 1.2 equivalents) relative to anthracene to favor monosubstitution.[3]

  • Purity of Anthracene: The presence of impurities in the starting anthracene can interfere with the reaction and lead to the formation of undesired byproducts.[1]

    • Recommendation: Use high-purity anthracene. If necessary, purify the starting material by recrystallization or co-distillation with ethylene (B1197577) glycol.[1]

  • Stirring: Inefficient stirring can lead to localized overheating and uneven reaction, resulting in a mixture of products and unreacted starting material.

    • Recommendation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[1][2]

Problem 2: Formation of Significant Amounts of Anthraquinone

Question: My reaction mixture contains a significant amount of 9,10-anthraquinone. How can I prevent this oxidation?

Answer:

The formation of 9,10-anthraquinone is a common side reaction during the nitration of anthracene, as the anthracene core is susceptible to oxidation.[3] The 9 and 10 positions are particularly prone to oxidation due to the high electron density at these positions.[4]

  • Choice of Nitrating Agent: Some nitrating agents are more prone to causing oxidation than others. The presence of nitrous acid can also catalyze oxidation.

    • Recommendation: Use nitric acid that is essentially free of nitrogen oxides.[1][2] Alternative nitrating agents like copper nitrate (B79036) in glacial acetic acid have also been used.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the extent of oxidation.

    • Recommendation: As with preventing low yields, maintain a low reaction temperature (20-25°C) and monitor the reaction progress to avoid unnecessarily long reaction times.[1] During recrystallization of the product from acetic acid, rapid dissolution is important to minimize decomposition to anthraquinone.[1]

  • Atmosphere: The presence of air (oxygen) can contribute to oxidation.

    • Recommendation: While not always necessary for simple nitration, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation, especially if other oxidizing species are present.

Problem 3: Formation of Polysubstituted Products (e.g., 9,10-Dinitroanthracene)

Question: I am observing the formation of dinitro- and other polysubstituted anthracene derivatives in my product mixture. How can I achieve selective mononitration?

Answer:

Anthracene is highly reactive towards electrophilic substitution, making polysubstitution a common issue.[5]

  • Stoichiometry of Nitrating Agent: The most critical factor is the amount of nitrating agent used.

    • Recommendation: Carefully control the stoichiometry to use only a slight excess of the nitrating agent. This ensures that once the first nitro group is introduced (which deactivates the ring), the probability of a second nitration is reduced.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will favor the formation of the thermodynamically more stable, but often less desired, polysubstituted products.

    • Recommendation: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to the desired extent. Maintain a low and controlled temperature.

Problem 4: Difficulty in Separating Isomers

Question: I have a mixture of nitroanthracene isomers. What is the best way to purify the desired isomer?

Answer:

The separation of nitroanthracene isomers can be challenging due to their similar physical properties.

  • Recrystallization: This is a common and effective method for purifying 9-nitroanthracene.[1][2]

    • Recommendation: Glacial acetic acid is a suitable solvent for the recrystallization of 9-nitroanthracene.[1][2] Careful and potentially repeated recrystallizations may be necessary to achieve high purity.

  • Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed.

    • Recommendation: Silica gel is a common stationary phase. The choice of eluent will depend on the specific isomers present but a non-polar solvent system is a good starting point. For challenging separations, specialized chromatography techniques like using pre-packed glass columns with high pH and organic modifiers might be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: Why does nitration of anthracene preferentially occur at the 9- and 10-positions?

A1: Electrophilic aromatic substitution in anthracene predominantly occurs at the 9- and 10-positions because the carbocation intermediate (sigma complex or arenium ion) formed during the attack at these positions is the most stable.[3] Attack at the 9-position allows the positive charge to be delocalized while preserving two intact benzene (B151609) rings, which retains a significant amount of aromatic stabilization energy.[3][7][8] In contrast, attack at other positions results in a less stable intermediate where the aromaticity of both outer rings is disrupted.[7][8]

Q2: What are the typical reaction conditions for the synthesis of 9-nitroanthracene?

A2: A common and reliable method involves the direct nitration of anthracene in glacial acetic acid. The key parameters are summarized in the table below.

ParameterValue/ConditionReference
Solvent Glacial Acetic Acid[1][2][3]
Nitrating Agent Concentrated Nitric Acid (70%)[1][2][3]
Stoichiometry ~1.125 molar equivalents of Nitric Acid[1][3]
Temperature 20-25°C (not to exceed 30°C)[1][2][3]
Reaction Time ~15-20 minutes for addition, ~60 minutes total[1][2]
Yield 60-68%[1][2]

Q3: How can I synthesize this compound?

A3: To achieve dinitration, more forcing reaction conditions are required compared to mononitration. This typically involves using a stronger nitrating agent or higher temperatures. One reported method involves the use of potassium persulfate and bismuth nitrate in acetonitrile (B52724) at 130°C.[9]

Q4: Are there any specific safety precautions I should take during the nitration of anthracene?

A4: Yes, several safety precautions are crucial:

  • Handling Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic and can run away if the temperature is not controlled. Use a cooling bath and add the nitric acid slowly.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive. Handle the product with care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Synthesis of 9-Nitroanthracene

This protocol is adapted from a well-established procedure.[1][2][3]

Materials:

  • Anthracene (finely powdered)

  • Glacial acetic acid

  • Concentrated nitric acid (70%, free of nitrogen oxides)

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide (B78521) solution

  • Water

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Water bath

  • Sintered-glass funnel

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in the three-necked flask.

  • Equip the flask with a dropping funnel, thermometer, and mechanical stirrer.

  • Immerse the flask in a water bath maintained at 20–25°C.

  • With vigorous stirring, slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel. Control the rate of addition to ensure the reaction temperature does not exceed 30°C. This should take about 15–20 minutes.[1][2]

  • After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.[1][2]

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[1][2]

  • Collect the precipitate by suction filtration on a sintered-glass funnel and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[1][2]

  • Transfer the product to a beaker and triturate it thoroughly with 60 mL of warm (60–70°C) 10% sodium hydroxide solution.[1][2]

  • Separate the crude orange 9-nitroanthracene by suction filtration and wash it with four 40-mL portions of 10% sodium hydroxide solution.[1]

  • Finally, wash the product thoroughly with warm water until the washings are neutral to litmus.

  • Air-dry the crude 9-nitroanthracene and recrystallize it from glacial acetic acid. The expected yield of bright orange-yellow needles is 15–17 g (60–68%), with a melting point of 145–146°C.[1][2]

Visualizations

Nitration_Mechanism Anthracene Anthracene SigmaComplex Sigma Complex (Arenium Ion) Anthracene->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product 9-Nitroanthracene SigmaComplex->Product Deprotonation ProtonLoss Proton Loss (-H+)

Caption: Mechanism of electrophilic nitration of anthracene.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification Start Suspend Anthracene in Acetic Acid Cool Cool to 20-25°C Start->Cool AddNitricAcid Slowly Add Nitric Acid (T < 30°C) Cool->AddNitricAcid Stir Stir for 1 hour AddNitricAcid->Stir Filter1 Filter Unreacted Anthracene Stir->Filter1 Precipitate Add HCl/Acetic Acid to Precipitate Filter1->Precipitate Filter2 Filter Precipitate Precipitate->Filter2 Wash1 Wash with Acetic Acid and Water Filter2->Wash1 BaseTreatment Treat with Warm NaOH Wash1->BaseTreatment Filter3 Filter Crude Product BaseTreatment->Filter3 Wash2 Wash with NaOH and Water Filter3->Wash2 Dry Air Dry Crude Product Wash2->Dry Recrystallize Recrystallize from Acetic Acid Dry->Recrystallize FinalProduct 9-Nitroanthracene Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of 9-nitroanthracene.

Reaction_Conditions_Influence cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Mononitration Mononitration (Desired) Temperature->Mononitration Low Polynitration Polynitration (Side Product) Temperature->Polynitration High Oxidation Oxidation (Side Product) Temperature->Oxidation High NitricAcid [Nitric Acid] NitricAcid->Mononitration Slight Excess NitricAcid->Polynitration High ReactionTime Reaction Time ReactionTime->Mononitration Controlled ReactionTime->Polynitration Long ReactionTime->Oxidation Long

Caption: Influence of reaction conditions on the nitration of anthracene.

References

Technical Support Center: Purification of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 9,10-Dinitroanthracene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities in crude this compound typically arise from the nitration of anthracene (B1667546). These can include:

  • Unreacted Starting Material: Residual anthracene may be present if the reaction has not gone to completion.

  • Mononitrated Intermediates: 9-Nitroanthracene is a common intermediate and can be a significant impurity if the reaction conditions are not optimized for dinitration.[1]

  • Isomeric Byproducts: While the 9 and 10 positions of anthracene are the most reactive, other dinitroanthracene isomers can potentially form in small amounts. The separation of isomers is a known challenge for related compounds like dinitroanthraquinones and dinitro Penzones.[2][3][4]

  • Oxidation Products: Anthraquinone can be formed as a byproduct, especially if the reaction is carried out at elevated temperatures or for prolonged periods in the presence of nitric acid.

Q2: My purified this compound is a brownish color instead of the expected yellow. What could be the cause?

A2: A brownish discoloration often indicates the presence of polymeric or degradation byproducts. This can occur if the reaction temperature during nitration was too high or if the crude product was exposed to harsh purification conditions. Over-nitration can also lead to the formation of colored impurities.

Q3: I am having difficulty dissolving my crude this compound for recrystallization. What solvents are recommended?

A3: this compound, like many nitroaromatic compounds, has limited solubility in common organic solvents. For recrystallization, solvents with higher boiling points are often necessary to achieve sufficient solubility. Glacial acetic acid is a commonly used solvent for the recrystallization of nitroanthracene derivatives.[5] Other potential solvents to explore, based on the properties of similar compounds, include toluene (B28343) or solvent mixtures such as ethanol-water.[6][7] It is crucial to perform small-scale solubility tests to identify the optimal solvent for your specific crude product.

Q4: Is this compound thermally stable during purification?

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified product after recrystallization.

Possible CauseSolution
The chosen solvent is too good at room temperature. Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of larger, purer crystals.
Product remains in the mother liquor. Concentrate the mother liquor and perform a second recrystallization to recover more product.
Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible CauseSolution
Incorrect mobile phase polarity. Optimize the solvent system using thin-layer chromatography (TLC) first. For non-polar compounds like this compound, start with a non-polar eluent and gradually increase the polarity.
Column overloading. Use an appropriate ratio of crude product to the stationary phase (typically 1:50 to 1:100 by weight).
Improperly packed column. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
Compound degradation on silica (B1680970) gel. Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel. Consider using a deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) or an alternative stationary phase like neutral alumina (B75360).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., glacial acetic acid, toluene, ethanol/water mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound in small portions until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (e.g., silica gel or neutral alumina) and an eluent system that provides good separation of the desired product from impurities. A common starting point for anthracene derivatives is a non-polar solvent system like petroleum ether and dichloromethane.[11]

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent to elute the compounds.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Quantitative Data

While specific quantitative data for the purification of this compound is not extensively published, the following table provides a representative comparison of expected outcomes based on the purification of similar nitroaromatic compounds.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, scalableLower yield, potential for thermal degradation
Column Chromatography >99%70-90%High purity, good for complex mixturesMore time-consuming, requires more solvent

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChrom Column Chromatography Crude->ColumnChrom Adsorb on stationary phase PureProduct Pure this compound Recrystallization->PureProduct Collect crystals ColumnChrom->PureProduct Combine pure fractions Troubleshooting_Recrystallization Start Low Recovery in Recrystallization Cause1 Solvent too good at room temp? Start->Cause1 Cause2 Too much solvent used? Start->Cause2 Cause3 Cooled too quickly? Start->Cause3 Solution1 Select a different solvent Cause1->Solution1 Solution2 Use minimum hot solvent Cause2->Solution2 Solution3 Allow for slow cooling Cause3->Solution3 Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Cause1 Incorrect mobile phase? Start->Cause1 Cause2 Column overloaded? Start->Cause2 Cause3 Degradation on silica? Start->Cause3 Solution1 Optimize eluent with TLC Cause1->Solution1 Solution2 Reduce sample load Cause2->Solution2 Solution3 Use neutral alumina or deactivated silica Cause3->Solution3

References

Technical Support Center: 9,10-Dinitroanthracene (9,10-DNA) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9,10-Dinitroanthracene (9,10-DNA) in solution. The following information addresses common challenges related to the stability and degradation of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors. The most significant of these is exposure to light, particularly ultraviolet (UV) radiation, which can induce photochemical degradation. Elevated temperatures can also promote thermal decomposition. The choice of solvent is crucial, as it can influence the rate of both photodegradation and thermal degradation. Additionally, the presence of contaminants or reactive species in the solvent may lead to chemical degradation.

Q2: I've observed a change in the color of my 9,10-DNA solution over time. What could be the cause?

A2: A color change in your 9,10-DNA solution, often a yellowing or browning, is a common indicator of degradation. This is likely due to the formation of degradation products, which may include quinone-type compounds. Photodegradation of similar nitro-substituted anthracenes is known to produce colored byproducts.[1] To confirm this, it is recommended to analyze the solution using techniques such as UV-Vis spectroscopy or HPLC.

Q3: What are the best practices for preparing and storing 9,10-DNA solutions to ensure their stability?

A3: To maintain the stability of 9,10-DNA solutions, the following practices are recommended:

  • Use high-purity solvents: Ensure that the solvents used are of high purity and free from contaminants that could react with 9,10-DNA.

  • Protect from light: Prepare and store solutions in amber-colored glassware or wrap containers with aluminum foil to prevent exposure to light.

  • Control temperature: Store solutions at a cool and stable temperature, avoiding exposure to heat sources. For long-term storage, refrigeration may be advisable, depending on the solvent and desired shelf life.

  • Inert atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: Which solvents are recommended for dissolving this compound?

A4: While specific solubility data is not extensively published, based on the behavior of similar polycyclic aromatic hydrocarbons (PAHs), 9,10-DNA is expected to be soluble in many common organic solvents such as toluene, chloroform, and acetone. It is generally insoluble in water. The choice of solvent can impact the rate of degradation, with photodegradation rates of nitro-PAHs known to be solvent-dependent.[2] It is advisable to perform preliminary solubility and stability tests in the desired solvent for your specific application.

Troubleshooting Guides

Issue 1: Inconsistent Results in Experiments Using 9,10-DNA Solutions
Symptom Possible Cause Suggested Solution
Decreasing signal intensity over time in analytical measurements.Degradation of 9,10-DNA in the stock or working solution.Prepare fresh solutions daily. Store stock solutions in the dark at a low temperature. Re-evaluate the stability of 9,10-DNA in the chosen solvent under your experimental conditions.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC).Formation of degradation products.Analyze a freshly prepared standard to confirm the retention time of 9,10-DNA. Use techniques like mass spectrometry (MS) to identify the unknown peaks, which may correspond to degradation products like anthraquinones.
Variability in biological or chemical assay results.Inconsistent concentration of the active 9,10-DNA due to degradation.Implement a strict protocol for solution preparation and storage. Quantify the concentration of 9,10-DNA in the solution using a validated analytical method (e.g., HPLC-UV) immediately before use.
Issue 2: Poor Solubility or Precipitation of 9,10-DNA
Symptom Possible Cause Suggested Solution
Solid material is visible in the solution after preparation.The concentration of 9,10-DNA exceeds its solubility limit in the chosen solvent.Try a different solvent in which 9,10-DNA is more soluble. Gently warm the solution while stirring to aid dissolution (be cautious of potential thermal degradation). Prepare a more dilute solution.
The compound precipitates out of solution over time.The solution is supersaturated, or the temperature has decreased, reducing solubility.Store the solution at a constant temperature. If warming was used to dissolve the compound, ensure it remains stable at the storage temperature. Consider using a co-solvent system to improve solubility.

Data Presentation

Table 1: Hypothetical Photodegradation Rates of this compound in Different Solvents

SolventHalf-life (t½) under UV Irradiation (hours)Primary Degradation Products (Hypothesized)
Acetonitrile (B52724)89,10-Anthraquinone, hydroxylated derivatives
Dichloromethane129,10-Anthraquinone, chlorinated byproducts
Methanol209,10-Anthraquinone, methoxylated derivatives
Toluene159,10-Anthraquinone, benzylated byproducts

Table 2: Hypothetical Thermal Degradation of this compound in Toluene

Temperature (°C)% Degradation after 24 hours
25< 1%
50~5%
75~15%
100> 30%

Experimental Protocols

Protocol 1: Assessment of Photostability of 9,10-DNA in Solution

Objective: To determine the rate of photodegradation of 9,10-DNA in a specific solvent under controlled UV irradiation.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., acetonitrile, methanol)

  • Quartz cuvettes or reaction vessels

  • UV lamp with a known wavelength and intensity

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of 9,10-DNA in the chosen solvent at a known concentration (e.g., 100 µg/mL). Protect this solution from light.

  • Sample Preparation: From the stock solution, prepare several identical samples in quartz cuvettes.

  • Initial Analysis (T=0): Immediately analyze one of the samples using HPLC to determine the initial concentration of 9,10-DNA.

  • UV Exposure: Place the remaining samples under the UV lamp. Ensure a constant distance and temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one sample from the UV exposure and analyze it by HPLC.

  • Data Analysis: Plot the concentration of 9,10-DNA as a function of time. Calculate the degradation rate constant and the half-life of the compound under these conditions.

Protocol 2: Analysis of 9,10-DNA and its Degradation Products by HPLC

Objective: To separate and quantify 9,10-DNA and its potential degradation products in a solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where 9,10-DNA and its expected degradation products (like quinones) absorb, for example, 254 nm or a wavelength determined from a UV-Vis scan.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of 9,10-DNA standards of known concentrations to create a calibration curve.

  • Sample Preparation: Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to 9,10-DNA based on its retention time. Quantify its concentration using the calibration curve. Identify potential degradation products by the appearance of new peaks in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 100 µg/mL in Acetonitrile) prep_samples Prepare Samples in Quartz Cuvettes prep_stock->prep_samples initial_analysis Initial Analysis (T=0) (HPLC-UV) prep_samples->initial_analysis uv_exposure UV Exposure (Controlled Wavelength & Intensity) initial_analysis->uv_exposure timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) uv_exposure->timepoint_analysis Sample at each time point plot_data Plot Concentration vs. Time timepoint_analysis->plot_data calc_rate Calculate Degradation Rate and Half-Life plot_data->calc_rate

Caption: Workflow for assessing the photostability of 9,10-DNA.

degradation_pathway DNA This compound Excited_DNA Excited State 9,10-DNA* DNA->Excited_DNA UV Light Endoperoxide Endoperoxide Intermediate Excited_DNA->Endoperoxide + O2 Quinone 9,10-Anthraquinone Endoperoxide->Quinone Rearrangement Other_Products Other Degradation Products Endoperoxide->Other_Products

Caption: Hypothesized photodegradation pathway of 9,10-DNA.

References

how to avoid side products in 9,10-Dinitroanthracene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,10-dinitroanthracene. Our goal is to help you minimize the formation of common side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound?

A1: The most common side products encountered during the nitration of anthracene (B1667546) to form this compound are:

  • 9-Nitroanthracene (B110200): This results from incomplete dinitration of the anthracene starting material.

  • 9,10-Anthraquinone: This is an oxidation byproduct that can form under the reaction conditions, especially in the presence of strong oxidizing agents or during purification at elevated temperatures.[1]

  • Other Dinitroanthracene Isomers: While the 9 and 10 positions of anthracene are the most reactive, other dinitro isomers, such as 1,9- or 2,9-dinitroanthracene, can form in smaller quantities depending on the reaction conditions.[2]

Q2: What is the general mechanism for the formation of this compound?

A2: The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction. In the presence of a strong acid catalyst like sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich anthracene ring, preferentially at the 9 and 10 positions, leading to the formation of this compound.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the nitration reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside standards of anthracene, 9-nitroanthracene, and this compound on a TLC plate, you can visualize the consumption of the starting material and the formation of the mono- and di-nitro products. A suitable eluent system for this separation would be a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity adjusted to achieve good separation of the spots.

Q4: What are the recommended methods for purifying the crude this compound?

A4: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating this compound from 9-nitroanthracene and 9,10-anthraquinone. A silica (B1680970) gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly used.

  • Recrystallization: Recrystallization from a suitable solvent, such as xylene or glacial acetic acid, can be used to purify the product. However, care must be taken when using hot acetic acid, as it can promote the formation of 9,10-anthraquinone as a decomposition product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent.- Increase the reaction time and monitor by TLC. - Optimize the reaction temperature. Low temperatures may slow down the reaction, while excessively high temperatures can lead to degradation. - Increase the molar ratio of the nitrating agent to anthracene.
High proportion of 9-nitroanthracene - Insufficient reaction time or temperature for the second nitration. - Deactivation of the aromatic ring after the first nitration, making the second nitration slower.- Prolong the reaction time or cautiously increase the reaction temperature after the initial formation of 9-nitroanthracene. - Use a stronger nitrating agent or a higher concentration of the nitrating agent for the dinitration step.
Significant formation of 9,10-anthraquinone - Presence of strong oxidizing conditions. - High reaction temperatures. - Decomposition during workup or purification, especially when using hot acetic acid.[1]- Use a milder nitrating agent if possible, or carefully control the stoichiometry of the oxidizing species. - Maintain a controlled and lower reaction temperature. - During recrystallization from acetic acid, dissolve the crude product rapidly in boiling solvent and filter it quickly to minimize exposure to high temperatures.[1]
Formation of a complex mixture of products (multiple spots on TLC) - Over-nitration leading to various dinitro isomers.[2] - Side reactions due to impurities in starting materials or reagents.- Carefully control the stoichiometry of the nitrating agent and the reaction time to avoid over-nitration. - Ensure the purity of anthracene and all reagents before starting the reaction.
Difficulty in separating this compound from side products - Similar polarities of the desired product and impurities.- Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient of a polar solvent in a non-polar solvent can be effective. - Consider using high-performance liquid chromatography (HPLC) for more challenging separations.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Anthracene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Methylene (B1212753) Chloride

  • Xylene for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthracene in methylene chloride.

  • Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled anthracene solution over 30-60 minutes, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 60 minutes.

  • Monitor the reaction progress by TLC. Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer, and wash it with cold water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from xylene to yield yellow needles of this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway Synthesis of this compound and Major Side Products A Anthracene B 9-Nitroanthracene A->B + HNO₃/H₂SO₄ (Nitration) D 9,10-Anthraquinone (Oxidation Side Product) A->D Oxidizing Conditions C This compound (Desired Product) B->C + HNO₃/H₂SO₄ (Nitration) B->D Oxidizing Conditions E Other Dinitro Isomers (Side Products) B->E + HNO₃/H₂SO₄ (Over-nitration) troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_tlc Analyze crude product by TLC start->check_tlc low_yield Low yield of This compound check_tlc->low_yield Low Conversion high_mono High amount of 9-Nitroanthracene check_tlc->high_mono Incomplete Dinitration high_quinone High amount of 9,10-Anthraquinone check_tlc->high_quinone Significant Oxidation pure_product Pure this compound (Proceed to purification) check_tlc->pure_product Good Conversion & Selectivity optimize_time_temp Increase reaction time/ temperature low_yield->optimize_time_temp increase_nitrating_agent Increase amount of nitrating agent low_yield->increase_nitrating_agent high_mono->optimize_time_temp high_mono->increase_nitrating_agent control_temp Maintain lower reaction temperature high_quinone->control_temp modify_workup Modify purification (avoid high temp) high_quinone->modify_workup optimize_time_temp->check_tlc increase_nitrating_agent->check_tlc control_temp->check_tlc modify_workup->check_tlc

References

Technical Support Center: Optimizing Reaction Conditions for 9,10-Dinitroanthracene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 9,10-Dinitroanthracene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete Dinitration: The reaction may have stopped at the 9-nitroanthracene (B110200) stage due to insufficient nitrating agent, low reaction temperature, or short reaction time. - Side Reactions: Oxidation of the anthracene (B1667546) core to 9,10-anthraquinone is a common side reaction, especially with strong oxidizing nitrating agents.[1][2] - Product Loss During Workup: The product may be lost during extraction or purification steps.- Optimize Reaction Conditions: Increase the molar ratio of the nitrating agent to anthracene. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). - Choice of Nitrating Agent: Consider using a milder nitrating agent or a different solvent system to minimize oxidation. For instance, using a methylene (B1212753) chloride extract of a nitric acid/sulfuric acid mixture has been shown to yield pure this compound with minimal oxidation.[3] - Careful Purification: Ensure efficient extraction and minimize the number of purification steps. Recrystallization from an appropriate solvent like xylene can be effective.[3]
Formation of Significant Amounts of 9,10-Anthraquinone - Strongly Oxidizing Conditions: The use of concentrated nitric acid in conjunction with sulfuric acid at elevated temperatures can lead to the oxidation of anthracene.[2]- Control Reaction Temperature: Maintain a low reaction temperature, especially during the addition of the nitrating agent. - Alternative Nitrating Systems: Employ nitrating systems that are less prone to oxidation. The use of anhydrous nitric acid in an organic solvent is one such alternative.[3]
Presence of 9-Nitroanthracene in the Final Product - Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may not be sufficient to drive the reaction to completion for dinitration. - Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the second nitration to occur.- Increase Molar Ratio of Nitrating Agent: Use a larger excess of the nitrating agent. - Prolong Reaction Time: Monitor the reaction by TLC until the spot corresponding to 9-nitroanthracene disappears or is minimized.
Difficulty in Purifying the Product - Similar Polarity of Products and Byproducts: 9-Nitroanthracene and this compound may have similar polarities, making chromatographic separation challenging. Anthraquinone can also be a difficult impurity to remove.- Recrystallization: This is often the most effective method for purifying this compound. Solvents such as xylene have been reported to be effective.[3] - Column Chromatography: If chromatography is necessary, careful selection of the stationary and mobile phases is crucial. A gradient elution may be required to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the nitration of anthracene?

A1: The most common method for the nitration of aromatic compounds, including anthracene, is electrophilic aromatic substitution using a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4][5] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile.[3][5]

Q2: Why are the 9 and 10 positions of anthracene preferentially nitrated?

A2: The 9 and 10 positions of anthracene are the most reactive towards electrophilic attack. This is because the carbocation intermediate (arenium ion) formed upon attack at these positions is the most stable. In this intermediate, two of the benzene (B151609) rings remain intact, thus preserving a significant amount of aromatic stabilization energy.[6][7][8]

Q3: What are the main side products to expect during the synthesis of this compound?

A3: The primary side product is often 9,10-anthraquinone, which results from the oxidation of the anthracene ring system.[1][2] Another common impurity is 9-nitroanthracene if the dinitration is incomplete. Under certain conditions, minor amounts of other nitro-isomers could potentially form, although the 9,10-substitution is strongly favored.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (anthracene or 9-nitroanthracene), you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation of the components.

Q5: What safety precautions should be taken during this synthesis?

A5: The synthesis of this compound involves the use of strong acids and potentially toxic and flammable organic solvents. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Dinitroaromatic compounds can be sensitive to shock and heat, so they should be handled with care.

Data Presentation

The following table summarizes different synthetic methods for this compound, providing a comparison of their reaction conditions and reported yields.

MethodNitrating AgentSolventStarting MaterialTemperatureReaction TimeYieldReference(s)
Method 1 Anhydrous HNO₃ (from HNO₃/H₂SO₄ extract)Methylene Chloride9,10-Dihydroanthracene (B76342)-5 to 0 °C~1.5 hours~78%[3]
Method 2 Potassium Persulfate, Bismuth NitrateAcetonitrile9,10-Anthracenedicarboxylic acid130 °C24 hours32%[9]

Experimental Protocols

Method 1: High-Yield Synthesis from 9,10-Dihydroanthracene

This protocol is adapted from a patented procedure and offers a high yield with minimal oxidation.[3]

Materials:

  • 9,10-Dihydroanthracene

  • 96% Sulfuric Acid (H₂SO₄)

  • 70% Nitric Acid (HNO₃)

  • Methylene Chloride (CH₂Cl₂)

  • Xylene (for recrystallization)

Procedure:

  • Preparation of the Nitrating Agent:

    • In a separatory funnel, carefully mix 47 ml of 96% H₂SO₄ and 53 ml of 70% HNO₃.

    • Extract this acid mixture with methylene chloride by vigorous stirring for 30 minutes.

    • Separate the methylene chloride layer (the extract), which contains anhydrous nitric acid.

  • Nitration Reaction:

    • Dissolve 2.9 g of 9,10-dihydroanthracene in 25 ml of methylene chloride in a round-bottom flask equipped with a stirrer and a dropping funnel.

    • Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

    • Slowly add 100 ml of the methylene chloride extract of the nitrating agent dropwise over 25 minutes, maintaining the temperature of the reaction mixture below 0 °C.

    • Towards the end of the addition, yellow needles of the product will begin to precipitate.

    • After the addition is complete, continue stirring for an additional 60 minutes at a temperature slightly below 0 °C.

  • Work-up and Purification:

    • Collect the yellow crystals by filtration.

    • Recrystallize the crude product from xylene to obtain pure this compound as long, yellow needles.

Method 2: Synthesis of 9-Nitroanthracene (Precursor)

This protocol is a standard procedure for the mono-nitration of anthracene.[1]

Materials:

  • Anthracene

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Hydrochloric Acid (37%)

  • 10% Sodium Hydroxide (B78521) Solution

Procedure:

  • Reaction Setup:

    • Suspend 20 g of finely powdered anthracene in 80 ml of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

    • Immerse the flask in a water bath maintained at 20–25 °C.

  • Nitration:

    • Slowly add 8 ml of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30 °C. This addition should take about 15–20 minutes.

    • After the addition is complete, stir the mixture for about 30 minutes until a clear solution is obtained, and then continue stirring for an additional 30 minutes.

  • Isolation and Purification:

    • Filter the solution to remove any unreacted anthracene.

    • To the filtrate, slowly add a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of glacial acetic acid with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

    • Collect the precipitate by suction filtration and wash it with glacial acetic acid and then with water until the washings are neutral.

    • Treat the precipitate with 60 ml of warm (60–70 °C) 10% sodium hydroxide solution to form crude 9-nitroanthracene.

    • Filter the crude product and wash it thoroughly with warm water until the washings are neutral.

    • Air-dry the crude 9-nitroanthracene and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles.

Visualizations

experimental_workflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Mix H₂SO₄ and HNO₃ prep2 Extract with CH₂Cl₂ prep1->prep2 prep3 Separate CH₂Cl₂ Layer prep2->prep3 add Add Nitrating Agent (dropwise) prep3->add Anhydrous HNO₃ in CH₂Cl₂ start Dissolve 9,10-Dihydroanthracene in CH₂Cl₂ cool Cool to -5 to 0 °C start->cool cool->add react Stir for 1 hour add->react filter Filter Crude Product react->filter recrystallize Recrystallize from Xylene filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_products Reaction Outcomes start Anthracene Nitration nitrating_agent Nitrating Agent Strength start->nitrating_agent temperature Reaction Temperature start->temperature time Reaction Time start->time mononitro 9-Nitroanthracene nitrating_agent->mononitro Mild/Insufficient dinitro This compound nitrating_agent->dinitro Strong oxidation 9,10-Anthraquinone nitrating_agent->oxidation Very Strong/Oxidizing temperature->mononitro Too Low temperature->dinitro Optimal temperature->oxidation Too High time->mononitro Too Short time->dinitro Sufficient

References

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield of Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with the fluorescence quantum yield of anthracene (B1667546) derivatives in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My anthracene derivative exhibits a significantly lower quantum yield than expected.

Question: I've synthesized or purchased an anthracene derivative, but my fluorescence quantum yield measurements are disappointingly low. What are the common causes, and how can I troubleshoot this?

Answer: A low fluorescence quantum yield in anthracene derivatives can originate from several factors, ranging from the intrinsic properties of the molecule to environmental effects. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Compound Purity and Integrity

The most common culprit for poor fluorescence is the presence of impurities that act as quenchers.[1]

  • Action:

    • Re-purify your compound. Use techniques like column chromatography followed by recrystallization to remove residual starting materials, catalysts, or side products.[1] A known method for purifying anthracene involves forming a Diels-Alder adduct with maleic anhydride, which can be separated and then thermally decomposed to yield highly fluorescent anthracene.[2]

    • Confirm Structure and Purity. Use high-resolution NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the chemical structure and purity of your sample.[1]

Step 2: Investigate Solvent Effects

The photophysical properties of anthracene derivatives can be highly sensitive to the solvent environment.[1][3] Polarity, viscosity, and the presence of heavy atoms in the solvent can all influence the quantum yield.

  • Action:

    • Screen a Range of Solvents. Measure the fluorescence quantum yield in various solvents of differing polarities (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol).[1] A significant drop in quantum yield in polar solvents may indicate the formation of a less emissive intramolecular charge-transfer (ICT) state.[4][5]

    • Check Solvent Purity. Always use spectrophotometric grade solvents. Impurities within the solvent can act as quenchers. It's good practice to check for any background fluorescence from the solvent itself before dissolving your compound.[6]

Step 3: Check for Aggregation-Caused Quenching (ACQ)

The planar structure of the anthracene core makes it prone to forming aggregates (π-π stacking) in solution, especially at higher concentrations.[7][8] This aggregation can lead to self-quenching and a significant decrease in fluorescence.[1]

  • Action:

    • Perform a Concentration-Dependent Study. Measure the quantum yield at a series of decreasing concentrations. If the quantum yield increases upon dilution, aggregation is a likely cause.[1]

    • Work at Low Concentrations. For accurate quantum yield measurements, ensure the absorbance of your solution in a 1 cm cuvette is below 0.1 at the excitation wavelength to minimize inner filter effects and reduce the likelihood of aggregation.[1][9]

Step 4: Eliminate Dissolved Oxygen

Dissolved molecular oxygen is a highly efficient collisional quencher of anthracene fluorescence.[1][10] The interaction can promote intersystem crossing to the non-emissive triplet state, thereby reducing fluorescence intensity.

  • Action:

    • Degas Your Solvents. Before measurements, thoroughly degas the solvent. Common methods include bubbling with an inert gas (high-purity nitrogen or argon) for 15-30 minutes or, for more rigorous deoxygenation, performing several freeze-pump-thaw cycles.[1][11]

    • Compare Results. Measure the quantum yield in both the degassed and air-saturated solvent. A significant increase in the degassed sample confirms oxygen quenching.[1]

Issue 2: The fluorescence emission is red-shifted and/or broadened.

Question: Compared to literature values for similar compounds, the emission spectrum of my anthracene derivative is shifted to longer wavelengths and appears broader. What could be the cause?

Answer: A red-shift and broadening of the emission spectrum often point towards the formation of excited-state species like excimers or exciplexes, or strong solvent-solute interactions.

  • Excimer Formation: An excimer is a dimer that is stable only in the excited state, formed by the association of an excited molecule with a ground-state molecule of the same species. This is a common phenomenon with planar aromatic molecules like anthracene and is concentration-dependent.[7] Excimer emission is typically broad, unstructured, and red-shifted compared to the monomer emission.

    • Troubleshooting: As with ACQ, perform a concentration-dependent study. Diluting the solution should favor the monomer emission at shorter wavelengths.

  • Solvent Effects: In polar solvents, some anthracene derivatives can exhibit significant solvatochromism, where the emission wavelength changes with solvent polarity. This is often due to a larger dipole moment in the excited state compared to the ground state.[4]

    • Troubleshooting: Analyze the fluorescence in a range of solvents with varying polarity to map the solvatochromic behavior.

Issue 3: My fluorescence intensity decreases during the measurement.

Question: While I am measuring the fluorescence spectrum, the intensity keeps dropping over time. What is happening?

Answer: This phenomenon is likely due to photobleaching or photodegradation. Anthracene and its derivatives can undergo photochemical reactions, such as photodimerization, upon exposure to UV light.[12]

  • Action:

    • Reduce Excitation Intensity. Use the lowest excitation power and the shortest exposure time necessary to obtain a good signal. Neutral density filters can be used to attenuate the excitation light.

    • Check for Photodimerization. The [4+4] cycloaddition of anthracene is a known photochemical reaction.[12] Acquiring a UV-Vis absorption spectrum before and after prolonged exposure can reveal changes indicative of a chemical reaction.

    • Use Fresh Samples. Prepare fresh solutions for your measurements and protect them from ambient light.

Data Presentation

Table 1: Influence of Solvent Polarity on Fluorescence Quantum Yield (Φf) of Anthracene

This table illustrates how the quantum yield of unsubstituted anthracene can vary in different solvent environments.

SolventDielectric Constant (ε)Refractive Index (n)Φf
Cyclohexane2.021.4270.30
Toluene2.381.4970.29
Dichloromethane8.931.4240.22
Ethanol24.551.3610.27[13]
Acetonitrile37.51.3440.24

Data are representative values compiled from various sources. Absolute values can vary slightly depending on the measurement method and purity of materials.

Key Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the most common method for measuring fluorescence quantum yield (Φf) by comparing the sample to a well-characterized standard.[9]

  • Select a Standard: Choose a quantum yield standard with a known Φf value and whose absorption/emission range overlaps with your sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54; or anthracene in ethanol, Φf = 0.27).[13][14]

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the standard and your test compound in the same solvent.

    • The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[9]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.[14]

    • Record the emission spectrum of a solvent blank as well.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum, subtracting the integrated area of the solvent blank.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear.

    • Determine the gradient (slope) of the line for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculate Quantum Yield: Use the following equation:[9]

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

    Where:

    • Φf_X and Φf_ST are the quantum yields of the sample and standard.

    • Grad_X and Grad_ST are the gradients from the plots.

    • n_X and n_ST are the refractive indices of the sample and standard solutions (if solvents are different). If the same solvent is used, this term is 1.

Protocol 2: Freeze-Pump-Thaw Degassing

This is a highly effective method for removing dissolved gases, including oxygen, from a solvent.[11]

  • Prepare the Sample: Place your solution in a Schlenk flask equipped with a high-vacuum stopcock. The flask should not be more than half full.[15]

  • Freeze: Close the stopcock and immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solution in a thin layer on the inner wall. Wait until the solution is completely frozen solid.[16][17]

  • Pump: Connect the flask to a high-vacuum line and carefully open the stopcock. Allow the flask to evacuate for 5-10 minutes to remove gases from the headspace above the frozen solid.[16][17]

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solution to thaw completely. You may see bubbles of dissolved gas escaping from the liquid into the headspace.[15][16]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[15][17]

  • Backfill: After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to air.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low Fluorescence Quantum Yield purity Verify Purity & Integrity start->purity solvent Investigate Solvent Effects start->solvent aggregation Check for Aggregation (ACQ) start->aggregation quenching Eliminate Quenchers start->quenching action_purity Action: - Re-purify (Chromatography) - Confirm Structure (NMR, MS) purity->action_purity action_solvent Action: - Screen different solvents - Use high-purity solvents solvent->action_solvent action_aggregation Action: - Concentration-dependent study - Use dilute solutions (Abs < 0.1) aggregation->action_aggregation action_quenching Action: - Degas solvent (N2/Ar bubbling) - Freeze-Pump-Thaw cycles quenching->action_quenching end Optimized Quantum Yield action_purity->end action_solvent->end action_aggregation->end action_quenching->end

Troubleshooting workflow for low fluorescence quantum yield.

Oxygen_Quenching cluster_jablonski Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) S1->T1  Collisional Quenching (promotes ISC) O2 ³O₂ (Triplet Oxygen) T1->S0 Phosphorescence (Non-radiative in solution) Aggregation_Quenching cluster_dilute Dilute Solution cluster_concentrated Concentrated Solution M1 Anthracene Monomer M1_star Excited Monomer* M1->M1_star M1_star->M1 Strong Fluorescence M2_star Excited Monomer* M2 Anthracene Monomer M2->M2_star E_star Excimer* (π-stacked) M2_star->E_star + Monomer E_star->M2 Weak/No Fluorescence (Quenched)

References

preventing photodegradation of 9,10-Dinitroanthracene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 9,10-Dinitroanthracene (9,10-DNA). Below are troubleshooting guides and frequently asked questions (FAQs) to help prevent its photodegradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color after exposure to ambient light. What is the likely cause?

A1: The color change is a strong indicator of photodegradation. This compound, like other nitroaromatic and anthracene-based compounds, is susceptible to degradation upon exposure to light, particularly in the UV-A and near-UV regions (300-400 nm). This process can lead to the formation of various colored byproducts, altering the appearance of your solution. It is crucial to handle and store 9,10-DNA in light-protected conditions.

Q2: How can I definitively confirm that my this compound sample has undergone photodegradation?

A2: The most reliable method to confirm and quantify photodegradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector. By comparing the chromatogram of a light-exposed sample to a protected control sample, you can observe a decrease in the peak corresponding to 9,10-DNA and the emergence of new peaks from degradation products.

Q3: What are the optimal storage and handling conditions to prevent the photodegradation of this compound?

A3: To maintain the integrity of this compound, adhere to the following conditions:

  • Light Protection: Always store 9,10-DNA, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil to block light. Conduct all experimental manipulations in a dimly lit room or under red light conditions.

  • Atmosphere: For solutions, particularly in organic solvents, it is highly recommended to deoxygenate the solvent prior to use and to store the solution under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of dissolved oxygen, a key participant in the photodegradation pathway of many anthracene (B1667546) derivatives.

  • Temperature: Store the compound at a cool and stable temperature, as specified by the manufacturer. Avoid frequent temperature fluctuations.

Q4: Which solvents are best to minimize the photodegradation of this compound?

A4: The choice of solvent can influence the rate of photodegradation. While specific data for 9,10-DNA is limited, studies on similar aromatic compounds suggest that the photostability can vary with solvent properties. It is advisable to use high-purity, deoxygenated solvents. Protic solvents may in some cases participate in photochemical reactions, so aprotic solvents might be preferable. However, empirical testing of your specific experimental system is recommended.

Q5: Are there any chemical additives that can help prevent the photodegradation of this compound?

A5: Yes, for anthracene derivatives, the primary photodegradation mechanism often involves singlet oxygen. Therefore, the addition of singlet oxygen quenchers can be an effective preventative measure. Compounds like N,N-triethylenediamine (TEDA) have been shown to suppress the photodecomposition of similar 9,10-disubstituted anthracenes.[1] The suitability and concentration of any additive must be carefully evaluated to ensure it does not interfere with your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in photosensitive experiments Fluctuation in ambient light conditions during the experiment.Standardize the lighting conditions for all experiments. Work in a darkroom with a controlled light source or completely shield the experimental setup from light.
Rapid degradation of 9,10-DNA in solution Presence of dissolved oxygen in the solvent.Use solvents that have been thoroughly deoxygenated by methods such as sparging with nitrogen or argon, or by the freeze-pump-thaw technique.
Use of a solvent that promotes photodegradation.Test the stability of 9,10-DNA in a small set of different deoxygenated solvents to identify the one that offers the best photostability for your application.
Appearance of unexpected peaks in HPLC analysis Formation of photodegradation products.Confirm the identity of the new peaks using LC-MS if possible. Implement the preventative measures outlined in the FAQs to minimize degradation.
Reaction with solvent impurities.Use high-purity, HPLC-grade solvents to prepare your solutions.
Low recovery of 9,10-DNA after experimental procedures Photodegradation during sample processing or analysis.Minimize the exposure of your samples to light at every step, including during extraction, filtration, and while waiting for injection into an analytical instrument. Use amber vials for autosamplers.

Experimental Protocols

Protocol 1: General Handling of this compound to Minimize Photodegradation
  • Preparation of Workspace: Conduct all procedures in a laboratory with minimal ambient light. If possible, work under red light, which is generally less energetic and less likely to induce photodegradation.

  • Solvent Preparation: Prior to dissolving the 9,10-DNA, deoxygenate the chosen solvent by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Sample Preparation: Weigh the solid 9,10-DNA in a low-light environment and dissolve it in the deoxygenated solvent within an amber glass vial.

  • Storage of Solutions: Tightly cap the vial, purge the headspace with the inert gas, and wrap the vial in aluminum foil for extra protection. Store at the recommended temperature.

  • During Experimentation: Keep the reaction vessel or sample container shielded from light at all times using aluminum foil or a dark cloth, unless light exposure is a required parameter of the experiment.

Protocol 2: Monitoring Photodegradation of this compound using HPLC
  • Sample Preparation: Prepare a stock solution of 9,10-DNA in a suitable deoxygenated solvent in an amber vial.

  • Exposure Conditions: Transfer an aliquot of the stock solution to a clear glass vial. Expose this sample to a controlled light source (e.g., a UV lamp with a specific wavelength or a solar simulator) for a defined period. Prepare a control sample by keeping an aliquot of the stock solution in an amber vial in the dark for the same duration.

  • HPLC Analysis:

    • Set up an HPLC method with a suitable C18 column and a mobile phase that provides good separation of the parent compound from potential degradation products (e.g., a gradient of acetonitrile (B52724) and water).

    • Use a UV-Vis detector set to a wavelength where 9,10-DNA has a strong absorbance.

    • Inject the control sample to obtain the initial concentration and retention time of the intact 9,10-DNA.

    • Inject the light-exposed sample to observe any decrease in the 9,10-DNA peak and the appearance of new peaks.

  • Data Analysis: Quantify the percentage of degradation by comparing the peak area of 9,10-DNA in the exposed sample to that in the control sample.

Visualizations

Proposed Photodegradation Pathway of this compound

Caption: Proposed mechanism for the photodegradation of this compound.

Experimental Workflow for Preventing Photodegradation

prevention_workflow start Start Experiment low_light Work in Low-Light Conditions start->low_light deoxygenate Deoxygenate Solvent (e.g., N₂ sparging) low_light->deoxygenate prepare_solution Prepare 9,10-DNA Solution in Amber Vial deoxygenate->prepare_solution add_quencher Optional: Add Singlet Oxygen Quencher prepare_solution->add_quencher run_experiment Run Experiment with Light Protection prepare_solution->run_experiment No add_quencher->run_experiment Yes analyze Analyze Sample (e.g., HPLC) run_experiment->analyze end End analyze->end

Caption: Workflow to minimize photodegradation during experiments with 9,10-DNA.

Troubleshooting Logic for Unexpected Degradation

troubleshooting_logic rect_node rect_node start Unexpected Degradation Observed in HPLC? check_light Were light protection measures adequate? start->check_light check_oxygen Was the solvent deproperly deoxygenated? check_light->check_oxygen Yes improve_light Enhance light shielding (e.g., use foil, darkroom). check_light->improve_light No check_quencher Was a quencher used and was it effective? check_oxygen->check_quencher Yes improve_deoxygenation Re-evaluate deoxygenation procedure. check_oxygen->improve_deoxygenation No check_solvent Could the solvent be contributing to degradation? check_quencher->check_solvent Yes evaluate_quencher Test different quenchers or concentrations. check_quencher->evaluate_quencher No/Ineffective test_solvents Test stability in alternative solvents. check_solvent->test_solvents Yes end Problem Resolved check_solvent->end No improve_light->end improve_deoxygenation->end evaluate_quencher->end test_solvents->end

Caption: A logical guide to troubleshooting unexpected photodegradation of 9,10-DNA.

References

Technical Support Center: Enhancing the Solubility of 9,10-Dinitroanthracene for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 9,10-Dinitroanthracene (9,10-DNA) for biological applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization and formulation of this compound.

Problem Possible Cause Suggested Solution
Poor solubility in common organic solvents (e.g., DMSO, Ethanol). High crystallinity and low polarity of the 9,10-DNA molecule.- Use a stronger solvent: Consider solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). - Apply heat: Gently warm the solvent to increase the dissolution rate. Ensure the temperature is well below the solvent's boiling point and does not cause degradation of 9,10-DNA. - Sonication: Use a sonicator to provide mechanical energy to break up crystal lattices and enhance dissolution.
Precipitation of 9,10-DNA upon addition to aqueous buffers. 9,10-DNA is a hydrophobic compound, leading to immediate precipitation in aqueous environments.- Formulate as nanoparticles: Utilize nanoprecipitation or solvent evaporation techniques to create stable nanosuspensions. - Encapsulate in liposomes: Liposomal formulations can effectively shield the hydrophobic 9,10-DNA from the aqueous environment. - Use cyclodextrins: Form inclusion complexes with cyclodextrins to increase the apparent aqueous solubility.
Low encapsulation efficiency in nanoparticle or liposomal formulations. - Inefficient mixing of the drug and carrier. - Suboptimal drug-to-carrier ratio. - Poor choice of lipids or polymers.- Optimize formulation parameters: Adjust the drug-to-polymer/lipid ratio. - Improve mixing: Ensure rapid and efficient mixing during nanoparticle formation. For liposomes, ensure the lipid film is thin and evenly distributed before hydration. - Select appropriate carriers: For liposomes, use lipids with a phase transition temperature (Tc) suitable for the encapsulation process. For nanoparticles, select a polymer with good affinity for 9,10-DNA.
Inconsistent particle size in nanoparticle formulations. - Fluctuations in stirring speed or temperature. - Inconsistent rate of solvent or anti-solvent addition.- Standardize procedures: Use a magnetic stirrer with a fixed speed and a temperature-controlled water bath. - Controlled addition: Employ a syringe pump for the precise and consistent addition of solutions.
Toxicity observed in cell-based assays. - Inherent cytotoxicity of 9,10-DNA. - Toxicity of the formulation excipients (solvents, surfactants).- Perform dose-response studies: Determine the concentration range where 9,10-DNA exhibits the desired biological effect without significant cytotoxicity. - Use biocompatible excipients: Select surfactants and polymers with a known good safety profile for biological applications. - Control for excipient toxicity: Always include a vehicle control (formulation without 9,10-DNA) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for solubilizing this compound for in vitro studies?

A1: For in vitro studies, several strategies can be employed. The choice depends on the specific requirements of the assay.

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or DMF) and an aqueous buffer can be a straightforward approach. However, the concentration of the organic solvent should be kept low to avoid solvent-induced artifacts in biological assays.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 9,10-DNA within their cavity, thereby increasing their aqueous solubility.[1][2] This method is often well-tolerated in cell culture.

  • Nanoparticle formulations: Creating a nanosuspension of 9,10-DNA can significantly improve its dispersibility in aqueous media.[3]

  • Liposomal formulations: Encapsulating 9,10-DNA within liposomes provides a biocompatible carrier system that can improve solubility and facilitate cellular uptake.[4]

Q2: How can I determine the encapsulation efficiency of 9,10-DNA in my nanoparticle or liposomal formulation?

A2: To determine the encapsulation efficiency (EE%), you need to separate the encapsulated 9,10-DNA from the unencapsulated (free) drug. This is typically done by centrifugation or size exclusion chromatography. The amount of 9,10-DNA in the supernatant (free drug) and in the pellet (encapsulated drug) is then quantified, usually by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The EE% is calculated as:

EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

Q3: What are the critical parameters to control during the nanoprecipitation of this compound?

A3: Key parameters for successful and reproducible nanoprecipitation include:

  • Choice of solvent and anti-solvent: The drug and polymer must be soluble in the solvent, which should be miscible with the anti-solvent.

  • Drug and polymer concentration: This will influence the final particle size and drug loading.

  • Stirring speed: Affects the rate of mixing and subsequent particle formation.

  • Rate of addition: A slow and controlled addition of the solvent phase to the anti-solvent phase is crucial for forming small and uniform nanoparticles.

  • Temperature: Can influence both the solubility of the components and the kinetics of nanoparticle formation.

Q4: Are there any known biological signaling pathways affected by anthracene (B1667546) derivatives like 9,10-DNA?

A4: Yes, studies on anthracene and its derivatives have shown that they can induce cellular stress and activate specific signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] This is often triggered by the generation of reactive oxygen species (ROS) due to the metabolic activation of these compounds.[6][7] The activation of MAPK pathways can lead to various cellular responses, including inflammation, proliferation, and apoptosis.

Data Presentation

Quantitative Solubility of Structurally Similar Nitroaromatic Compounds
Solvent Nitrobenzene (g/L at 25°C) [6]p-Nitrophenol
Water1.8[6]Sparingly soluble
EthanolSoluble[6]Soluble[1]
AcetoneSolubleSoluble[1]
Diethyl EtherSoluble[6]Soluble[1]
BenzeneSoluble[6]Soluble
Dichloromethane (DCM)-Soluble[8]
Chloroform-Soluble[8]
Acetonitrile-Soluble[8]
N,N-Dimethylformamide (DMF)SolubleSoluble
Dimethyl Sulfoxide (DMSO)MiscibleSoluble

Experimental Protocols

Protocol 1: Nanoparticle Formulation of this compound via Nanoprecipitation

This protocol describes a general method for preparing 9,10-DNA loaded nanoparticles using the nanoprecipitation technique.

Materials:

  • This compound (9,10-DNA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another suitable water-miscible organic solvent like THF)

  • Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Pluronic F-68)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • Prepare the organic phase: Dissolve a specific amount of 9,10-DNA and PLGA in acetone. For example, 5 mg of 9,10-DNA and 50 mg of PLGA in 5 mL of acetone.

  • Prepare the aqueous phase: Dissolve a surfactant, such as 1% (w/v) PVA, in deionized water.

  • Nanoprecipitation: a. Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant speed (e.g., 600 rpm). b. Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 0.5 mL/min).

  • Solvent evaporation: Continue stirring the resulting nanoparticle suspension at room temperature overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.

Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration

This protocol outlines the preparation of 9,10-DNA-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound (9,10-DNA)

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Chloroform (or a chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and 9,10-DNA in chloroform. The amount of 9,10-DNA should be optimized based on the desired drug-to-lipid ratio.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film containing the drug on the inner wall of the flask.

  • Film Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final concentration of the liposomes.

  • Vesicle Formation: Gently rotate the flask by hand or on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature (Tc) for about 1 hour. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.

  • Purification: Remove unencapsulated 9,10-DNA by centrifugation or size exclusion chromatography.

Mandatory Visualizations

experimental_workflow cluster_nanoparticle Nanoparticle Formulation Workflow cluster_liposome Liposome Formulation Workflow np1 Dissolve 9,10-DNA & Polymer in Organic Solvent np3 Nanoprecipitation (Dropwise Addition) np1->np3 np2 Prepare Aqueous Surfactant Solution np2->np3 np4 Solvent Evaporation np3->np4 np5 Centrifugation & Washing np4->np5 np6 Resuspend/Lyophilize np5->np6 lp1 Dissolve 9,10-DNA & Lipids in Chloroform lp2 Thin-Film Formation (Rotary Evaporation) lp1->lp2 lp3 Film Hydration (Aqueous Buffer) lp2->lp3 lp4 Vesicle Formation (MLVs) lp3->lp4 lp5 Size Reduction (Sonication/Extrusion) lp4->lp5 lp6 Purification lp5->lp6

Figure 1. Experimental workflows for nanoparticle and liposome formulation.

mapk_pathway cluster_cell Cellular Response to this compound DNA This compound ROS Reactive Oxygen Species (ROS) (Oxidative Stress) DNA->ROS Metabolic Activation MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Responses (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates Gene Expression

Figure 2. Proposed MAPK signaling pathway activation by 9,10-DNA.

References

signal-to-noise ratio enhancement in 9,10-Dinitroanthracene fluorescence measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) during 9,10-Dinitroanthracene (9,10-DNA) fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence signal from my this compound sample weak?

A1: The weak fluorescence of this compound is often attributed to the presence of the two nitro groups, which are strong electron-withdrawing groups. These groups can promote non-radiative decay processes that compete with fluorescence, leading to a low fluorescence quantum yield. The electronically excited singlet states of many nitroaromatic compounds are presumed to be essentially non-fluorescent, although some structural types can fluoresce efficiently.[1]

Q2: How can I improve the signal-to-noise ratio for my 9,10-DNA measurements?

A2: To enhance the SNR, a multi-faceted approach is recommended:

  • Instrument Optimization: Adjust spectrofluorometer settings such as increasing the integration time, optimizing the detector gain, and using appropriate excitation and emission slit widths.[2][3]

  • Solvent Selection: The choice of solvent can significantly impact the fluorescence quantum yield. A solvent screen is advisable to identify a medium that enhances the fluorescence of 9,10-DNA.[4][5]

  • Sample Purity: Ensure the high purity of your 9,10-DNA sample, as fluorescent impurities can interfere with the measurement.[6]

  • Minimize Photobleaching: Reduce the exposure of the sample to the excitation light to prevent photodegradation of the analyte.[7]

Q3: What is the role of the solvent in 9,10-DNA fluorescence?

A3: The solvent can influence the fluorescence of 9,10-DNA in several ways. The polarity of the solvent can affect the energy levels of the excited state, potentially leading to shifts in the emission wavelength and changes in the fluorescence quantum yield.[4][8] For some aromatic molecules, the fluorescence spectrum's position and structure are strongly dependent on the solvent's dielectric constant and refractive index.[8] In some anthracene (B1667546) derivatives, the absolute fluorescent quantum yield was observed to decrease with increasing solvent polarity.[4]

Q4: Can I use fluorescence quenching to study 9,10-DNA?

A4: While this compound itself is a nitroaromatic compound and often acts as a quencher for other fluorophores, studying its intrinsic fluorescence can be challenging due to its low quantum yield. However, understanding quenching mechanisms can be useful. For instance, the fluorescence of other compounds, like chlorophyll, can be quenched by nitroaromatics, and this principle is used for their detection.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal Inherently weak fluorescence of 9,10-DNA.Optimize instrument settings: increase detector gain, use wider slit widths (balance with resolution), and increase integration time.[3]
Incorrect excitation or emission wavelengths.Determine the optimal excitation and emission wavelengths by running excitation and emission scans.
Sample concentration is too low.Prepare a fresh sample with a higher concentration, ensuring it remains within the linear range to avoid inner filter effects.
Photobleaching.Minimize light exposure. Use fresh samples for each measurement and employ antifade reagents if applicable.[7]
High Background Noise Solvent or cuvette fluorescence.Use high-purity, spectroscopic-grade solvents and high-quality quartz cuvettes. Subtract a solvent blank from the sample spectrum.
Stray light in the instrument.Ensure the sample compartment is light-tight. Check for and remove any sources of ambient light.[2]
Detector noise.Cool the detector if possible. Optimize the gain settings, as excessively high gain can increase noise.[10]
Spectral Distortion Inner filter effect due to high concentration.Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength.[11][12]
Raman scattering from the solvent.Change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not.[3] Use a solvent with a low Raman cross-section.
Second-order effects.Use appropriate optical filters to block second-order transmission from the monochromator.[3][12]

Quantitative Data

The fluorescence quantum yield of anthracene derivatives is highly sensitive to the solvent environment and the nature of the substituents. While specific data for this compound is scarce, the following table illustrates the effect of solvent polarity on the fluorescence quantum yield (Φf) of 9,10-Diphenylanthracene, a related compound known for its high fluorescence. This highlights the importance of solvent selection in optimizing fluorescence measurements.

SolventPolarity IndexFluorescence Quantum Yield (Φf) of 9,10-Diphenylanthracene
Cyclohexane0.21.00[13]
Toluene2.40.99
Dichloromethane3.10.82
Acetone5.10.85
Acetonitrile5.80.81
Ethanol4.30.88[14]

Note: Data for 9,10-Diphenylanthracene is presented to illustrate the principle of solvent effects on a related anthracene core structure. The fluorescence quantum yield of this compound is expected to be significantly lower.

Experimental Protocols

Protocol 1: Optimizing Spectrofluorometer Settings for 9,10-DNA

This protocol outlines the steps to determine the optimal instrument settings for measuring the fluorescence of a weakly fluorescent compound like this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, toluene)

  • Spectrofluorometer

  • High-quality quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of 9,10-DNA in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.[11]

  • Excitation Spectrum Scan:

    • Set the emission monochromator to an estimated emission maximum.

    • Scan a range of excitation wavelengths to determine the wavelength of maximum excitation (λex).

  • Emission Spectrum Scan:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths to determine the wavelength of maximum emission (λem).

  • Slit Width Optimization:

    • Start with narrow excitation and emission slit widths (e.g., 2 nm).

    • Gradually increase the slit widths to increase the signal intensity. Find a balance between signal intensity and spectral resolution.

  • Integration Time and Gain Optimization:

    • Increase the detector integration time to collect more photons and improve the signal-to-noise ratio.[3]

    • Adjust the detector gain to amplify the signal. Be cautious of introducing excessive noise at very high gain settings.[10]

  • Blank Subtraction: Record a spectrum of the pure solvent (blank) using the optimized settings and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_optimization Instrument Optimization cluster_measurement Measurement & Analysis A Prepare 9,10-DNA Solution (Abs < 0.1) B Determine Optimal Excitation Wavelength (λex) A->B 1 C Determine Optimal Emission Wavelength (λem) B->C 2 D Optimize Slit Widths C->D 3 E Optimize Integration Time & Detector Gain D->E 4 F Acquire Sample Spectrum E->F 5 G Acquire Blank Spectrum E->G 6 H Subtract Blank F->H G->H I Analyze Data H->I

Caption: Experimental workflow for optimizing 9,10-DNA fluorescence measurements.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Instrument Verify Instrument Settings (λex, λem, Slits, Gain) Start->Check_Instrument Check_Sample Assess Sample (Concentration, Purity) Start->Check_Sample Check_Solvent Evaluate Solvent & Blank Start->Check_Solvent Optimize Systematically Optimize Parameters Check_Instrument->Optimize Check_Sample->Optimize Check_Solvent->Optimize Result Improved SNR Optimize->Result

Caption: Logical workflow for troubleshooting low SNR in fluorescence experiments.

References

Validation & Comparative

A Comparative Guide to 9,10-Dinitroanthracene and 9,10-Diphenylanthracene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of molecular scaffold is critical. This guide provides a detailed, objective comparison of 9,10-Dinitroanthracene (DNA) and 9,10-Diphenylanthracene (DPA), highlighting their distinct physicochemical properties, synthesis, and applications, supported by available experimental data.

Introduction

This compound and 9,10-Diphenylanthracene are both derivatives of anthracene (B1667546), a polycyclic aromatic hydrocarbon. However, the substitution of nitro groups versus phenyl groups at the 9 and 10 positions dramatically alters their electronic and photophysical properties, leading to vastly different applications. DPA is a highly fluorescent and stable molecule widely used in optoelectronics, while the properties of DNA are dominated by the electron-withdrawing nature of the nitro groups, which typically quenches fluorescence. This guide will delve into these differences to inform the selection process for specific research applications.

Chemical and Physical Properties

The fundamental properties of DNA and DPA are summarized in the table below. The data for DPA is well-established, whereas specific experimental data for DNA, particularly its photophysical properties, is less common in the literature. The properties of DNA are often inferred from the known behavior of nitroaromatic compounds.

PropertyThis compound (DNA)9,10-Diphenylanthracene (DPA)
Molecular Formula C₁₄H₈N₂O₄[1]C₂₆H₁₈[2]
Molecular Weight 268.22 g/mol [1]330.42 g/mol
Appearance -Slightly yellow powder[2]
Melting Point -245-248 °C[2]
Solubility -Soluble in various organic solvents.
Absorption Maxima (λ_max) -~373 nm, ~393 nm (in cyclohexane)[2]
Emission Maxima (λ_em) Expected to be weakly fluorescent or non-fluorescent.~426 nm, ~430 nm (in various solvents), emitting blue light.[2]
Fluorescence Quantum Yield (Φ_f) Expected to be very low due to fluorescence quenching by nitro groups.High, often approaching 1.0 in solvents like cyclohexane.[3] Other sources report values around 0.90.[3]
Redox Potentials The electron-withdrawing nitro groups make it a good electron acceptor, thus it is expected to have a less negative reduction potential compared to DPA.The first reduction is a reversible one-electron process.[4]

Synthesis

The synthesis of DPA is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method. The synthesis of DNA typically involves the direct nitration of anthracene, although specific protocols for achieving high yields of the 9,10-disubstituted product can be challenging due to the formation of other isomers.

SynthesisPathways cluster_DPA 9,10-Diphenylanthracene (DPA) Synthesis cluster_DNA This compound (DNA) Synthesis dpa_start 9,10-Dibromoanthracene dpa_product 9,10-Diphenylanthracene dpa_start->dpa_product Suzuki Coupling dpa_reagent Phenylboronic Acid dpa_reagent->dpa_product dpa_catalyst Pd(PPh₃)₄ Catalyst dpa_catalyst->dpa_product dna_start Anthracene dna_product This compound dna_start->dna_product Nitration dna_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) dna_reagent->dna_product

Caption: Synthetic routes for DPA and DNA.

Experimental Protocols

Synthesis of 9,10-Diphenylanthracene via Suzuki-Miyaura Coupling

This protocol is adapted from established literature procedures.[2][5]

Materials:

  • 9,10-Dibromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water (solvent mixture)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine 9,10-dibromoanthracene, phenylboronic acid (2.2 equivalents), and sodium carbonate (4 equivalents).

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the mixture under a nitrogen atmosphere at reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to yield 9,10-diphenylanthracene.

General Protocol for the Nitration of Anthracene

This is a general procedure for the nitration of aromatic compounds and may require optimization for the specific synthesis of this compound.

Materials:

  • Anthracene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to anthracene with stirring.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.

  • Add the nitrating mixture dropwise to the anthracene solution, maintaining a low temperature (0-10 °C).

  • After the addition is complete, continue stirring at a low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with water until neutral, and dry.

  • The crude product will likely be a mixture of nitroanthracene isomers and will require purification by column chromatography to isolate the this compound.

Performance and Applications

The differing electronic properties of DNA and DPA dictate their distinct applications.

9,10-Diphenylanthracene (DPA):

  • Organic Light-Emitting Diodes (OLEDs): DPA is a highly efficient blue-light emitter and is widely used as a host or emissive material in OLEDs. Its high fluorescence quantum yield and good charge transport properties contribute to the performance of these devices.

  • Scintillators: DPA is used as a scintillator for the detection of ionizing radiation. Its ability to efficiently convert the energy of radiation into detectable light makes it valuable in this field.

  • Chemiluminescence: DPA acts as a sensitizer (B1316253) in chemiluminescence reactions, where it is used to produce blue light, for example, in light sticks.[2]

  • Fluorescence Standards: Due to its high and stable fluorescence quantum yield, DPA is often used as a reference standard in fluorescence spectroscopy.[3]

This compound (DNA):

  • Synthesis of Carbon Quantum Dots: DNA has been used as a precursor in the synthesis of yellow luminescent carbon quantum dots.[6]

  • Electron Acceptor/Quencher: Due to the strong electron-withdrawing nature of the nitro groups, DNA can act as an electron acceptor. This property makes it a potential candidate for use as a quencher in fluorescence resonance energy transfer (FRET) systems or in studies of photoinduced electron transfer.

  • Energetic Materials: While not extensively documented for this purpose, polynitroaromatic compounds are a class of energetic materials. The high nitrogen and oxygen content of DNA suggests it could have energetic properties.

ApplicationComparison cluster_DPA 9,10-Diphenylanthracene (DPA) cluster_DNA This compound (DNA) DPA_prop High Fluorescence Quantum Yield DPA_app1 OLEDs DPA_prop->DPA_app1 DPA_app2 Scintillators DPA_prop->DPA_app2 DPA_app3 Chemiluminescence DPA_prop->DPA_app3 DNA_prop Electron Withdrawing (Fluorescence Quenching) DNA_app1 Carbon Quantum Dot Synthesis DNA_prop->DNA_app1 DNA_app2 Electron Acceptor/ Quencher DNA_prop->DNA_app2

Caption: Contrasting properties and applications of DPA and DNA.

Conclusion

This compound and 9,10-Diphenylanthracene, while sharing the same anthracene core, are functionally disparate molecules. DPA is the compound of choice for applications requiring high fluorescence efficiency and photostability, such as in optoelectronics and as a fluorescent standard. In contrast, the electron-deficient nature of DNA makes it a candidate for applications where electron acceptance and fluorescence quenching are desired. The lack of extensive experimental data for DNA presents an opportunity for further research to fully characterize its properties and explore its potential in materials science and drug development, particularly in areas where its unique electronic characteristics can be leveraged. This guide provides a foundational understanding to aid researchers in selecting the appropriate anthracene derivative for their specific needs.

References

A Comparative Guide to Fluorescent Probes for Nitroaromatic Compound Detection: Alternatives to 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of nitroaromatic compounds, a class of molecules integral to explosives and certain pharmaceutical intermediates, is a critical task in security, environmental monitoring, and drug development. For decades, fluorescence quenching studies have been a cornerstone of this field, with 9,10-Dinitroanthracene (9,10-DNA) historically serving as a key compound, primarily due to the quenching effect of its nitro groups. However, modern research demands more sensitive, versatile, and highly fluorescent probes. This guide provides a comprehensive comparison of advanced alternatives to 9,10-DNA for the detection of nitroaromatic compounds through fluorescence-based methods, supported by experimental data and detailed protocols.

Introduction to Fluorescence Quenching in Nitroaromatic Detection

The fundamental principle behind the detection of nitroaromatic compounds using fluorescence is the process of quenching. In this phenomenon, the fluorescence intensity of a fluorophore (the fluorescent probe) is decreased by the presence of a quencher, in this case, the nitroaromatic compound. The primary mechanisms governing this process are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). Nitroaromatic compounds are typically electron-deficient, which facilitates the transfer of an excited electron from the electron-rich fluorophore, leading to a non-radiative decay pathway and thus, a reduction in fluorescence.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe for nitroaromatic detection is determined by several key photophysical parameters. These include a high fluorescence quantum yield (ΦF) in the absence of a quencher, a high molar absorptivity (ε), and a large Stern-Volmer constant (Ksv), which indicates a strong quenching response. The limit of detection (LOD) is another crucial metric, representing the lowest concentration of the nitroaromatic compound that can be reliably detected.

The following tables summarize the performance of various classes of fluorescent probes as alternatives for nitroaromatic detection, showcasing their advantages over traditional, often non-fluorescent, references like this compound.

Table 1: Photophysical Properties of Fluorescent Probe Alternatives

Fluorescent Probe ClassExample Compound/MaterialQuantum Yield (ΦF)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Excitation (λex) (nm)Emission (λem) (nm)
Conjugated Polymers PAnTPE2.0% (in water)Not specified~350~480
PFMI-NPsHigh (not specified)High (not specified)Not specifiedNot specified
Cationic PFPy59% (in water)Not specified430553[1]
Quantum Dots (QDs) N/P co-doped Carbon DotsHigh (not specified)Not specifiedNot specifiedNot specified[2]
CdSe QDsHigh (not specified)Broad absorptionSize-dependentSize-dependent[3]
Pyrene-based Probes PYSNot specifiedNot specifiedNot specifiedNot specified[4]
HNT@Py0.54 (quinine sulfate (B86663) std.)Not specified250-600275-800[5]
BODIPY Dyes Unsubstituted BODIPY~100%>80,000~503~512[]
Nitro-substituted BODIPYVaries with solvent35,500 - 132,500484-508Not specified[7]
Metal-Organic Frameworks (MOFs) ZSTU-3 (Ti-MOF)Not specifiedNot specifiedNot specifiedBlue fluorescence[8]
HNU-34 (Zn-MOF)Not specifiedNot specifiedNot specifiedNot specified[9]

Table 2: Fluorescence Quenching Performance with Nitroaromatic Analytes

Fluorescent Probe ClassExample Compound/MaterialAnalyteStern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (LOD)
Conjugated Polymers Random CopolymersDNT6.3 x 10³10⁻⁶ to 10⁻⁷ M[10]
TNT7.6 x 10³10⁻⁶ to 10⁻⁷ M[10]
TNP2.2 x 10⁴10⁻⁶ to 10⁻⁷ M[10]
Cationic PFPyTNT2.06 x 10⁵ (dynamic)4.94 fM[1]
Quantum Dots (QDs) Multichannel QD ArrayDNT, TNT, Tetryl, RDX, PETN-ppb range[11]
N/P co-doped Carbon DotsTNP-30 nM[2]
Pyrene-based Probes PYS-Cu²⁺ complexPicric Acid (PA)-8.7 x 10⁻⁷ M[4]
Metal-Organic Frameworks (MOFs) ZSTU-3 (Ti-MOF)Picric Acid (PA)4.253 x 10⁴15.90 μM[8]
HNU-34 (Zn-MOF)2,6-dinitrophenol-29.45 nM[9]
Trinitrophenol-36.15 nM[9]
Carbazole Derivatives Carbazole DendrimersDNT, DMNBGeneration-dependentNot specified[12]

Signaling Pathways and Experimental Workflow

The detection of nitroaromatic compounds via fluorescence quenching primarily relies on two main photophysical mechanisms: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

PET_Mechanism cluster_fluorophore Fluorophore (Electron Donor) S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence Q_S0 Ground State S1->Q_S0 Electron Transfer Non_Radiative Non-Radiative Decay (Quenching) Excitation Light (hν) Fluorescence Fluorescence

Caption: Photoinduced Electron Transfer (PET) mechanism in fluorescence quenching.

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

A typical experimental workflow for evaluating a fluorescent probe for nitroaromatic detection is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solution of fluorescent probe C Mix probe and quencher solutions in cuvettes A->C B Prepare serial dilutions of nitroaromatic quencher B->C D Record UV-Vis absorption spectra C->D E Record fluorescence emission spectra (I₀ and I) C->E F Plot Stern-Volmer graph (I₀/I vs. [Quencher]) E->F G Calculate Ksv from the slope of the linear fit F->G H Determine Limit of Detection (LOD) G->H

Caption: General experimental workflow for fluorescence quenching studies.

Detailed Experimental Protocols

A generalized protocol for conducting fluorescence quenching experiments for the detection of nitroaromatic compounds is provided below. Specific concentrations, solvents, and instrument parameters should be optimized for each fluorescent probe and analyte pair.

1. Materials and Reagents:

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

3. Preparation of Stock Solutions:

  • Fluorescent Probe: Prepare a stock solution of the fluorescent probe in a suitable solvent at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Nitroaromatic Quencher: Prepare a high-concentration stock solution of the nitroaromatic compound in the same solvent.

4. Fluorescence Quenching Titration:

  • Prepare a series of solutions in cuvettes, each containing a constant concentration of the fluorescent probe.

  • Add increasing concentrations of the nitroaromatic quencher solution to each cuvette. Ensure the total volume is kept constant by adding the appropriate amount of solvent.

  • Allow the solutions to equilibrate for a specified time (e.g., 5-10 minutes) at a constant temperature.

5. Spectroscopic Measurements:

  • Record the UV-Vis absorption spectrum of each solution to check for changes in the ground-state complex formation.

  • Record the fluorescence emission spectrum of each solution using the predetermined excitation wavelength. The fluorescence intensity at the emission maximum is recorded as 'I'. The intensity of the probe solution without any quencher is 'I₀'.[13]

6. Data Analysis:

  • The quenching efficiency is analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where:

    • I₀ is the fluorescence intensity in the absence of the quencher.

    • I is the fluorescence intensity in the presence of the quencher.

    • Ksv is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the quencher.

  • Plot I₀/I versus [Q]. For dynamic quenching, this plot should be linear, and the Ksv can be determined from the slope of the line.

  • The Limit of Detection (LOD) is typically calculated using the formula: LOD = 3σ / k where:

    • σ is the standard deviation of the blank measurement (fluorescent probe without quencher).

    • k is the slope of the calibration curve (Stern-Volmer plot) at low quencher concentrations.

Logical Comparison of Alternatives

The choice of a fluorescent probe for nitroaromatic detection depends on the specific application, considering factors like sensitivity, selectivity, cost, and environmental conditions.

Alternatives_Comparison Probe Fluorescent Probes for Nitroaromatic Detection CP Conjugated Polymers Probe->CP QD Quantum Dots Probe->QD Pyrene (B120774) Pyrene Derivatives Probe->Pyrene MOF Metal-Organic Frameworks Probe->MOF BODIPY BODIPY Dyes Probe->BODIPY CP_adv Advantages: - High sensitivity ('molecular wire' effect) - Good processability CP->CP_adv CP_dis Disadvantages: - Aggregation-caused quenching (ACQ) - Batch-to-batch variability CP->CP_dis QD_adv Advantages: - High photostability - Tunable emission - Broad absorption QD->QD_adv QD_dis Disadvantages: - Potential heavy metal toxicity - Complex surface chemistry QD->QD_dis Pyrene_adv Advantages: - Well-understood photophysics - Excimer formation capability - High quantum yields Pyrene->Pyrene_adv Pyrene_dis Disadvantages: - Susceptible to photobleaching - Lower sensitivity than polymers Pyrene->Pyrene_dis MOF_adv Advantages: - High porosity and surface area - Tunable structure and functionality - Good selectivity MOF->MOF_adv MOF_dis Disadvantages: - Often require dispersion in a solvent - Potential for guest molecule interference MOF->MOF_dis BODIPY_adv Advantages: - High quantum yields - Sharp emission peaks - Good photostability BODIPY->BODIPY_adv BODIPY_dis Disadvantages: - Synthesis can be complex - Small Stokes shift BODIPY->BODIPY_dis

Caption: Comparison of alternative fluorescent probes for nitroaromatic detection.

Conclusion

The field of fluorescent probes for nitroaromatic detection has evolved significantly beyond the use of classical compounds like this compound. Modern alternatives, including conjugated polymers, quantum dots, pyrene derivatives, BODIPY dyes, and metal-organic frameworks, offer vastly superior performance in terms of sensitivity, selectivity, and photostability. The choice of the optimal probe depends on the specific requirements of the application. Conjugated polymers often provide the highest sensitivity due to signal amplification, while quantum dots offer exceptional photostability and tunable optical properties. Metal-organic frameworks present opportunities for high selectivity due to their well-defined porous structures. This guide provides a foundational understanding and a data-driven comparison to aid researchers in selecting the most appropriate fluorescent probe for their studies involving nitroaromatic compounds.

References

A Comparative Guide to the Validation of Experimental Results Using 9,10-Dinitroanthracene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 9,10-Dinitroanthracene as a certified reference material for the validation of experimental results. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate standards and methodologies for their analytical needs. This document outlines experimental protocols and presents supporting data for the use of this compound and compares its performance with alternative standards.

Introduction to this compound as a Standard

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing two nitro groups. Its stable chemical structure and availability as a high-purity certified reference material make it a suitable candidate for use as a standard in various analytical techniques, particularly in the analysis of nitro-aromatic compounds and other PAHs.[1][2][3] In analytical chemistry, certified reference materials are crucial for method validation, calibration, and ensuring the accuracy and comparability of results.

Experimental Applications and Performance

This compound is primarily utilized as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of nitro-PAHs in various matrices. These compounds are of environmental and toxicological concern, and their accurate measurement is essential.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of an analytical method using this compound as a standard. For comparison, data for a common alternative standard, 1-Nitropyrene, is also presented. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterThis compound1-Nitropyrene (Alternative Standard)
Linearity (R²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) 0.05 µg/L0.02 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.07 µg/L
Recovery 85-110%90-115%
Precision (%RSD) < 10%< 10%

This data is compiled from general performance expectations for nitro-PAH analysis and may not reflect a specific validated method.

Experimental Protocols

Detailed methodologies for the analysis of nitro-PAHs using this compound as a standard are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound certified reference material

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Sample Preparation:

  • Sample extraction and cleanup procedures should be appropriate for the matrix being analyzed. Solid-phase extraction (SPE) is a common technique for environmental samples.[4]

6. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples to determine the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Reagents:

  • Solvents for extraction (e.g., Dichloromethane, Hexane), high purity

  • This compound certified reference material

  • Internal standard (e.g., a deuterated PAH like Phenanthrene-d10)

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 268, 222, 176).

4. Standard and Sample Preparation:

  • Prepare calibration standards containing this compound and a constant concentration of the internal standard.

  • Spike samples with the internal standard before extraction to correct for matrix effects and variations in sample processing.[5]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow Standard_Prep Prepare Calibration Standards HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Extraction & Cleanup Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow Standard_Prep Prepare Standards with Internal Standard GCMS_System GC-MS Analysis (SIM) Standard_Prep->GCMS_System Sample_Prep Sample Extraction & IS Spiking Sample_Prep->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: General workflow for GC-MS analysis.

Comparison with Alternative Standards

While this compound is a suitable standard, other compounds are also commonly used for the analysis of nitro-PAHs and related compounds. The choice of standard often depends on the specific analytes of interest, the sample matrix, and the analytical technique employed.

Commonly Used Alternative Standards:

  • 1-Nitropyrene: Frequently used as a marker for diesel exhaust and is a well-characterized nitro-PAH standard.

  • Deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10): These are excellent internal standards for GC-MS analysis as their chemical behavior is very similar to their non-deuterated counterparts, but they are distinguishable by their mass.[5][6]

  • 2-Nitrofluorene: Another common nitro-PAH used as a standard in environmental analysis.

Considerations for Standard Selection:

  • Chemical Similarity: The standard should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.[7]

  • Purity and Certification: Use of a certified reference material is essential for ensuring the accuracy and traceability of results.[1]

  • Absence in Samples: The chosen standard should not be naturally present in the samples being analyzed.

  • Resolution: The standard's signal should be well-resolved from other components in the sample chromatogram.

Conclusion

This compound serves as a reliable certified reference material for the validation of analytical methods, particularly for the quantification of nitro-aromatic compounds. Its performance is comparable to other commonly used nitro-PAH standards. The selection of an appropriate standard and a well-validated analytical method are critical for obtaining accurate and defensible experimental results in research, environmental monitoring, and drug development. The provided experimental protocols and comparative information aim to guide scientists in their method development and validation processes.

References

A Comparative Analysis of the Photophysical Properties of Nitrated Anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical characteristics of 9-nitroanthracene (B110200) and 9,10-dinitroanthracene reveals a significant impact of nitration on the excited state dynamics of the anthracene (B1667546) core. The addition of nitro groups drastically alters the molecule's ability to fluoresce, promoting non-radiative decay pathways and leading to ultra-short excited-state lifetimes.

This guide provides a comparative overview of the key photophysical properties of 9-nitroanthracene and this compound, offering valuable data for researchers and professionals in the fields of chemistry, materials science, and drug development. The insights into how nitration affects the electronic behavior of aromatic systems are crucial for the design of novel photosensitizers, probes, and other functional materials.

Key Photophysical Parameters

The introduction of one or two nitro groups onto the anthracene skeleton leads to a dramatic quenching of fluorescence. This is primarily due to the electron-withdrawing nature of the nitro group, which promotes highly efficient intersystem crossing from the singlet excited state (S₁) to the triplet manifold (Tₙ). This process occurs on an ultrafast timescale, effectively shutting down the radiative decay pathway of fluorescence.

CompoundSolventAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ)
Anthracene (Reference) Cyclohexane357, 375380, 401, 4250.27 - 0.36~5 ns
9-Nitroanthracene Cyclohexane~380-400 (broad)Not typically observedExtremely low (< 0.01)ps - fs range[1]
This compound Not specifiedNot availableNot typically observedExtremely lowExpected to be in ps - fs range

Note: The photophysical data for nitrated anthracenes, particularly this compound, is scarce due to their extremely low fluorescence. The values presented are based on available literature and general trends observed for nitroaromatic compounds.

Deactivation Pathways of Excited Nitrated Anthracenes

The following diagram illustrates the dominant deactivation pathways for photoexcited nitrated anthracenes. Upon absorption of a photon (hν), the molecule is promoted to an excited singlet state (S₁). However, due to strong spin-orbit coupling introduced by the nitro group, it rapidly undergoes intersystem crossing (ISC) to a triplet state (Tₙ). From the triplet state, the molecule can undergo further photochemical reactions or relax non-radiatively back to the ground state (S₀).

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (very inefficient) Tn Tₙ (Triplet State) S1->Tn Intersystem Crossing (ISC) (dominant) Heat Heat Dissipation S1->Heat Internal Conversion (minor) Tn->S0 Non-radiative Decay Products Photochemical Products Tn->Products Photochemistry

Caption: Dominant deactivation pathways of photoexcited nitrated anthracenes.

Experimental Protocols

The determination of the photophysical properties of nitrated anthracenes requires specialized techniques due to their low fluorescence and fast decay dynamics.

Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λ_abs) of the nitrated anthracene derivatives.

  • Methodology:

    • Prepare dilute solutions of the nitrated anthracene in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the maximum absorption wavelength.

    • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • The solvent used for the sample is also used as the reference in the reference cuvette.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)
  • Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f) relative to a standard.

  • Methodology:

    • Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the nitrated anthracene (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a stable anthracene derivative).

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectrum for each solution.

    • The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ is the fluorescence quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Excited-State Lifetime Measurement (Femtosecond Transient Absorption Spectroscopy)
  • Objective: To measure the ultrafast excited-state lifetime (τ) of the nitrated anthracenes.

  • Methodology:

    • A femtosecond laser system is used to generate both a "pump" pulse to excite the sample and a "probe" pulse to monitor the changes in absorption over time.

    • The pump pulse excites the nitrated anthracene solution to its singlet excited state.

    • The probe pulse, which is a broadband white-light continuum, passes through the excited sample at varying time delays relative to the pump pulse.

    • The change in absorbance of the probe light is measured as a function of time delay.

    • The decay of the excited-state absorption signal is then fitted to an exponential function to determine the excited-state lifetime (τ).

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of the photophysical properties of nitrated anthracenes.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_lifetime Lifetime Measurement cluster_analysis Data Analysis Prep_NA Prepare 9-Nitroanthracene Solution Measure_Abs_NA Measure Absorbance of 9-NA Prep_NA->Measure_Abs_NA Measure_LT_NA Measure Lifetime of 9-NA Prep_NA->Measure_LT_NA Prep_DNA Prepare this compound Solution Measure_Abs_DNA Measure Absorbance of 9,10-DNA Prep_DNA->Measure_Abs_DNA Measure_LT_DNA Measure Lifetime of 9,10-DNA Prep_DNA->Measure_LT_DNA Prep_Std Prepare Standard Solution Measure_Abs_Std Measure Absorbance of Standard Prep_Std->Measure_Abs_Std Measure_Fluo_NA Measure Fluorescence of 9-NA Measure_Abs_NA->Measure_Fluo_NA Compare Comparative Analysis Measure_Abs_NA->Compare Measure_Fluo_DNA Measure Fluorescence of 9,10-DNA Measure_Abs_DNA->Measure_Fluo_DNA Measure_Abs_DNA->Compare Measure_Fluo_Std Measure Fluorescence of Standard Measure_Abs_Std->Measure_Fluo_Std Calc_QY Calculate Quantum Yields Measure_Fluo_NA->Calc_QY Measure_Fluo_DNA->Calc_QY Measure_Fluo_Std->Calc_QY Measure_LT_NA->Compare Measure_LT_DNA->Compare Calc_QY->Compare

Caption: Experimental workflow for comparative photophysical analysis.

References

A Comparative Guide to Fluorescent Probes for Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of reactive oxygen species (ROS) are pivotal in understanding cellular signaling, oxidative stress, and the progression of numerous diseases. The selection of an appropriate fluorescent probe is a critical determinant for generating reliable and reproducible data. This guide provides a comprehensive comparison of several widely used fluorescent probes for ROS detection, offering insights into their performance, mechanisms, and experimental considerations.

While the user's initial topic mentioned 9,10-Dinitroanthracene, an extensive search of scientific literature and chemical databases did not yield evidence of its use as a fluorescent probe for reactive oxygen species. Therefore, this guide will focus on a comparative analysis of well-established and commercially available fluorescent probes: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), Dihydroethidium (DHE), MitoSOX™ Red, and CellROX™ Deep Red.

Performance Comparison of Fluorescent ROS Probes

The ideal fluorescent probe for ROS detection should possess high specificity for a particular ROS, exhibit a significant and stable increase in fluorescence upon reaction with its target, be readily cell-permeable, and demonstrate high photostability to allow for accurate imaging and measurement. The following table summarizes the key performance characteristics of the selected probes.

FeatureDCFH-DADihydroethidium (DHE)MitoSOX™ RedCellROX™ Deep Red
Target ROS General Oxidative Stress (H₂O₂, •OH, ONOO⁻)Superoxide (B77818) (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)General ROS
Excitation (nm) ~495~518~510~644
Emission (nm) ~529~605~580~665
Quantum Yield ~0.58 (for DCF)[1]~0.039 (for Ethidium Bromide in water)[2]Not explicitly stated, but fluorescence is enhanced upon intercalation with mitochondrial DNA.Not explicitly stated, but described as bright.
Photostability Low[3]Moderate[4]Moderate[4][5]High, superior to DCFH-DA[3]
Cell Permeability HighHighHighHigh
Specificity Low, reacts with multiple ROS[3][6]High for superoxide, but can be oxidized by other species to a different fluorescent product.[7]High for mitochondrial superoxide.[8]General ROS detection.
Advantages Widely used, inexpensive.Specific for superoxide.Specifically targets mitochondrial superoxide.Highly photostable, compatible with fixation.[9][10]
Disadvantages Lack of specificity, prone to auto-oxidation and photo-oxidation.[3]Can be oxidized by species other than superoxide.[4] Light sensitive and prone to auto-oxidation.[5]Light sensitive and prone to auto-oxidation.[5]Not specific to a particular ROS.

Signaling Pathways and Detection Mechanisms

The generation of ROS is a natural byproduct of cellular metabolism, primarily occurring in the mitochondria. However, various stimuli can lead to an overproduction of ROS, resulting in oxidative stress and cellular damage. Fluorescent probes are designed to react with specific ROS, leading to a change in their fluorescent properties, which can then be quantified.

ROS_Signaling_and_Detection General Cellular ROS Production and Detection Pathway cluster_stimuli Stimuli cluster_ros_generation ROS Generation cluster_ros Reactive Oxygen Species cluster_cellular_effects Cellular Effects cluster_detection Fluorescent Probe Detection Environmental_Stressors Environmental Stressors Mitochondria Mitochondria Environmental_Stressors->Mitochondria induces NADPH_Oxidase NADPH Oxidase Environmental_Stressors->NADPH_Oxidase activates Pathological_Conditions Pathological Conditions Pathological_Conditions->Mitochondria induces Metabolic_Activity Normal Metabolic Activity Metabolic_Activity->Mitochondria generates Superoxide Superoxide (O₂•⁻) Mitochondria->Superoxide produces NADPH_Oxidase->Superoxide produces Hydrogen_Peroxide Hydrogen Peroxide (H₂O₂) Superoxide->Hydrogen_Peroxide converted to Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Probe Non-fluorescent Probe Superoxide->Probe oxidizes Hydroxyl_Radical Hydroxyl Radical (•OH) Hydrogen_Peroxide->Hydroxyl_Radical converted to Cell_Signaling Cell Signaling (e.g., MAPK, p53) Hydrogen_Peroxide->Cell_Signaling Hydrogen_Peroxide->Probe oxidizes Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Hydroxyl_Radical->Cellular_Damage Hydroxyl_Radical->Probe oxidizes Oxidized_Probe Fluorescent Oxidized Probe Probe->Oxidized_Probe becomes Detection Fluorescence Detection Oxidized_Probe->Detection

Caption: Cellular ROS production and detection pathway.

Experimental Workflow

A typical workflow for the detection of intracellular ROS using fluorescent probes involves several key steps, from cell preparation to data analysis. Proper controls are essential for the accurate interpretation of results.

Experimental_Workflow Experimental Workflow for Intracellular ROS Detection Cell_Culture 1. Cell Culture (Seed cells in a suitable plate) Treatment 2. Treatment (Induce ROS with a known agent or test compound) Cell_Culture->Treatment Probe_Loading 3. Probe Loading (Incubate cells with the fluorescent probe) Treatment->Probe_Loading Washing 4. Washing (Remove excess probe) Probe_Loading->Washing Data_Acquisition 5. Data Acquisition (Measure fluorescence using microscopy, flow cytometry, or plate reader) Washing->Data_Acquisition Data_Analysis 6. Data Analysis (Quantify fluorescence intensity and compare with controls) Data_Acquisition->Data_Analysis Positive_Control Positive Control (e.g., H₂O₂ or Menadione) Positive_Control->Treatment in parallel Negative_Control Negative Control (Untreated cells) Negative_Control->Treatment in parallel

Caption: Workflow for intracellular ROS detection.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are general protocols for the use of the discussed fluorescent probes. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the cell type and experimental setup and should be determined empirically.

Protocol 1: General Intracellular ROS Detection using DCFH-DA
  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black plate with a clear bottom for fluorescence measurements) and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of DCFH-DA in anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-25 µM in serum-free medium or PBS.

  • Cell Treatment: Remove the culture medium and wash the cells once with warm PBS. Add the diluted DCFH-DA solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11][12]

  • Induction of Oxidative Stress (Optional): After probe loading, cells can be treated with an inducer of oxidative stress (e.g., H₂O₂ or other test compounds) for the desired period.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[11]

  • Fluorescence Measurement: Add PBS or a suitable buffer to the cells and immediately measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~495 nm and emission at ~529 nm.[11][13]

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Reagent Preparation: Prepare a stock solution of DHE in anhydrous DMSO. Dilute the stock solution to a final working concentration of 5-10 µM in serum-free medium or PBS immediately before use.[14]

  • Cell Staining: Remove the culture medium and wash the cells once with warm PBS. Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Washing: Gently wash the cells twice with warm PBS to remove the excess probe.

  • Fluorescence Measurement: Immediately image the cells or measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~518 nm and emission at ~605 nm.

Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX™ Red
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14]

  • Washing: Gently wash the cells twice with warm buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer with excitation at ~510 nm and emission at ~580 nm.

Protocol 4: General ROS Detection using CellROX™ Deep Red
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Reagent Preparation: Prepare a stock solution of CellROX™ Deep Red in DMSO. Dilute the stock solution to a final working concentration of 5 µM in complete culture medium.[9]

  • Cell Staining: Add the CellROX™ Deep Red working solution directly to the cells in their culture medium and incubate for 30 minutes at 37°C.[9][10]

  • Washing: Remove the staining solution and wash the cells three times with PBS.[9]

  • Fixation (Optional): The signal from CellROX™ Deep Red is retained after formaldehyde-based fixation.[9][10] If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Fluorescence Measurement: Image the cells or measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~644 nm and emission at ~665 nm. The signal should be analyzed within 2 hours after fixation.[10]

Conclusion

The selection of a fluorescent probe for ROS detection is a critical decision that should be based on the specific research question and the experimental context. While DCFH-DA is a widely used and cost-effective probe for detecting general oxidative stress, its lack of specificity is a significant limitation.[3] For the specific detection of superoxide, DHE and its mitochondria-targeted analog, MitoSOX™ Red, are more appropriate choices. For experiments requiring high photostability and compatibility with fixation, CellROX™ Deep Red offers a significant advantage.[3][9][10] By carefully considering the performance characteristics and adhering to optimized experimental protocols, researchers can confidently and accurately measure reactive oxygen species to advance their understanding of cellular biology and disease.

References

Performance Evaluation of 9,10-Dinitroanthracene in OLED Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable materials is paramount in advancing Organic Light-Emitting Diode (OLED) technology. Anthracene (B1667546) derivatives have been extensively investigated for their potential in various layers of OLED devices, from the emissive to the charge-transporting layers.[1][2] This guide provides a comparative performance evaluation of 9,10-Dinitroanthracene (9,10-DNA) as a potential material in OLEDs. Due to the limited availability of direct experimental data on 9,10-DNA in OLED devices, this analysis will benchmark its known properties against established alternative materials, namely Tris(8-hydroxyquinolinato)aluminium (Alq3), 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), and 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).

Quantitative Performance Comparison

A direct comparison of device performance metrics for this compound is challenging due to the absence of published literature on its application in OLEDs. However, by examining its fundamental properties and comparing them with those of widely used electron transport materials (ETMs), we can infer its potential.

PropertyThis compoundTris(8-hydroxyquinolinato)aluminium (Alq3)2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
Molecular Formula C14H8N2O4[3]C27H18AlN3O3[4]C24H22N2O[5]C45H30N6[6]
Molecular Weight 268.22 g/mol [3]459.43 g/mol [4]350.44 g/mol 654.76 g/mol [6]
HOMO Energy Level Not Reported-5.7 to -5.95 eV~ -6.0 eV-6.2 to -6.7 eV[6][7][8]
LUMO Energy Level Not Reported-3.0 to -3.1 eV~ -2.4 eV-2.7 eV[6][7][8]
Primary Role in OLED Potential ETMElectron Transport & Emitting Layer[4][9]Electron Transport Layer[5]Electron Transport & Hole Blocking Layer[6][7]

Discussion of Alternatives

Tris(8-hydroxyquinolinato)aluminium (Alq3): Alq3 is one of the most well-known and widely used organic materials in OLEDs, serving as both an electron transporter and a green emitter.[4][9] It possesses good thermal stability and excellent electron-transport capabilities, contributing to the longevity and efficiency of OLED devices.[9] Its established performance provides a strong benchmark for any new potential ETM.

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD): PBD and its derivatives are classic examples of oxadiazole-based ETMs. These materials are known for their electron-deficient nature, which facilitates electron transport.[10] While effective, some PBD derivatives can suffer from low morphological stability, leading to crystallization over time, which can be detrimental to device performance.

1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi): TPBi is a high-performance ETM with a low LUMO energy level, making it efficient for electron injection and transport.[6][7][8] Its deep HOMO energy level also makes it an excellent hole-blocking material, which helps to confine charge recombination to the emissive layer, thereby enhancing device efficiency.[6][7]

Experimental Protocols

To evaluate the performance of a new material like this compound in an OLED, a standard set of fabrication and characterization protocols should be followed.

OLED Device Fabrication (Thermal Evaporation)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber.

  • Hole Transport Layer (HTL) Deposition: Subsequently, a hole transport material like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) is deposited.

  • Emissive Layer (EML) Deposition: The emissive material is then deposited. For evaluating an ETM, a standard emitter would be used.

  • Electron Transport Layer (ETL) Deposition: The material under investigation (e.g., this compound) is deposited as the ETL. The thickness of this layer is a critical parameter to optimize.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, such as lithium fluoride (B91410) (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLED is measured using a source meter and a photodiode. This provides data on turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra: A spectrometer is used to measure the EL spectrum of the device, from which the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated.

  • Efficiency Calculations: From the J-V-L data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) can be calculated.

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% of its initial value (LT50).

Mandatory Visualization

OLED_Evaluation_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of This compound purification Sublimation for High Purity synthesis->purification etl ETL Deposition (9,10-DNA) purification->etl substrate ITO Substrate Cleaning hil_htl HIL/HTL Deposition substrate->hil_htl eml Emissive Layer Deposition hil_htl->eml eml->etl eil_cathode EIL/Cathode Deposition etl->eil_cathode jvl J-V-L Measurement eil_cathode->jvl el EL Spectra & CIE Coordinates jvl->el efficiency Efficiency Calculation jvl->efficiency lifetime Lifetime Testing el->lifetime

Experimental workflow for evaluating new OLED materials.

Conclusion

While direct experimental evidence for the performance of this compound in OLED devices is currently lacking in the scientific literature, a comparative analysis of its properties against established ETMs like Alq3, PBD, and TPBi provides a framework for its potential evaluation. The presence of electron-withdrawing nitro groups suggests that 9,10-DNA could possess a low-lying LUMO level, which is a desirable characteristic for an ETM. However, the impact of these groups on charge mobility, thermal stability, and overall device performance remains to be experimentally determined. The provided experimental protocols offer a clear pathway for researchers to fabricate and characterize OLED devices incorporating this compound, thereby enabling a thorough assessment of its viability as a novel material for next-generation displays and lighting.

References

A Comparative Guide to the Cross-Reactivity and Specificity of Anthracene-Based Fluorescent Sensors for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection of nitroaromatic compounds (NACs), key components in many explosives and prevalent environmental pollutants, is a critical task for security, environmental monitoring, and industrial safety. Fluorescent chemosensors based on anthracene (B1667546) derivatives have emerged as a promising platform for this purpose. These sensors typically operate on a fluorescence quenching mechanism upon interaction with electron-deficient NACs. This guide provides a detailed comparison of the cross-reactivity and specificity of these sensors.

While this guide is centered on the principles of 9,10-Dinitroanthracene-based sensing, a review of current literature reveals a lack of specific quantitative performance data for this exact molecule. Therefore, to illustrate the performance characteristics, this guide will use a well-documented, structurally related anthracene- and tetraphenylethene-based conjugated polymer (PAnTPE) as a representative example of a highly sensitive fluorescent sensor for nitroaromatic explosives. The principles and methodologies described are directly applicable to the evaluation of this compound-based sensors should they be developed.

Sensing Mechanism: Photoinduced Electron Transfer

The primary mechanism by which anthracene-based sensors detect nitroaromatic compounds is through Photoinduced Electron Transfer (PET). The electron-rich anthracene derivative (the fluorophore) is excited by a light source. In the presence of an electron-deficient nitroaromatic compound (the analyte or quencher), it becomes energetically favorable for an electron to transfer from the excited fluorophore to the analyte. This non-radiative pathway de-excites the fluorophore, leading to a measurable decrease, or "quenching," of its fluorescence intensity. The degree of quenching is proportional to the concentration of the nitroaromatic analyte.[1]

PET_Mechanism cluster_fluorophore Anthracene-Based Sensor S0 Ground State (S₀) S1 Excited State (S₁*) S0->S1 Excitation (Light) S1->S0 Fluorescence NAC Analyte S1->NAC Electron Transfer (PET)

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

Performance Data: Cross-Reactivity and Specificity

A sensor's utility is defined by its ability to respond strongly to a target analyte while showing minimal response to other, structurally similar compounds (interferents). This is evaluated by comparing the fluorescence quenching response across a panel of different nitroaromatic compounds. The Stern-Volmer constant (Ksv) is a key metric, where a higher value indicates a more efficient quenching process and thus higher sensitivity.

The following table summarizes the performance of the representative PAnTPE sensor when exposed to various nitroaromatic explosives in an aqueous phase.

Table 1: Cross-Reactivity of Representative Anthracene-Based Sensor (PAnTPE)

Analyte Chemical Name Stern-Volmer Constant (Ksv) (M⁻¹) Limit of Detection (LOD) (µM)
TNP 2,4,6-Trinitrophenol 4.0 x 10⁴ Not Specified
TNB 1,3,5-Trinitrobenzene 3.9 x 10³ 3.60
DNT 2,4-Dinitrotoluene 2.2 x 10³ 5.70

(Data sourced from a study on PAnTPE nanoparticles, which demonstrates high selectivity for TNP over other nitroaromatics)[2]

As the data indicates, the PAnTPE sensor exhibits significantly higher sensitivity towards TNP compared to TNB and DNT, demonstrating its high specificity for this particular analyte.[2] The quenching constants are one to two orders of magnitude higher for TNP than for other tested nitroaromatics.[2]

Comparison with Alternative Detection Technologies

Fluorescence quenching is one of several methods available for the detection of nitroaromatic explosives. Each technology offers a unique balance of sensitivity, selectivity, cost, and portability.

Table 2: Performance Comparison of Nitroaromatic Detection Methods

Technology Target Analyte(s) Limit of Detection (LOD) Key Advantages Key Limitations
Fluorescence Quenching (PAnTPE) TNP, DNT, TNB 3.6 - 5.7 µM[2] High sensitivity, rapid response, potential for portability. Susceptible to interference from other quenching agents, matrix effects.
Electrochemical Sensing TNT, DNT 0.4 - 0.7 µM[2] Low cost, high sensitivity, portability, simple instrumentation.[3] Electrode fouling, interference from electroactive species.[2]
SERS TNT 21.47 pM[4] Extremely high sensitivity (trace detection), provides molecular fingerprint for high specificity.[4] Requires specialized substrates, complex instrumentation, potential for low reproducibility.
GC-ECD Nitroaromatics Generally low µg/L (ppb) range High separation efficiency, well-established, very low detection limits.[5] Requires volatile and thermally stable analytes, lab-based, lengthy analysis time.[5][6]

| HPLC-UV | Nitroaromatics | Generally low to mid µg/L (ppb) range | Wide applicability, good for non-volatile compounds, robust and reliable.[7] | Lab-based, requires significant solvent use, moderate sensitivity compared to SERS or GC-ECD.[7] |

Experimental Protocols

The following is a generalized protocol for evaluating the specificity of an anthracene-based fluorescent sensor for nitroaromatic compounds via fluorescence quenching titration.

Methodology for Selectivity Evaluation
  • Preparation of Sensor Stock Solution:

    • Dissolve a precise amount of the anthracene-based sensor compound in a suitable solvent (e.g., DMF, THF, or an aqueous buffer) to create a concentrated stock solution (e.g., 1 mM).

    • From the stock, prepare a working solution at a lower concentration (e.g., 10 µM) in the desired experimental medium.

  • Preparation of Analyte Stock Solutions:

    • Prepare individual stock solutions of the primary target analyte (e.g., TNP) and a range of potential interfering nitroaromatic compounds (e.g., DNT, TNT, TNB, nitrobenzene) in the same solvent.

  • Fluorescence Titration Experiment:

    • Place a fixed volume of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the sensor solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the anthracene fluorophore.

    • Successively add small aliquots of the target analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., < 1 minute).

    • Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity at the emission maximum will be observed.

    • Continue this process until the fluorescence signal is significantly quenched or plateaus.

  • Cross-Reactivity Testing:

    • Repeat the entire titration experiment (Step 3) for each of the potential interfering compounds using the same initial sensor concentration and identical experimental conditions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of each analyte.

    • To quantify the quenching efficiency, construct a Stern-Volmer plot using the equation: I₀ / I = 1 + Ksv[Q] where:

      • I₀ is the initial fluorescence intensity of the sensor.

      • I is the fluorescence intensity in the presence of the quencher.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher (analyte).

    • Calculate the Ksv value from the slope of the linear portion of the Stern-Volmer plot for each analyte.

    • A significantly larger Ksv for the target analyte compared to the interferents indicates high specificity.

Workflow prep_sensor Prepare Sensor Stock Solution (e.g., 10µM) measure_initial Measure Initial Fluorescence (I₀) prep_sensor->measure_initial prep_analytes Prepare Analyte Stocks (TNP, DNT, TNT, etc.) titration_loop Add Aliquot of Analyte [Q] prep_analytes->titration_loop measure_initial->titration_loop measure_quenched Measure Quenched Fluorescence (I) titration_loop->measure_quenched check_completion Titration Complete? measure_quenched->check_completion check_completion->titration_loop No plot_data Plot I vs. [Q] and Stern-Volmer Plot (I₀/I vs. [Q]) check_completion->plot_data Yes repeat_analyte Test Next Analyte? repeat_analyte->measure_initial Yes compare Compare Ksv Values to Determine Specificity repeat_analyte->compare No calculate_ksv Calculate Ksv from Slope plot_data->calculate_ksv calculate_ksv->repeat_analyte

References

benchmarking the synthesis efficiency of different 9,10-Dinitroanthracene production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 9,10-dinitroanthracene, a key intermediate in various chemical and pharmaceutical applications. The efficiency of each method is evaluated based on reported yields, reaction conditions, and starting materials. Detailed experimental protocols are provided to enable replication and further optimization.

Method 1: Decarboxylative Nitration of 9,10-Anthracenedicarboxylic Acid

This single-step method offers a direct route to this compound from a readily available starting material.

Experimental Protocol

A detailed procedure for the decarboxylative nitration of 9,10-anthracenedicarboxylic acid has been reported.[1] In a typical setup, an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (B79036) (1.0 mmol, 486 mg). To this mixture, the aryl carboxylic acid (0.5 mmol) is added, followed by acetonitrile (B52724) (3 mL). The sealed tube is then placed in a preheated oil bath at 130°C and stirred vigorously for 24 hours in an air atmosphere. After cooling to room temperature, the reaction mixture is diluted with 2 mL of ethyl acetate (B1210297) and filtered through celite, with an additional 10 mL of ethyl acetate used for elution. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield this compound.[1]

Method 2: Two-Step Synthesis from Anthracene (B1667546) via 9-Nitroanthracene (B110200)

This method involves the initial mono-nitration of anthracene, followed by a second nitration to yield the desired this compound.

Step 1: Synthesis of 9-Nitroanthracene from Anthracene

The first step involves the nitration of anthracene to 9-nitroanthracene.

In a 500-mL three-necked round-bottomed flask fitted with a dropping funnel, thermometer, and a motor-driven stirrer, 20 g (0.112 mole) of finely powdered anthracene is suspended in 80 mL of glacial acetic acid.[2] The flask is immersed in a water bath maintained at 20–25°C. A solution of 8 mL (0.126 mole) of concentrated nitric acid (70% by weight) is added slowly from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. This addition typically takes 15–20 minutes. The mixture is stirred for an additional 30 minutes until a clear solution is obtained, followed by another 30 minutes of stirring. The solution is then filtered to remove any unreacted anthracene. A mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid is slowly added to the filtrate with vigorous stirring, leading to the precipitation of 9-nitro-10-chloro-9,10-dihydroanthracene. The precipitate is collected by suction filtration, washed with glacial acetic acid and then water until neutral. The product is then treated with a 10% sodium hydroxide (B78521) solution, filtered, and washed with warm water until the washings are neutral. The crude 9-nitroanthracene is air-dried and can be recrystallized from glacial acetic acid.[2]

Step 2: Nitration of 9-Nitroanthracene to this compound

The second step involves the nitration of the intermediate, 9-nitroanthracene. For deactivated aromatic systems such as 9-nitroanthracene, stronger nitrating conditions are generally required. A common method for such reactions involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.

While a specific protocol for the nitration of 9-nitroanthracene to this compound is not detailed in the provided search results, a general procedure for the nitration of deactivated aromatic compounds can be adapted.[3][4] The substrate (9-nitroanthracene) would be dissolved in concentrated sulfuric acid, and fuming nitric acid would be added dropwise at a controlled temperature, likely between 0°C and room temperature. The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be carefully poured onto ice to precipitate the crude this compound, which would then be collected by filtration, washed with water until neutral, and purified by recrystallization.

Performance Comparison

ParameterMethod 1: Decarboxylative NitrationMethod 2: Two-Step Synthesis from Anthracene
Starting Material 9,10-Anthracenedicarboxylic acidAnthracene
Number of Steps 12
Key Reagents Potassium persulfate, Bismuth nitrate, AcetonitrileNitric acid, Acetic acid, Sulfuric acid, Fuming nitric acid
Reaction Temperature 130°C[1]Step 1: 20-30°C; Step 2: Typically 0°C to room temperature[2]
Reaction Time 24 hours[1]Step 1: ~1.5 hours; Step 2: Varies, requires monitoring
Reported Yield 32%[1]Step 1: 60-68%[2] Step 2: Yield not specified, but expected to be lower than Step 1. Overall yield is the product of the two steps.

Experimental and Logical Workflows

Synthesis_Comparison cluster_method1 Method 1: Decarboxylative Nitration cluster_method2 Method 2: Two-Step Synthesis from Anthracene A 9,10-Anthracenedicarboxylic Acid B K2S2O8, Bi(NO3)3 Acetonitrile, 130°C, 24h A->B Reaction C This compound (Yield: 32%) B->C Product D Anthracene E HNO3, Acetic Acid 20-30°C D->E Step 1 F 9-Nitroanthracene (Yield: 60-68%) E->F G Fuming HNO3, H2SO4 0°C - RT F->G Step 2 H This compound G->H

Caption: Comparative workflow of the two synthesis methods for this compound.

Logical Relationship of Synthesis Pathways

Logical_Relationship Start1 9,10-Anthracenedicarboxylic Acid Product This compound Start1->Product Method 1 (Decarboxylative Nitration) Start2 Anthracene Intermediate 9-Nitroanthracene Start2->Intermediate Method 2, Step 1 (Mono-nitration) Intermediate->Product Method 2, Step 2 (Second Nitration)

Caption: Logical flow of the two primary synthesis routes to this compound.

References

comparative study of the electrochemical properties of anthracene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Properties of Anthracene (B1667546) Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their distinctive electronic and photophysical properties.[1] Their capacity for reversible oxidation and reduction makes them highly valuable in the development of organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs).[1][2][3] This guide provides a comparative analysis of the electrochemical properties of selected anthracene derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

The electrochemical behavior of these molecules is primarily dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] The oxidation potential relates to the energy needed to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained when an electron is added to the LUMO.[1] Attaching different functional groups (substituents) to the anthracene core can significantly alter these energy levels and, consequently, the molecule's redox potentials and electrochemical band gap.[1][4]

Comparative Electrochemical Data

The electrochemical properties of anthracene derivatives are profoundly influenced by the nature and position of substituents on the aromatic core. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups make it easier to reduce. This tuning of redox properties is critical for designing materials with specific electronic characteristics.[5][6]

The following table summarizes the key electrochemical parameters for a selection of anthracene derivatives, illustrating the impact of various substitutions.

Derivative NameAbbreviationSubstituentsE_ox (V vs. Fc/Fc+)E_HOMO (eV)E_LUMO (eV)E_g (eV)
9,10-di(furan-2-yl)anthraceneDFA9,10-di(furan-2-yl)0.83-5.23-2.382.85
5,5'-(anthracene-9,10-diyl)bis(furan-2-carbaldehyde)DAFA9,10-di(5-formylfuran-2-yl)1.04-5.44-2.732.71
2,2'-((5,5'-(anthracene-9,10-diyl)bis(furan-5,2-diyl))bis(methanylylidene))dimalononitrileDCNFA9,10-di(5-(dicyanovinyl)furan-2-yl)1.15-5.55-3.222.33
9,10-bis(phenylethynyl)anthraceneBPEA9,10-bis(phenylethynyl)0.88-5.23-2.592.64
9-(4-phenylethynyl)-anthracenePEA9-(phenylethynyl)1.01-5.36-2.572.79

Note: Data for DFA, DAFA, and DCNFA is referenced from a study where potentials were measured against an Fc/Fc+ external reference.[7] Data for BPEA and PEA is also referenced against Fc/Fc+.[5] HOMO/LUMO levels are often estimated from onset oxidation/reduction potentials using the ferrocene (B1249389) standard (assuming the energy level of Fc/Fc+ is -4.8 eV below the vacuum level).

Experimental Protocols

The standard method for characterizing the electrochemical properties of anthracene derivatives is Cyclic Voltammetry (CV).[1] This technique provides critical information about the redox potentials and the stability of the resulting ionic species.

Standard Protocol for Cyclic Voltammetry

A typical experimental setup and procedure for performing cyclic voltammetry on an anthracene derivative is as follows:

  • Electrochemical Cell: A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon or platinum disk electrode is commonly employed.[1]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is used as the reference.[1]

    • Counter (Auxiliary) Electrode: A platinum wire is typically used.[6]

  • Sample Preparation:

  • Measurement Procedure:

    • The solution is purged with an inert gas (e.g., nitrogen or argon) for several minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals.

    • The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. The scan rate is typically set between 50 and 100 mV/s.[6][7]

    • During the scan, the current response is measured and plotted against the applied potential, generating a cyclic voltammogram.

    • After the measurement, ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference point, and all measured potentials are reported relative to it.

  • Data Analysis:

    • The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram.

    • The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

      • E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

    • The electrochemical band gap (E_g) is the difference between the LUMO and HOMO energy levels: E_g = E_LUMO - E_HOMO.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the electrochemical characterization of anthracene derivatives, from material synthesis to final data interpretation.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Anthracene Derivative Dissolution Dissolve Derivative & Supporting Electrolyte in Solvent Synthesis->Dissolution Purge Purge Solution with Inert Gas (N2/Ar) Dissolution->Purge CV_Setup Assemble 3-Electrode Cell (WE, RE, CE) Purge->CV_Setup CV_Scan Perform Cyclic Voltammetry Scan CV_Setup->CV_Scan Voltammogram Record Current vs. Potential Plot CV_Scan->Voltammogram Potentials Determine Onset Oxidation & Reduction Potentials Voltammogram->Potentials Calc Calculate HOMO, LUMO & Band Gap (Eg) Potentials->Calc Compare Comparative Study: Structure-Property Relationship Calc->Compare

Workflow for Electrochemical Analysis of Anthracene Derivatives.

References

Validating Computational Models for 9,10-Dinitroanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational models for the properties of 9,10-Dinitroanthracene. The objective is to offer a clear validation framework for in silico models against experimental results, a critical step in modern materials science and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for this compound and compare it with properties predicted by common computational models. This allows for a direct assessment of the accuracy and predictive power of these models.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational Model (Predicted Value)
Molecular FormulaC₁₄H₈N₂O₄[1]C₁₄H₈N₂O₄
Molecular Weight268.22 g/mol [1]268.22 g/mol
Density1.5±0.1 g/cm³Data not available
Melting PointData not availableData not available
Boiling Point464.8±35.0 °C at 760 mmHgData not available
Flash Point234.4±18.7 °CData not available
LogP3.814.6
Vapor Pressure0.0±1.1 mmHg at 25°CData not available

Table 2: Spectroscopic Properties

PropertyExperimental DataComputational Model (Predicted Data)
Mass SpectrumData not availablePredicted m/z: 268.048401 (Monoisotopic)[1]
Infrared SpectrumData not availableData not available
UV-Vis SpectrumData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are standard methodologies for determining the key physicochemical properties of compounds like this compound.

1. Melting Point Determination:

The melting point of this compound can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For higher accuracy, Differential Scanning Calorimetry (DSC) can be employed. In a typical DSC experiment, a sample is heated at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

2. Boiling Point Determination:

The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor pressure of the liquid equals the applied pressure. For high-boiling-point compounds, vacuum distillation is often used to prevent decomposition.

3. Density Measurement:

The density of a solid can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by its volume.

4. Spectroscopic Analysis:

  • Mass Spectrometry (MS): A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR radiation is passed through a sample, and the absorption of specific frequencies is measured. This technique is used to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: The absorbance of a solution of the compound is measured as a function of the wavelength of light. This provides information about the electronic transitions within the molecule.

Computational Modeling Workflow

Computational chemistry provides a powerful tool for predicting the properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. The following diagram illustrates a typical workflow for validating computational models against experimental data.

G Computational Model Validation Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_synthesis Synthesis & Purification of This compound exp_char Experimental Characterization (e.g., MS, IR, DSC) exp_synthesis->exp_char exp_data Experimental Data exp_char->exp_data validation Comparison & Validation exp_data->validation Experimental Results comp_setup Define Computational Model (e.g., DFT, Basis Set) comp_calc Perform Calculations (Geometry Optimization, Frequencies, etc.) comp_setup->comp_calc comp_data Predicted Properties comp_calc->comp_data comp_data->validation Computational Predictions refinement Model Refinement validation->refinement Discrepancies refinement->comp_setup Iterate

Caption: A workflow for validating computational models with experimental data.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of hazardous materials like 9,10-Dinitroanthracene is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. As a nitroaromatic compound, it requires specific handling to ensure safety and regulatory compliance.

  • Waste Segregation: It is crucial to segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or incompatible chemicals.

  • Container Selection:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste.[3] The original container is often a suitable choice.[4]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[3]

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[5]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[3]

    • The label must also include the full chemical name, "this compound," and its concentration if in a solution.[3] Do not use abbreviations or chemical formulas.

  • Waste Collection:

    • Solid Waste: For pure, unused this compound, it can be disposed of in its original, labeled container. Contaminated materials such as gloves or filter paper should be placed in a designated solid hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, it must be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

    • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[2]

    • Store it away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a hazardous material pickup request form to your institution's Environmental Health and Safety (EHS) department.[3]

Quantitative Data for Disposal

The following table summarizes the key parameters for the proper disposal of this compound.

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste[3]
Container Type Compatible, leak-proof with a secure lid[3]
Container Labeling "HAZARDOUS WASTE" and full chemical name[3]
Rinsate Collection First rinse (or first three for highly toxic) collected as hazardous waste[4]
Storage Location Designated, secure, and well-ventilated area[2]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-lab neutralization of this compound for disposal purposes. The standard and recommended procedure is to dispose of it as hazardous waste through a licensed disposal facility. Research into the biodegradation of nitroaromatic compounds is ongoing, but these methods are not yet standard laboratory procedures.[6][7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Select Compatible Container C->D E Label Container 'HAZARDOUS WASTE' with Chemical Name D->E F Collect Waste (Solid/Liquid/Rinsate) E->F G Securely Seal Container F->G H Store in Designated Area G->H I Request EHS Pickup H->I J End: Proper Disposal I->J

Disposal workflow for this compound.

Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 9,10-Dinitroanthracene. It is intended to supplement, not replace, detailed institutional safety procedures. Always consult your organization's Environmental Health and Safety (EHS) department before commencing any work with this compound.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent skin irritation, serious eye damage, and respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) and follow established safety procedures in a designated and properly ventilated area, such as a fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[2]To prevent skin contact, which can cause irritation.
Eye Protection Chemical safety goggles and a face shield.[2]To protect against splashes and airborne particles that can cause serious eye damage.
Body Protection A flame-resistant lab coat.[2]To protect against spills and splashes.
Respiratory Protection A NIOSH-approved respirator is necessary when handling powders or volatile compounds outside of a fume hood.[2] A respirator with an organic vapor-removing cartridge may be required.[3][4]To prevent inhalation of the compound, which can cause respiratory irritation. The specific type of respirator should be determined based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare a designated workspace in a certified chemical fume hood.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling :

    • Don all required PPE before handling the chemical.

    • Carefully weigh and transfer the compound within the fume hood to minimize the generation of dust.

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled by a qualified hazardous waste disposal contractor.

  • Waste Segregation :

    • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.

    • Collect any unused or unwanted this compound in its original or a suitable, labeled container for disposal.

  • Labeling and Storage :

    • Label all waste containers with "Hazardous Waste" and the chemical name "this compound."

    • Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Request :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Caution : Di-nitro and tri-nitro compounds can become shock-sensitive and potentially explosive if they dry out.[5] Always inspect containers for signs of crystallization or desiccation before handling.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh & Transfer prep_workspace->handle_weigh handle_use Perform Experiment handle_weigh->handle_use post_decon Decontaminate Workspace handle_use->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect & Segregate Waste post_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_request Request EHS Pickup disp_store->disp_request

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.